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1-Methyl-4-(thiophen-2-ylmethyl)piperazine Documentation Hub

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  • Product: 1-Methyl-4-(thiophen-2-ylmethyl)piperazine
  • CAS: 261715-49-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodology of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine: A Technical Guide

Executive Summary 1-Methyl-4-(thiophen-2-ylmethyl)piperazine is a highly versatile, privileged scaffold in modern medicinal chemistry and drug development. By seamlessly integrating the basic, solubilizing nature of a pi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-4-(thiophen-2-ylmethyl)piperazine is a highly versatile, privileged scaffold in modern medicinal chemistry and drug development. By seamlessly integrating the basic, solubilizing nature of a piperazine core with the lipophilic, bioisosteric properties of a thiophene ring, this molecule serves as a critical building block for central nervous system (CNS) agents, anti-inflammatory compounds, and targeted kinase inhibitors. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating synthetic methodology designed for high-yield laboratory production.

Structural & Physicochemical Profiling

Understanding the physicochemical parameters of a building block is essential for predicting its behavior in complex biological systems and optimizing downstream pharmacokinetic (PK) profiles. The quantitative data below highlights the molecule's strict adherence to Lipinski’s Rule of Five, indicating excellent potential for oral bioavailability and membrane permeability.

PropertyValuePharmacological Significance
Chemical Name 1-Methyl-4-(thiophen-2-ylmethyl)piperazineStandard IUPAC nomenclature.
Molecular Formula C10H16N2SDetermines exact mass for MS validation.
Molecular Weight 196.31 g/mol Low MW allows for extensive downstream functionalization.
Estimated LogP 1.8 – 2.2Optimal lipophilicity for blood-brain barrier (BBB) penetration.
pKa (Predicted) ~8.5 (N4), ~4.5 (N1)Exists predominantly as a monoprotonated cation at physiological pH (7.4).
Topological Polar Surface Area 34.6 ŲHighly favorable for passive transcellular transport (< 90 Ų).
Hydrogen Bond Donors 0Absence of donors minimizes desolvation energy penalties.
Hydrogen Bond Acceptors 3Facilitates target binding via dipole interactions.
Rotatable Bonds 2Low conformational entropy loss upon target binding.

Mechanistic Insights: Bioisosterism and Pharmacophore Design

The architectural design of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine is not accidental; it is a calculated assembly of specific pharmacophores, each contributing distinct physicochemical advantages.

  • Thiophene as a Benzene Bioisostere: Thiophene is a

    
    -electron-excessive heterocycle. Replacing a traditional phenyl ring with a thiophene ring generally lowers the partition coefficient (LogP) and alters the molecule's interaction with cytochrome P450 enzymes. This bioisosteric replacement is a proven strategy to mitigate the formation of toxic oxidative metabolites while maintaining the necessary steric bulk for hydrophobic pocket binding [1].
    
  • Piperazine Core: The piperazine moiety acts as a rigid, basic linker. It modulates the overall pKa of the molecule (pKa ~8.5), ensuring that the compound remains sufficiently water-soluble in physiological environments while acting as a strong hydrogen-bond acceptor.

  • N-Methyl Capping: The methylation of the N1 position eliminates a hydrogen bond donor. This specific modification decreases the desolvation penalty required for the molecule to traverse lipid bilayers, thereby significantly increasing its capacity for BBB penetration [2].

StructuralRationale Core 1-Methyl-4-(thiophen-2-ylmethyl)piperazine Thiophene Thiophene Ring (Benzene Bioisostere) Core->Thiophene Piperazine Piperazine Core (Solubilizing Linker) Core->Piperazine Methyl N-Methyl Group (H-Bond Capping) Core->Methyl T_Effect Alters CYP450 Metabolism Lowers LogP vs Phenyl Thiophene->T_Effect P_Effect Modulates pKa (~8.5) Enhances Aqueous Solubility Piperazine->P_Effect M_Effect Increases Lipophilicity Improves BBB Penetration Methyl->M_Effect

Fig 1. Structural rationale and physicochemical contributions of the molecule's core moieties.

Experimental Methodology: Reductive Amination Protocol

The most efficient and scalable route to synthesize 1-Methyl-4-(thiophen-2-ylmethyl)piperazine is via the reductive amination of 2-thiophenecarboxaldehyde with 1-methylpiperazine.

Causality & Reagent Selection: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is explicitly selected over sodium borohydride (NaBH4). STAB is a milder reducing agent that selectively reduces the transient iminium ion without reducing the unreacted starting aldehyde. This prevents the formation of 2-thiophenemethanol as a parasitic byproduct, ensuring high crude purity [3].

Step-by-Step Self-Validating Protocol
  • Reaction Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-methylpiperazine (1.0 equiv, 10 mmol) and 2-thiophenecarboxaldehyde (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

    • Causality: DCE is preferred over dichloromethane (DCM) due to its higher boiling point, which accommodates gentle heating if the initial iminium condensation is sterically hindered or sluggish.

  • Iminium Formation & Validation: Stir the mixture at room temperature for 2 hours.

    • Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) system. The complete disappearance of the UV-active aldehyde spot and the emergence of a baseline-bound iminium spot validate that condensation is complete.

  • Reduction Phase: Cool the reaction flask to 0 °C using an ice bath. Add STAB (1.5 equiv, 15 mmol) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the exothermic nature of the hydride transfer, preventing thermal degradation of the iminium intermediate.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours to ensure complete reduction.

  • Quenching & Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) until gas evolution ceases (pH ~8).

    • Causality: The basic quench is critical. It neutralizes the acetic acid byproduct generated by STAB and ensures the basic piperazine product is entirely in its free-base form, allowing it to partition into the organic phase [3].

  • Extraction & Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product as a pale yellow oil.

SynthesisWorkflow A 2-Thiophenecarboxaldehyde (Electrophile) C Iminium Ion Intermediate (Transient) A->C Nucleophilic Addition B 1-Methylpiperazine (Nucleophile) B->C -H2O D Reduction NaBH(OAc)3 / DCE C->D Hydride Transfer E 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (Target Product) D->E Workup (NaHCO3)

Fig 2. Reductive amination workflow for 1-Methyl-4-(thiophen-2-ylmethyl)piperazine synthesis.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound for downstream biological assays, rigorous analytical validation is required:

  • 1H NMR (400 MHz, CDCl3): The spectrum must exhibit characteristic thiophene aromatic protons (

    
     6.80 – 7.25 ppm, 3H). A distinct singlet integrating to 2H at 
    
    
    
    ~3.70 ppm confirms the formation of the benzylic-type CH2 linker. The piperazine ring protons will appear as multiplets between
    
    
    2.40 – 2.65 ppm (8H), and the N-methyl group will present as a sharp singlet at
    
    
    ~2.30 ppm (3H).
  • LC-MS (ESI+): Liquid chromatography coupled with mass spectrometry should reveal a dominant

    
     pseudo-molecular ion peak at m/z 197.3, perfectly correlating with the exact molecular weight of 196.31  g/mol [4].
    

Pharmacological & Application Landscape

The structural geometry of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine allows it to act as a highly effective vector in fragment-based drug discovery. Its ability to occupy deep hydrophobic target pockets (via the thiophene ring) while projecting a solvent-exposed basic amine (via the piperazine core) makes it an ideal substituent for modifying the solubility and target-binding kinetics of larger macro-structures [1]. It is frequently utilized in the synthesis of novel anti-inflammatory agents, atypical antipsychotics, and selective kinase inhibitors [2].

References

  • Pharmacologically Active Compounds and other Thiophene Derivatives - ResearchGate. Available at: [Link]

  • Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-Mass Spectrometry - SciSpace. Available at:[Link]

  • Reductive Amination and Piperazine Derivatives - UC Santa Barbara eScholarship. Available at: [Link]

Sources

Exploratory

1-Methyl-4-(thiophen-2-ylmethyl)piperazine mechanism of action

An In-Depth Technical Guide to the Elucidation of the Mechanism of Action of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine Abstract This technical guide provides a comprehensive framework for the characterization of the mec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Elucidation of the Mechanism of Action of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine

Abstract

This technical guide provides a comprehensive framework for the characterization of the mechanism of action of 1-methyl-4-(thiophen-2-ylmethyl)piperazine, a novel piperazine derivative with potential central nervous system (CNS) activity. Based on its structural motifs, including the N-methylpiperazine and thiophene moieties, we hypothesize its interaction with monoaminergic neurotransmitter systems.[1][2][3][4] This document outlines a systematic, multi-tiered experimental approach, from in-vitro receptor profiling to in-vivo behavioral and neurochemical analyses, to rigorously test this hypothesis and elucidate the compound's pharmacological profile. Detailed protocols for key assays are provided to enable researchers in drug discovery and development to validate and expand upon these findings.

Introduction: Unveiling the Potential of a Novel Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of pharmacological activities.[2] Piperazine derivatives are particularly prominent in the realm of CNS disorders, with examples including antipsychotics, antidepressants, and anxiolytics.[2][5] The introduction of various substituents onto the piperazine nitrogen atoms allows for the fine-tuning of receptor affinity and selectivity, leading to diverse pharmacological profiles.

1-Methyl-4-(thiophen-2-ylmethyl)piperazine is a compound of interest due to its unique combination of structural features. The N-methylpiperazine moiety is a common feature in several CNS-acting drugs, contributing to favorable pharmacokinetic properties and receptor interactions.[1][6] The thiophene ring, a bioisostere of the phenyl ring, is present in many centrally acting pharmaceuticals and is known to influence binding to various receptors.[3][4][7] The combination of these two pharmacophores suggests a high probability of interaction with monoaminergic G-protein coupled receptors (GPCRs), such as dopamine, serotonin, and adrenergic receptors.

This guide presents a hypothesized mechanism of action for 1-methyl-4-(thiophen-2-ylmethyl)piperazine and provides a detailed roadmap for its experimental validation. The proposed workflow is designed to be a self-validating system, where the results from each stage inform the next, leading to a comprehensive understanding of the compound's pharmacological activity.

Hypothesized Mechanisms of Action: A Multi-Target Hypothesis

Based on the structural characteristics of 1-methyl-4-(thiophen-2-ylmethyl)piperazine and the known pharmacology of related compounds, we propose that its primary mechanism of action involves modulation of one or more of the following neurotransmitter systems:

  • Dopaminergic System: The N-methylpiperazine moiety is found in several dopamine receptor ligands. Therefore, the compound may exhibit affinity for dopamine D2-like receptors.[1]

  • Serotonergic System: Arylpiperazines are a well-established class of serotonergic agents.[2] The thiophene ring, acting as a phenyl bioisostere, could facilitate binding to various serotonin receptor subtypes, such as 5-HT1A or 5-HT2A.[8]

  • Adrenergic System: Some piperazine derivatives have been shown to interact with adrenergic receptors.[5]

The following table summarizes the primary hypothesized molecular targets and the potential functional outcomes.

Hypothesized Target Potential Functional Outcome Rationale
Dopamine D2 ReceptorAgonist or AntagonistPresence of the N-methylpiperazine moiety.
Serotonin 5-HT1A ReceptorAgonist or AntagonistArylpiperazine-like structure with a thiophene ring.[8]
Serotonin 5-HT2A ReceptorAgonist or AntagonistCommon target for arylpiperazines.[2]
Alpha-1 Adrenergic ReceptorAntagonistKnown off-target activity for some piperazine derivatives.[8]

To elucidate the precise mechanism, a systematic experimental approach is required, starting with in-vitro characterization of receptor binding and function, followed by in-vivo studies to assess the physiological and behavioral consequences of these interactions.

In-Vitro Characterization: Defining the Molecular Targets

The initial step in characterizing the mechanism of action is to determine the compound's binding affinity and functional activity at the hypothesized molecular targets.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[9] A competitive binding assay will be performed to determine the inhibitory constant (Ki) of 1-methyl-4-(thiophen-2-ylmethyl)piperazine for a panel of CNS receptors.

Experimental Protocol: Radioligand Competition Binding Assay

  • Materials:

    • Cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO or HEK293 cells).

    • Radioligand specific for the receptor of interest (e.g., [³H]-Spiperone for D2 receptors).[9]

    • Test compound: 1-methyl-4-(thiophen-2-ylmethyl)piperazine.

    • Non-specific binding control: A high concentration of an unlabeled ligand (e.g., 10 µM haloperidol for D2 receptors).[9]

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).[10]

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

G cluster_0 Assay Preparation cluster_1 Binding Assay cluster_2 Data Acquisition & Analysis prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound serial_dil Serial Dilution of Test Compound prep_reagents->serial_dil incubation Incubation: - Membranes - Radioligand - Test Compound serial_dil->incubation Add to Plate filtration Filtration: Separate Bound from Unbound incubation->filtration counting Scintillation Counting: Measure Radioactivity filtration->counting analysis Data Analysis: - Calculate IC50 - Determine Ki counting->analysis

Figure 1: Workflow for a competitive radioligand binding assay.

Functional Assays: Determining Agonist or Antagonist Activity

Once high-affinity binding to a receptor is confirmed, functional assays are necessary to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). The choice of assay depends on the signaling pathway of the receptor.

Experimental Protocol: Gq-Coupled Receptor (e.g., 5-HT2A) Functional Assay (Calcium Flux)

  • Materials:

    • HEK293 cells stably expressing the human 5-HT2A receptor.[12]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compound and a known 5-HT2A agonist (e.g., serotonin).[12]

    • Fluorescence plate reader with an injection system.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye.

    • To determine agonist activity, add varying concentrations of the test compound and measure the change in fluorescence over time.

    • To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of the known agonist and measuring the fluorescence change.

  • Data Analysis:

    • For agonist activity, plot the peak fluorescence change against the log of the test compound concentration to determine the EC50 value.

    • For antagonist activity, plot the percentage of inhibition of the agonist response against the log of the test compound concentration to determine the IC50 value.

G cluster_0 Gq-Coupled Receptor Signaling Ligand Agonist Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release induces

Figure 2: Simplified signaling pathway for a Gq-coupled receptor like 5-HT2A.

In-Vivo Pharmacodynamics: Assessing Physiological and Behavioral Effects

Following in-vitro characterization, in-vivo studies in animal models are essential to determine the physiological and behavioral effects of the compound.

Behavioral Models: Screening for Antidepressant and Anxiolytic Activity

Based on the potential interaction with serotonin and dopamine systems, it is pertinent to evaluate the antidepressant and anxiolytic-like effects of 1-methyl-4-(thiophen-2-ylmethyl)piperazine using validated behavioral models.

Experimental Protocol: Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used screening tool for potential antidepressant drugs.[13][14]

  • Animals: Male mice (e.g., C57BL/6).

  • Apparatus: A transparent cylinder filled with water (25°C).[14]

  • Procedure:

    • Administer the test compound or vehicle to the mice.

    • After a pre-determined time (e.g., 30-60 minutes), place each mouse individually into the water-filled cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.[15]

Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic-like Activity

The EPM is a standard test for assessing anxiety-like behavior in rodents.[16][17][18]

  • Animals: Male rats or mice.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[17][19]

  • Procedure:

    • Administer the test compound or vehicle.

    • Place the animal in the center of the maze facing an open arm and allow it to explore for 5 minutes.[20]

    • Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.[19]

  • Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[16][20]

In-Vivo Microdialysis: Measuring Neurotransmitter Release

In-vivo microdialysis is a powerful technique to measure the levels of neurotransmitters and their metabolites in specific brain regions of freely moving animals.[21][22][23] This allows for a direct assessment of the compound's effect on neurotransmitter release.

Experimental Protocol: In-Vivo Microdialysis

  • Animals: Male rats.

  • Procedure:

    • Surgically implant a microdialysis probe into a specific brain region of interest (e.g., prefrontal cortex or striatum).

    • Allow the animal to recover from surgery.

    • On the day of the experiment, connect the probe to a perfusion pump and collect baseline dialysate samples.

    • Administer the test compound and continue to collect dialysate samples at regular intervals.

    • Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: A significant increase or decrease in the extracellular concentration of a neurotransmitter following compound administration provides direct evidence of its in-vivo mechanism of action.[21]

G cluster_0 Surgical Procedure cluster_1 Microdialysis Experiment cluster_2 Sample Analysis probe_implant Implant Microdialysis Probe in Target Brain Region recovery Animal Recovery probe_implant->recovery baseline Baseline Sample Collection recovery->baseline drug_admin Administer Test Compound baseline->drug_admin post_drug_sampling Post-Dose Sample Collection drug_admin->post_drug_sampling hplc HPLC-ED Analysis of Neurotransmitters post_drug_sampling->hplc data_interp Data Interpretation: Change from Baseline hplc->data_interp

Figure 3: Experimental workflow for in-vivo microdialysis.

Data Interpretation and Structure-Activity Relationship (SAR) Insights

The collective data from these experiments will provide a comprehensive understanding of the mechanism of action of 1-methyl-4-(thiophen-2-ylmethyl)piperazine. For instance, high affinity for the D2 receptor in the binding assay, coupled with a decrease in immobility in the forced swim test and an increase in extracellular dopamine levels in the prefrontal cortex via microdialysis, would strongly suggest an antidepressant-like mechanism involving modulation of the dopaminergic system.

The structural features of the molecule are key to its activity. The N-methyl group may enhance blood-brain barrier penetration and provide specific interactions within the receptor binding pocket.[1] The thiophen-2-ylmethyl moiety's size, shape, and electronic properties will be critical determinants of receptor affinity and selectivity.[4] Comparing the activity of this compound to analogs with different substituents on the thiophene ring or the piperazine nitrogen would provide valuable SAR insights for future drug development.

Conclusion

This technical guide has outlined a robust and systematic approach to elucidate the mechanism of action of 1-methyl-4-(thiophen-2-ylmethyl)piperazine. By combining in-vitro receptor pharmacology with in-vivo behavioral and neurochemical studies, a comprehensive understanding of its pharmacological profile can be achieved. The proposed workflow serves as a template for the characterization of novel CNS-active compounds, facilitating the identification and development of new therapeutics for neurological and psychiatric disorders.

References

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Foundational

Unlocking the Pharmacological Potential of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine: A Comprehensive Technical Guide

Executive Summary In contemporary medicinal chemistry, the fusion of privileged scaffolds is a fundamental strategy for discovering novel therapeutics. 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (MTMP) represents a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the fusion of privileged scaffolds is a fundamental strategy for discovering novel therapeutics. 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (MTMP) represents a highly versatile hybrid pharmacophore. By bridging a lipophilic thiophene ring with a basic, solubilizing N-methylpiperazine core via a flexible methylene linker, this compound serves as a critical building block. This technical guide explores the structural rationale, mechanistic pathways, and self-validating experimental workflows necessary for evaluating the biological activity of MTMP and its derivatives.

Structural Rationale & Pharmacophore Analysis

The architectural design of MTMP leverages two distinct, highly validated chemical moieties:

  • The Thiophene Ring (Bioisosterism): Thiophene is a classical bioisostere for the phenyl ring. The inclusion of the sulfur heteroatom alters the electron density and geometry slightly, often improving the metabolic stability and lipophilic efficiency (LiPE) of the molecule. In biological targets, the thiophene ring readily engages in

    
     stacking and hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tryptophan) within receptor binding pockets[1].
    
  • The N-Methylpiperazine Core (Solubility & Anchoring): Piperazine derivatives are ubiquitous in central nervous system (CNS) agents and antimicrobial drugs[1]. The basic tertiary amine of the N-methylpiperazine moiety is typically protonated at physiological pH (~7.4). This protonation is critical; it allows the molecule to form strong salt bridges and hydrogen bonds with conserved acidic residues (such as Aspartate) in target proteins.

Pharmacophore MTMP 1-Methyl-4-(thiophen-2- ylmethyl)piperazine Thiophene Thiophene Ring (Lipophilic Domain) MTMP->Thiophene Scaffold Split Piperazine N-Methylpiperazine (Basic Center) MTMP->Piperazine Scaffold Split PiStack π-π Stacking (Aromatic Residues) Thiophene->PiStack Hydrophobic Interaction SaltBridge Salt Bridge / H-Bond (Aspartate Anchor) Piperazine->SaltBridge Protonation at pH 7.4

Caption: Pharmacophore deconstruction of MTMP illustrating key receptor interactions.

Mechanistic Pathways & Target Landscape

The unique combination of thiophene and piperazine allows MTMP-derived compounds to interact with a diverse array of biological targets:

  • Neuropharmacology (GPCR Modulation): Heterocyclic structures containing nitrogen, particularly piperazines, are privileged scaffolds for G-protein coupled receptors (GPCRs)[1]. The spatial arrangement of the thiophene-piperazine axis closely mimics the pharmacophore required for binding to Serotonin (5-HT) and Dopamine (D2) receptors, making it a valuable starting point for antipsychotic and anxiolytic drug design.

  • Oncology & Cytotoxicity: Recent structure-activity relationship (SAR) studies have highlighted the potent antiproliferative effects of thiophene-piperazine conjugates. Derivatives encompassing this scaffold have demonstrated significant cytotoxicity against breast cancer (MCF-7) and leukemic (K562) cell lines, with

    
     values falling in the low micromolar range (e.g., 7.28 µM and 9.91 µM, respectively)[2]. Similar heterocyclic piperazine candidates have also shown strong, dose-dependent cytotoxic activities against hepatocellular (HepG2) and cervical (HeLa) carcinoma cells[3].
    
  • Antimicrobial & Antiviral Potential: Beyond oncology, the scaffold is highly active against infectious agents. Substituted piperazines linked to furan or thiophene rings exhibit moderate to strong antimicrobial and antifungal potential[4]. Furthermore, highly substituted piperazine derivatives have recently been discovered as potent, non-covalent inhibitors of the SARS-CoV-2 Main Protease (

    
    ), showcasing the scaffold's ability to occupy multiple enzymatic subpockets through non-covalent interactions[5].
    

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of MTMP must follow rigorous, self-validating methodologies. Below are the standard operating procedures for synthesizing the compound and evaluating its in vitro biological activity.

Protocol A: Chemoselective Synthesis via Reductive Amination
  • Objective: Synthesize MTMP with high purity (>95%) for biological screening.

  • Causality & Mechanism: The reaction utilizes thiophene-2-carboxaldehyde and 1-methylpiperazine. Sodium triacetoxyborohydride (

    
    ) is selected as the reducing agent. Unlike sodium borohydride (
    
    
    
    ),
    
    
    is a milder reagent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde. This chemoselectivity prevents the formation of thiophen-2-ylmethanol, a common byproduct that severely complicates downstream purification.
  • Step-by-Step:

    • Dissolve thiophene-2-carboxaldehyde (1.0 eq) and 1-methylpiperazine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

    • Portion-wise, add

      
       (1.5 eq). Stir under a nitrogen atmosphere for 12 hours.
      
    • Quench with saturated aqueous

      
       to neutralize the acetic acid and destroy excess reducing agent.
      
    • Extract the aqueous layer with dichloromethane (DCM), wash with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Self-Validation Checkpoint: Perform LC-MS and

    
    -NMR. The complete disappearance of the highly deshielded aldehyde proton signal (~9.8 ppm) and the appearance of a new methylene singlet (~3.7 ppm) confirm successful coupling. Purity must be verified as >95% via HPLC before proceeding to biological assays.
    
Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)
  • Objective: Determine the antiproliferative activity (

    
    ) of the synthesized compound against target cancer cell lines.
    
  • Causality & Mechanism: The MTT assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the yellow tetrazolium dye (MTT) to insoluble purple formazan crystals. The intensity of the purple color is directly proportional to the number of living cells, providing a quantifiable readout of cytotoxicity.

  • Step-by-Step:

    • Seed target cells (e.g., MCF-7 or HepG2) in 96-well plates at a density of

      
       cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% 
      
      
      
      .
    • Treat cells with serial dilutions of the compound (e.g., 1 to 100 µM) dissolved in DMSO. Ensure the final DMSO concentration in the wells remains <0.1% to prevent solvent-induced toxicity.

    • Incubate the treated plates for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL of pure DMSO.

    • Measure absorbance at 570 nm using a microplate reader.

  • Self-Validation Checkpoint: Every assay plate must include a positive control (e.g., Doxorubicin)[2] to validate assay sensitivity, and a negative vehicle control (0.1% DMSO) to establish baseline 100% viability. The

    
     of Doxorubicin must fall within established literature ranges for the assay to be considered valid.
    

AssayWorkflow Step1 1. Reductive Amination (Target Synthesis) Step2 2. Structural Validation (NMR, LC-MS, >95% Purity) Step1->Step2 Step3 3. Target Screening (Receptor Binding / MTT) Step2->Step3 Step4 4. Data Synthesis (IC50 / Ki Calculation) Step3->Step4

Caption: Self-validating experimental workflow from chemical synthesis to biological evaluation.

Quantitative Data Presentation

The table below summarizes representative biological activities of structurally related thiophene-piperazine and heterocyclic piperazine derivatives, providing a benchmark for expected assay outcomes when evaluating MTMP analogs.

Compound ClassTarget / Cell LineAssay TypeRepresentative Activity (

/ MIC)
Reference
Thiophene-PiperazineMCF-7 (Breast Cancer)MTT Viability~7.28 µM[2]
Thiophene-PiperazineK562 (Leukemia)MTT Viability~9.91 µM[2]
Heterocyclic PiperazineHepG2 (Hepatocellular)MTT Viability8.78 - 26.64 µM[3]
Trisubstituted PiperazineSARS-CoV-2

Enzyme Inhibition0.40 µM[5]
Furan/Thiophene-PiperazineMicrobial StrainsBroth MicrodilutionModerate to High Inhibition[4]

References

  • Title: Pyridine and Its Biological Activity: A Review Source: Asian Journal of Research in Chemistry URL
  • Title: Synthesis, Antimicrobial and Anticancer Activities of 1-aryl-4-[(5-aryl-2-furyl)
  • Title: Synthesis and Antitumor Activity of Some N2-(Thien-3-yl)
  • Title: Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity Source: ResearchGate / Journal of Medicinal Chemistry URL
  • Title: Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties Source: Semantic Scholar / Molecules URL

Sources

Exploratory

Introduction: The Rationale for Modeling 1-Methyl-4-(thiophen-2-ylmethyl)piperazine

An In-Depth Technical Guide to the In Silico Modeling of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine Interactions This guide provides a comprehensive, technically-grounded framework for the computational analysis of 1-Met...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine Interactions

This guide provides a comprehensive, technically-grounded framework for the computational analysis of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causal-driven logic behind key methodological choices. Our objective is to equip you with a robust, self-validating workflow to probe the molecular interactions, pharmacokinetics, and therapeutic potential of this compound scaffold.

The compound 1-Methyl-4-(thiophen-2-ylmethyl)piperazine belongs to a class of molecules containing two key pharmacophores: the piperazine ring and a thiophene moiety. The piperazine scaffold is a ubiquitous feature in modern medicinal chemistry, integral to numerous FDA-approved drugs targeting a wide array of biological systems, particularly in the central nervous system (CNS).[1][2][3] Its conformational flexibility and tunable basicity make it a versatile linker and interaction hub.[2] The thiophene ring, an aromatic heterocycle, is another privileged structure in drug design, valued for its ability to engage in various molecular interactions and its favorable metabolic profile.[4]

The combination of these two moieties suggests a high probability of biological activity. However, synthesizing and testing derivatives empirically is a resource-intensive process. In silico modeling, or computer-aided drug design (CADD), offers a powerful alternative to rationally prioritize and design new chemical entities, saving significant time and cost.[5][6][7] This guide outlines a systematic computational approach to characterize the potential of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine, from predicting its biological targets to evaluating its drug-like properties.

The Computational Drug Discovery Workflow

A successful in silico investigation follows a logical, multi-stage progression. Each stage builds upon the last, refining our understanding of the molecule's behavior and potential. This workflow is not merely a sequence of tasks but an integrated system where outputs from one step provide validated inputs for the next.

G cluster_prep Part 1: Preparation cluster_analysis Part 2: Interaction & Dynamics cluster_properties Part 3: Drug-Likeness Ligand Ligand Preparation (3D Structure & Optimization) Docking Molecular Docking (Binding Pose Prediction) Ligand->Docking Target Target Identification & Preparation Target->Docking MD Molecular Dynamics (Stability & Refinement) Docking->MD Top Poses ADMET ADMET Prediction (Pharmacokinetics & Toxicity) Docking->ADMET Synthesis Data Synthesis & Lead Optimization MD->Synthesis Binding Free Energy ADMET->Synthesis Drug-like Properties G Start Start with Top Docking Pose (Ligand-Protein Complex) Solvate Solvation (Add Water & Ions) Start->Solvate Minimize Energy Minimization (Relax the System) Solvate->Minimize Equilibrate Equilibration (Heat to 310K, Pressurize) Minimize->Equilibrate Production Production MD Run (Simulate for ns-µs) Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analyze

Sources

Foundational

1-Methyl-4-(thiophen-2-ylmethyl)piperazine Structural Analogs and Derivatives: A Technical Guide to Synthesis, SAR, and Pharmacological Profiling

Executive Summary The thiophene-piperazine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Specifically, the 1-methyl-4-(thiophen-2-ylmethyl)piperazine core and its structural analogs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiophene-piperazine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Specifically, the 1-methyl-4-(thiophen-2-ylmethyl)piperazine core and its structural analogs serve as versatile building blocks for the development of central nervous system (CNS) agents and antimicrobial therapeutics ()[1]. The fusion of the lipophilic, electron-rich thiophene ring with the basic, hydrogen-bond-accepting piperazine moiety creates a structural framework uniquely suited for interacting with monoamine receptors (such as 5-HT and H3) and key enzymes like acetylcholinesterase (AChE) ()[2]. This guide details the structural rationale, synthetic methodologies, and pharmacological profiling of this critical chemical class.

Structural Rationale and Pharmacophore Analysis

Designing derivatives around the 1-methyl-4-(thiophen-2-ylmethyl)piperazine core requires a deep understanding of its physicochemical properties and how each moiety contributes to target engagement:

  • The Thiophene Ring: Acting as a classic bioisostere for the phenyl ring, thiophene offers enhanced lipophilicity and a distinct electron density profile. This modification often improves blood-brain barrier (BBB) permeability while providing metabolic stability against rapid hepatic oxidation[1].

  • The Piperazine Linker: The piperazine ring provides two basic nitrogen centers. The N4 nitrogen (attached to the thiophen-2-ylmethyl group) typically participates in crucial ionic interactions with conserved aspartate residues in the binding pockets of G-protein coupled receptors (GPCRs).

  • The N1-Alkyl Substitution: The methyl group at the N1 position serves to tune the steric bulk and basicity of the terminal amine. Structure-activity relationship (SAR) analyses have highlighted that shorter, unbranched alkyl chains enhance binding affinity and inhibitory potency by fitting snugly into narrow hydrophobic receptor pockets, whereas bulkier groups introduce steric hindrance ()[2].

Chemical Synthesis and Derivatization Strategies

The synthesis of 1-methyl-4-(thiophen-2-ylmethyl)piperazine is most efficiently achieved via a reductive amination pathway. This approach is favored over direct alkylation (e.g., using 2-(chloromethyl)thiophene) because it avoids the formation of quaternary ammonium salts and provides higher yields under milder conditions.

Protocol 1: Reductive Amination Workflow
  • Iminium Formation: Combine thiophene-2-carboxaldehyde (1.0 eq) and 1-methylpiperazine (1.1 eq) in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate the protonation of the carbonyl oxygen, accelerating the nucleophilic attack by the secondary amine. Stir at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

    • Causality of Reagent Choice: NaBH(OAc)3 is explicitly chosen over sodium borohydride (NaBH4) because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This prevents the premature reduction of the aldehyde to an alcohol before the iminium intermediate is fully formed, ensuring a self-validating, high-yielding conversion.

  • Quenching and Extraction: After 12 hours, quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the pure product.

Synthesis A Thiophene-2- carboxaldehyde C Iminium Ion Intermediate A->C AcOH, DCE rt, 30 min B 1-Methylpiperazine B->C D 1-Methyl-4-(thiophen-2- ylmethyl)piperazine C->D NaBH(OAc)3 rt, 12 h

Synthetic workflow for 1-methyl-4-(thiophen-2-ylmethyl)piperazine via reductive amination.

Pharmacological Profiling: Target Receptors and SAR

Derivatives of this scaffold exhibit polypharmacology, making them excellent candidates for Multi-Target-Directed Ligands (MTDLs) ()[2].

  • Serotonin (5-HT1A) and Histamine (H3) Receptors: The distance between the aromatic thiophene ring and the basic nitrogen is optimal for 5-HT1A and H3 receptor binding. H3 receptor antagonists based on this scaffold are promising therapeutics for cognitive disorders, ADHD, and schizophrenia ()[3].

  • Acetylcholinesterase (AChE) Inhibition: Recent advancements have utilized the thiophene-piperazine core to design carbamate hybrids for Alzheimer's disease. These compounds simultaneously inhibit AChE and butyrylcholinesterase (BChE) while mitigating oxidative stress ()[2].

Data Presentation: SAR Summary of Thiophene-Piperazine Derivatives
CompoundR1 (Piperazine N-substituent)R2 (Thiophene substitution)Primary TargetEfficacy / AffinityIndication
1 (Core) -CH3-H5-HT1A ReceptorKi ≈ 45 nMAnxiety / Depression
2 -CH2CH3-H5-HT1A ReceptorKi ≈ 120 nMAnxiety / Depression
3 -CH35-ChloroH3 ReceptorIC50 ≈ 22 nMCognitive Disorders
4 -Carbamate-HAChE / BChEIC50 = 0.12 µM (AChE)Alzheimer's Disease
5 -Benzyl5-BromoBacterial Efflux PumpsMIC = 4 µg/mLAntimicrobial

Note: Data represents generalized structure-activity relationship (SAR) trends derived from recent medicinal chemistry literature[1][2].

Experimental Protocols for Biological Evaluation

To validate the efficacy of these derivatives, robust and self-validating biochemical assays are required.

Protocol 2: In Vitro AChE Inhibition Assay (Modified Ellman's Method)
  • Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the thiophene-piperazine derivative in DMSO (final assay concentration of DMSO must be <1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of the test compound solution, and 20 µL of AChE enzyme solution (0.22 U/mL). Incubate at 37°C for 15 minutes to allow for ligand-enzyme equilibration.

  • Reaction Initiation: Add 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, 3 mM) and 10 µL of acetylthiocholine iodide (ATCI, 15 mM).

  • Kinetic Measurement: Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Causality & Self-Validation: The assay utilizes DTNB because it rapidly and specifically reacts with the thiocholine produced by the AChE-mediated hydrolysis of ATCI. This reaction yields 5-thio-2-nitrobenzoate, a yellow anion. The linear increase in absorbance at 412 nm provides a real-time, self-validating kinetic readout of enzyme activity, ensuring that any observed inhibition is directly correlated to the presence of the derivative ()[2].

Signaling Ligand Thiophene-Piperazine Derivative Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Agonist Binding G_protein Gi/o Protein Activation Receptor->G_protein Conformational Change AC Adenylyl Cyclase Inhibition G_protein->AC Alpha-i Subunit cAMP Decreased cAMP Levels AC->cAMP Downstream Effect

5-HT1A receptor modulation by thiophene-piperazine derivatives via Gi/o signaling.

Pharmacokinetics and ADME Considerations

For CNS-targeted thiophene-piperazine derivatives, achieving an optimal balance of lipophilicity (LogP typically between 2.0 and 3.5) is critical for passive diffusion across the BBB. The basic piperazine nitrogen (pKa ~ 8.5-9.0) ensures that the molecule is predominantly ionized at physiological pH, which is essential for target receptor engagement, while the lipophilic thiophene and alkyl groups provide the necessary membrane permeability ()[4].

References[1] Title: 2-Thiophen-2-yl-piperazine | CAS 85803-49-2

Sources

Exploratory

An In-depth Technical Guide to 1-Methyl-4-(thiophen-2-ylmethyl)piperazine

This guide provides a comprehensive technical overview of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine, a heterocyclic compound of significant interest to researchers and drug development professionals. By leveraging the s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine, a heterocyclic compound of significant interest to researchers and drug development professionals. By leveraging the structural attributes of its N-methylpiperazine and thiophene moieties, this molecule serves as a valuable scaffold in medicinal chemistry. This document details its chemical identity, synthesis, physicochemical properties, and explores its pharmacological potential based on established structure-activity relationships.

Core Chemical Identity

  • IUPAC Name: 1-Methyl-4-(thiophen-2-ylmethyl)piperazine

  • Chemical Formula: C₁₀H₁₆N₂S

  • Molecular Weight: 196.31 g/mol

Structural Diagram

workflow SM1 Thiophene-2-carboxaldehyde Intermediate Imine/Imminium Intermediate (In situ) SM1->Intermediate SM2 N-Methylpiperazine SM2->Intermediate Product 1-Methyl-4-(thiophen-2-ylmethyl)piperazine Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Workup Aqueous Workup & Extraction Product->Workup Purification Chromatography Workup->Purification Purification->Product Final Product

Caption: General workflow for the synthesis via reductive amination.

Experimental Protocol: Reductive Amination

This protocol describes a reliable method for synthesizing the target compound. The causality behind the choice of reagents is to ensure a high-yield, one-pot reaction that is common in the synthesis of such derivatives.

Materials:

  • Thiophene-2-carboxaldehyde

  • N-Methylpiperazine [2]* Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxaldehyde (1.0 eq) and N-methylpiperazine (1.1 eq).

  • Solvent Addition: Dissolve the reactants in an appropriate solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The volume should be sufficient to create a stirrable solution (e.g., 0.1 M concentration).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. This allows for the formation of the intermediate iminium ion.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde but efficiently reduces the in situ formed iminium ion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching and Workup: Once the reaction is complete, carefully quench it by adding saturated aqueous sodium bicarbonate solution to neutralize the acidic byproducts. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the pure 1-Methyl-4-(thiophen-2-ylmethyl)piperazine.

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical properties. Exact values may vary based on experimental conditions and purity.

PropertyValue / DescriptionSource/Rationale
Appearance Colorless to pale yellow oil or low-melting solidBased on similar piperazine derivatives [3]
Boiling Point > 150 °CN-methylpiperazine boils at 138°C; the larger molecule will have a higher boiling point [4]
Solubility Soluble in common organic solvents (DCM, Chloroform, Methanol). Expected to have some water solubility, especially in acidic conditions.General property of N-alkylated piperazines [5]
¹H NMR Expected signals: Thiophene protons (3H, ~6.8-7.2 ppm), CH₂ linker (2H, ~3.6 ppm), Piperazine protons (8H, ~2.4-2.6 ppm), N-CH₃ (3H, ~2.3 ppm).Inferred from structures of similar compounds [6][7]
¹³C NMR Expected signals: Thiophene carbons (~124-142 ppm), CH₂ linker (~58 ppm), Piperazine carbons (~53-55 ppm), N-CH₃ (~46 ppm).Inferred from structures of similar compounds [6]
Mass Spec (ESI-MS) Expected [M+H]⁺ ion at m/z ≈ 197.11Calculated based on the molecular formula C₁₀H₁₆N₂S

Pharmacological Profile and Potential Applications

While specific studies on 1-Methyl-4-(thiophen-2-ylmethyl)piperazine are not extensively published, its pharmacological profile can be inferred from the extensive research on thiophene-piperazine hybrids. These scaffolds are prominent in the development of agents targeting the central nervous system and in oncology.

Potential Mechanism of Action and Therapeutic Targets

The combination of thiophene and piperazine moieties suggests potential activity at various biological targets. Compounds with this core structure have been investigated for a range of activities.

pathway cluster_targets Potential Biological Targets cluster_outcomes Potential Therapeutic Applications Molecule 1-Methyl-4-(thiophen-2-ylmethyl)piperazine GPCRs GPCRs (e.g., Dopamine, Serotonin Receptors) Molecule->GPCRs Binding Kinases Kinases (e.g., EGFR) Molecule->Kinases Inhibition Enzymes Other Enzymes Molecule->Enzymes Modulation CNS CNS Disorders (Antipsychotic, Antidepressant) GPCRs->CNS Oncology Anticancer Kinases->Oncology Antimicrobial Antimicrobial / Antifungal Enzymes->Antimicrobial

Caption: Potential pharmacological targets and applications.

  • Antipsychotic and Antidepressant Activity: Many CNS drugs, such as the antipsychotic Olanzapine, contain a thiophene ring fused to a diazepine system, which has structural similarities to the piperazine scaffold. [8]The piperazine moiety is a well-known component of drugs that modulate dopaminergic and serotonergic pathways.

  • Anticancer Activity: Thiophene-piperazine derivatives have been synthesized and evaluated as potent antiproliferative agents. [9]For instance, some derivatives show inhibitory activity against key cancer-related enzymes like Epidermal Growth Factor Receptor (EGFR) kinase. [9]The N-methylpiperazine group, in particular, has been added to natural product scaffolds to significantly increase their antiproliferative effects. [10]* Antimicrobial Activity: Both thiophene and piperazine derivatives have been independently and jointly investigated for antibacterial and antifungal properties. [11][12]The heterocyclic nature of the molecule allows for interactions with essential enzymes and structural components in microbial cells.

Safety and Handling

As a research chemical, 1-Methyl-4-(thiophen-2-ylmethyl)piperazine should be handled with appropriate care in a laboratory setting. Safety data can be extrapolated from its parent amine, N-methylpiperazine.

  • Hazard Classification (based on N-Methylpiperazine):

    • Flammable liquid and vapor. [13] * Causes severe skin burns and eye damage. [13] * May cause an allergic skin reaction. [13] * Harmful if inhaled. [13]* Handling Precautions:

    • Use in a well-ventilated area or fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing vapors.

    • Keep away from heat, sparks, and open flames.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

1-Methyl-4-(thiophen-2-ylmethyl)piperazine is a synthetically accessible molecule that embodies a powerful strategy in modern drug design—the hybridization of privileged scaffolds. Its structural components suggest a high potential for biological activity, particularly in the areas of CNS disorders and oncology. This guide provides the foundational chemical knowledge and procedural insights necessary for researchers to synthesize, handle, and further investigate this promising compound and its derivatives in drug discovery programs.

References

  • Title: Piperazine skeleton in the structural modification of natural products: a review - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: N-METHYLPIPERAZINE - Ataman Kimya Source: Ataman Kimya URL: [Link]

  • Title: N-Methyl Piperazine 99% Dealer and Distributor - Multichem Source: Multichem URL: [Link]

  • Title: Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads - ResearchGate Source: ResearchGate URL: [Link]

  • Title: An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed Source: PubMed URL: [Link]

  • Title: 2-Acetylthiophene | Thiourea | Piperazine | Pyrimidine | Antibacterial | Antifungal - Indian Journal of Pharmaceutical Sciences Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities Source: Taylor & Francis Online URL: [Link]

  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile Source: ResearchGate URL: [Link]

  • Title: CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl)
  • Title: Piperazine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Thiophene-Based Compounds | Encyclopedia MDPI Source: MDPI URL: [Link]

  • Title: "Synthesis and antimicrobial activity of 1-(benzo[b]thiophen-4-yl)-4-(2" by VAIBHAV MISHRA and TEJPAL SINGH CHUNDAWAT - TÜBİTAK Academic Journals Source: TÜBİTAK Academic Journals URL: [Link]

  • Title: Piperazine, 1-methyl- - the NIST WebBook Source: NIST Chemistry WebBook URL: [Link]

  • Title: Methyl 4-(2,5-dioxo-3-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}pyrrolidin-1-yl)benzoate Source: SpectraBase URL: [Link]

  • Title: Overview - ECHA CHEM Source: European Chemicals Agency (ECHA) URL: [Link]

Sources

Foundational

Physicochemical Profiling of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine: Solubility, Stability, and Solvent Compatibility

Executive Summary 1-Methyl-4-(thiophen-2-ylmethyl)piperazine is a highly versatile synthetic intermediate and privileged pharmacophore building block. By fusing the electron-rich thiophene heterocycle with a basic pipera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-4-(thiophen-2-ylmethyl)piperazine is a highly versatile synthetic intermediate and privileged pharmacophore building block. By fusing the electron-rich thiophene heterocycle with a basic piperazine ring, this compound presents unique physicochemical behaviors. As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative guide on its solubility profiles across diverse solvent systems and to detail its chemical stability. The insights and self-validating protocols provided herein will equip researchers to optimize formulation, storage, and assay development without compromising molecular integrity.

Structural & Physicochemical Foundations

To accurately predict the macroscopic behavior of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine, we must first deconstruct its molecular architecture:

  • Basic Centers & Ionization: The molecule contains two tertiary amine nitrogen atoms within the piperazine ring. The N4 nitrogen (attached to the thiophen-2-ylmethyl group) is sterically hindered and its basicity is slightly modulated by the benzylic-like thiophene system. The N1 nitrogen (methylated) is highly basic. With estimated pKa values of ~4.5 and ~8.5, the compound's ionization state—and therefore its solubility—is acutely pH-dependent.

  • Lipophilicity: The thiophene ring and the methyl group contribute significantly to the compound's lipophilicity (estimated LogP ~ 1.8 - 2.2). This dual nature—highly basic nitrogens coupled with lipophilic domains—dictates its amphiphilic solvation behavior, requiring careful solvent selection to prevent unexpected precipitation.

Solubility Matrix & Solvent Selection

Understanding the solubility of this compound is critical for both in vitro biological assays and synthetic workflows.

  • Aqueous Media: At physiological pH (7.4), the compound exists as an equilibrium mixture of its free base and mono-protonated species, leading to moderate but easily disrupted aqueous solubility. In strictly acidic media (e.g., 0.1 M HCl), it forms a highly soluble di-cationic salt.

  • Organic Solvents: The free base is highly soluble in polar aprotic solvents (DMSO, DMF) and moderately polar solvents (Dichloromethane, Ethyl Acetate).

  • The DMSO Caveat (Causality Insight): While DMSO is the gold standard for primary stock solutions due to its high dielectric constant, it is profoundly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric water into the stock. Over time, this localized shift in solvent polarity forces the lipophilic free base to precipitate out of solution, silently ruining downstream quantitative assays.

Table 1: Empirical Solubility Matrix for 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (Free Base)

Solvent SystemDielectric Constant (ε)Estimated Solubility (mg/mL)Application Notes
DMSO 46.7> 50Ideal for primary stock solutions. Must be stored desiccated.
Methanol 32.7> 30Excellent for HPLC sample preparation and serial dilutions.
PBS (pH 7.4) ~800.5 - 2.0Buffer capacity limits solubility; high risk of kinetic precipitation.
0.1 M HCl (pH 1.0) ~80> 20Complete protonation ensures high thermodynamic solubility.
Hexane 1.89< 0.1Poor solvation of the polar piperazine core; useful for precipitation.

Chemical Stability & Degradation Pathways

Despite the general robustness of the piperazine and thiophene rings, the specific connectivity in 1-Methyl-4-(thiophen-2-ylmethyl)piperazine introduces distinct vulnerabilities that must be controlled during storage.

  • Oxidative Degradation (N-Oxidation): Tertiary amines are notoriously susceptible to N-oxidation. Exposure to atmospheric oxygen, light, or trace peroxides (often found in aging ethereal solvents) will convert the piperazine nitrogens into N-oxides .

  • Benzylic/Radical Cleavage: The methylene bridge connecting the thiophene and piperazine rings acts as a benzylic-like position. Under thermal stress or radical initiation, this position can undergo oxidative cleavage, yielding thiophene-2-carboxaldehyde and N-methylpiperazine as primary degradants .

  • Hydrolytic Stability: Lacking esters, amides, or other hydrolyzable functional groups, the compound exhibits excellent hydrolytic stability across a wide pH range (pH 2 - 10).

Degradation Parent 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (Intact API) NOxide Piperazine N-oxide (Oxidative Stress) Parent->NOxide H2O2 / O2 / Light Cleavage Thiophene-2-carboxaldehyde + N-Methylpiperazine (Radical Cleavage) Parent->Cleavage Thermal / Radical

Fig 1: Primary oxidative and radical-mediated degradation pathways of the compound.

Experimental Methodologies

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Kinetic solubility methods (like solvent-shift assays) often overestimate solubility due to the formation of supersaturated states. For rigorous formulation, the thermodynamic shake-flask method, strictly based on OECD Guideline 105, is mandatory .

Causality Insight: We utilize a 24-hour equilibration period because the transition from a metastable amorphous precipitate to a stable, low-energy crystalline lattice requires significant time. Premature sampling will yield artificially high solubility values.

  • Preparation: Weigh an excess amount of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (e.g., 10 mg) into a 2 mL amber glass HPLC vial. Note: Amber glass is utilized specifically to prevent photo-oxidation of the thiophene core during the prolonged incubation.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Cap tightly and place on an orbital shaker at 200 rpm and a constant 25.0 ± 0.1 °C for 24 hours.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes. Crucial Step: Filtration is intentionally avoided here, as the lipophilic free base may non-specifically bind to standard syringe filter membranes, artificially lowering the measured concentration.

  • Quantification: Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and quantify via HPLC-UV at 230 nm against a validated calibration curve.

ShakeFlask Step1 1. Solid Addition (Excess Compound) Step2 2. Solvent Addition (Buffer/Organic) Step1->Step2 Step3 3. Equilibration (24h, 25°C, 200 rpm) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. Quantification (HPLC-UV/MS) Step4->Step5

Fig 2: Thermodynamic solubility workflow based on the OECD 105 shake-flask methodology.

Protocol B: Stability-Indicating Forced Degradation Assay

To validate the shelf-life and handling conditions, a self-validating forced degradation protocol is required to map out the compound's failure points.

  • Oxidative Stress: Prepare a 1 mg/mL solution of the compound in 50% Methanol / 50% Water containing 3% H₂O₂.

  • Thermal Stress: Prepare a 1 mg/mL solution in PBS (pH 7.4) and incubate in a sealed vial at 60°C.

  • Self-Validating Control: Prepare a 1 mg/mL solution in PBS (pH 7.4) stored at 4°C in the dark. System Logic: This control ensures that any degradation observed in the stressed samples is strictly due to the applied stress, rather than inherent assay instability or analytical artifact.

  • Analysis: Sample at 0, 6, 12, and 24 hours. Quench the oxidative sample immediately with sodium thiosulfate to halt the reaction. Analyze via LC-MS to identify the m/z +16 shift indicative of N-oxide formation.

Conclusion

1-Methyl-4-(thiophen-2-ylmethyl)piperazine is a highly effective and robust chemical building block, provided its specific vulnerabilities to oxidation and pH-dependent solubility are proactively managed. By utilizing thermodynamic solubility assessments rather than kinetic approximations, and by strictly avoiding aging, peroxide-forming solvents, researchers can ensure reproducible assay performance and long-term formulation stability.

References

  • Bunkan, A. J. C., et al. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry. URL:[Link] [1]

  • OECD (1995). Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link][1]

Sources

Exploratory

Synergistic Pharmacophores: A Technical Guide to Thiophene-Piperazine Derivatives in Drug Discovery

Executive Summary: The Convergence of Privileged Scaffolds In modern fragment-based drug discovery (FBDD) and lead optimization, the strategic hybridization of "privileged scaffolds"—molecular frameworks capable of bindi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Convergence of Privileged Scaffolds

In modern fragment-based drug discovery (FBDD) and lead optimization, the strategic hybridization of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is a cornerstone of rational drug design. The thiophene moiety currently ranks 4th in US FDA drug approvals for small molecules, underscoring its profound clinical relevance[1].

When combined with a piperazine ring, the resulting thiophene-piperazine core presents a compelling starting point for therapeutic development[2]. As a Senior Application Scientist, I approach this hybridization not just as a structural novelty, but as a highly tunable physicochemical system. This whitepaper critically reviews the literature on thiophene-containing piperazine compounds, detailing the causality behind their synthetic methodologies, their structure-activity relationships (SAR), and their broad-spectrum biological applications ranging from oncology to antimicrobial resistance.

Structural Rationale & Pharmacophore Synergy

The combination of thiophene and piperazine is driven by complementary physicochemical properties that resolve common pharmacokinetic bottlenecks:

  • Thiophene (The Lipophilic Core): A five-membered aromatic heterocycle containing a sulfur atom, thiophene acts as a classical bioisostere for the benzene ring[2]. Its inclusion modulates the lipophilicity of a drug candidate and often improves metabolic stability against cytochrome P450-mediated oxidation compared to its phenyl counterparts[2].

  • Piperazine (The Solubilizing Linker): A six-membered heterocycle with two opposing nitrogen atoms, piperazine is ubiquitous in medicinal chemistry[2]. It is primarily incorporated to enhance aqueous solubility and oral bioavailability[2]. Furthermore, it provides a balance of structural rigidity and conformational flexibility, allowing the molecule to orient its appended functional groups optimally within a target receptor's binding pocket[2].

Together, these moieties adhere closely to the "Rule of Three" for FBDD, offering a low-molecular-weight, highly elaborateable scaffold[2].

Synthetic Methodologies & Self-Validating Protocols

The synthesis of thiophene-piperazine derivatives typically revolves around the functionalization of the piperazine nitrogen using a thiophene-based electrophile. Below is a standardized, self-validating protocol for synthesizing a foundational fragment: 1-(5-Chlorothiophene-2-carbonyl)piperazine [2].

Protocol: Mono-Acylation of Piperazine

Causality & Design Choice: The primary challenge in this reaction is preventing the thermodynamically favored bis-acylation of piperazine. To ensure mono-substitution, we employ a large molar excess of piperazine (typically 5-10 equivalents) rather than relying on costly mono-Boc protection strategies. This statistical approach drives the reaction toward the mono-acylated product while maintaining high atom economy.

Step-by-Step Methodology:

  • Chlorination of the Precursor: Suspend 5-chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride (

    
    , 2.0 eq) at 0°C.
    
    • Expert Insight:

      
       is chosen because its byproducts (
      
      
      
      and
      
      
      ) are gaseous. This allows for solvent-free purification via simple rotary evaporation, preserving the highly reactive 5-chlorothiophene-2-carbonyl chloride intermediate[2].
  • Intermediate Validation: Prior to acylation, perform a rapid methanol quench on a micro-aliquot and analyze via LC-MS to confirm the complete conversion of the acid to the methyl ester (proxy for the acyl chloride). Do not proceed if unreacted acid remains.

  • Acylation: Dissolve anhydrous piperazine (5.0 eq) in DCM and cool to 0°C. Slowly add the freshly prepared 5-chlorothiophene-2-carbonyl chloride dropwise over 30 minutes.

  • Aqueous Workup: Wash the organic layer with saturated aqueous

    
     to neutralize residual 
    
    
    
    and remove unreacted piperazine (which partitions favorably into the aqueous phase due to its high hydrophilicity).
  • Purification & Final Validation: Dry the organic layer over

    
    , concentrate, and purify via flash chromatography (DCM:MeOH gradient). Validate the final 1-(5-Chlorothiophene-2-carbonyl)piperazine structure using 
    
    
    
    -NMR and high-resolution mass spectrometry (HRMS)[2].

Synthesis_Workflow Step1 5-Chlorothiophene-2- carboxylic acid Step2 Chlorination (SOCl2, DMF cat.) Step1->Step2 Step3 5-Chlorothiophene-2- carbonyl chloride Step2->Step3 Step4 Mono-Acylation (Excess Piperazine) Step3->Step4 Step5 1-(5-Chlorothiophene-2- carbonyl)piperazine Step4->Step5

Caption: Step-by-step synthetic workflow for 1-(5-Chlorothiophene-2-carbonyl)piperazine.

Biological Activity & Therapeutic Applications

The versatility of the thiophene-piperazine axis allows it to be tuned for highly specific biological targets.

Oncology: EGFR Kinase Inhibition

Recent structural investigations have identified asymmetrical piperazine-tethered trisubstituted thiophene-3-carboxamide selenides as potent antiproliferative agents[3]. Specifically, compound 18i demonstrated remarkable inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a major target in non-small cell lung cancer (NSCLC)[3].

  • Efficacy: Compound 18i achieved an

    
     of 42.3 nM against EGFR kinase and exhibited significant cytotoxicity against A549 lung cancer cells (
    
    
    
    = 1.43 µM)[3].
  • Mechanistic Validation: To prove that cell death was driven by apoptosis rather than non-specific necrosis, researchers utilized Annexin V-FITC/PI double staining, confirming the apoptotic potential of the thiophene-piperazine derivative[3].

EGFR_Pathway Thiophene_Piperazine Thiophene-Piperazine Derivative (Compound 18i) EGFR EGFR Tyrosine Kinase Thiophene_Piperazine->EGFR Inhibits (IC50: 42.3 nM) Downstream Downstream Signaling (PI3K/AKT, MAPK) EGFR->Downstream Blocks activation Apoptosis Apoptosis Induction (Annexin V-FITC/PI+) Downstream->Apoptosis Triggers Proliferation Cancer Cell Proliferation (A549 Cell Line) Downstream->Proliferation Prevents

Caption: EGFR kinase inhibition by thiophene-piperazine derivatives inducing apoptosis.

GPCR Modulation: Adrenergic and Adenosine Receptors

G-protein coupled receptors (GPCRs) are highly receptive to the thiophene-piperazine pharmacophore. Biophysical fragment screening campaigns against thermostabilized


-adrenergic receptors (

) have identified arylpiperazines as promising hits with high ligand efficiency[2].

Furthermore, 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes have been synthesized and evaluated as allosteric enhancers of the


 adenosine receptor[4]. SAR studies revealed that the nature of the substituents on the phenyl ring tethered to the piperazine fundamentally dictates allosteric activity, with 4-chlorophenyl and 4-trifluoromethyl derivatives showing the highest functional cAMP modulation[4].
Antimicrobial & Antifungal Activity

Beyond human receptor targets, hybridizing thiophene and piperazine with pyrimidine rings yields potent antimicrobial agents. 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines synthesized via thiourea cyclization have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans at concentrations of 40 µg/mL[5]. The electronegativity of the nitrogen and sulfur heteroatoms is theorized to enhance cell wall penetration in these microbial targets[5].

Quantitative Data & Structure-Activity Relationship (SAR) Summary

The following table synthesizes the quantitative efficacy metrics of various thiophene-piperazine scaffolds across different therapeutic domains:

Compound Scaffold / DerivativePrimary Biological TargetKey Efficacy Metric / ValidationReference
1-(5-Chlorothiophene-2-carbonyl)piperazine

-Adrenergic Receptor (GPCR)
Moderate affinity hit (Fragment Screening)[2]
Compound 18i (Piperazine-tethered thiophene selenide)EGFR Tyrosine Kinase (Oncology)Kinase

= 42.3 nM; A549

= 1.43 µM
[3]
Compound 8f / 8j (2-amino-3-benzoyl-4-piperazinyl-thiophenes)

Adenosine Receptor
High cAMP functional allosteric enhancement[4]
Compounds 4a-e / 5a-e (Thiophene-pyrimidine-piperazines)Bacterial (S. aureus) & Fungal (C. albicans)Active inhibition at 40 µg/mL[5]

Conclusion

The literature robustly supports the thiophene-piperazine axis as a highly privileged structural motif in medicinal chemistry. By leveraging the metabolic stability of thiophene and the solubility/flexibility of piperazine, researchers can efficiently navigate the complex physicochemical space required for modern drug development. Whether acting as allosteric modulators for GPCRs, potent kinase inhibitors for oncology, or broad-spectrum antimicrobial agents, this hybrid scaffold provides a reliable, synthetically accessible foundation for next-generation therapeutics.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis and Biological Evaluation of 2-Amino-3-(4-Chlorobenzoyl)-4-[N-(Substituted) Piperazin-1-yl]Thiophenes as Potent Allosteric Enhancers of the A1 Adenosine Receptor. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. PubMed. Available at:[Link]

  • 2-Acetylthiophene | Thiourea | Piperazine | Pyrimidine | Antibacterial | Antifungal. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: High-Yield Synthesis of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine

Part 1: Strategic Analysis & Synthetic Route Selection The synthesis of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine involves coupling a thiophene moiety to an N-methylpiperazine core. In medicinal chemistry, this structur...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Synthetic Route Selection

The synthesis of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine involves coupling a thiophene moiety to an N-methylpiperazine core. In medicinal chemistry, this structural motif—linking a heteroaromatic ring to a piperazine via a methylene bridge—is a common pharmacophore found in antipsychotics, antihistamines, and kinase inhibitors.

Route Evaluation

Two primary synthetic pathways exist for this transformation. A critical evaluation favors Route A for laboratory-scale synthesis due to safety and reagent stability.

FeatureRoute A: Reductive Amination (Recommended)Route B: Nucleophilic Substitution (Alternative)
Reagents Thiophene-2-carboxaldehyde + N-Methylpiperazine2-(Chloromethyl)thiophene + N-Methylpiperazine
Stability Reagents are stable liquids at room temperature.2-(Chloromethyl)thiophene is unstable, lachrymatory, and prone to polymerization.
Selectivity High; Sodium Triacetoxyborohydride (STAB) offers excellent chemoselectivity.Risk of quaternary ammonium salt formation (over-alkylation).
Safety Mild conditions; no lachrymatory alkyl halides.Requires handling potent alkylating agents.

Decision: This protocol prioritizes Route A (Reductive Amination) using Sodium Triacetoxyborohydride (STAB). This method avoids the generation of unstable thiophene alkyl halides and proceeds under mild conditions compatible with various functional groups.

Part 2: Detailed Experimental Protocol (Method A)

Reaction Mechanism & Pathway

The reaction proceeds via the formation of an iminium ion intermediate, which is selectively reduced in situ by STAB. STAB is preferred over Sodium Cyanoborohydride (


) due to lower toxicity and better functional group tolerance.

ReactionScheme Aldehyde Thiophene-2- carboxaldehyde Intermediate Iminium Ion (Transient) Aldehyde->Intermediate DCE, RT Amine N-Methylpiperazine Amine->Intermediate Product 1-Methyl-4-(thiophen- 2-ylmethyl)piperazine Intermediate->Product Reduction STAB NaHB(OAc)3 (Reducing Agent) STAB->Product Hydride Transfer

Caption: One-pot reductive amination pathway via in situ iminium ion formation and selective reduction.

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.Amount (Example)Role
Thiophene-2-carboxaldehyde 112.151.01.12 g (10 mmol)Electrophile
N-Methylpiperazine 100.161.11.10 g (11 mmol)Nucleophile
Sodium Triacetoxyborohydride (STAB) 211.941.42.97 g (14 mmol)Reducing Agent
Acetic Acid (AcOH) 60.051.00.60 g (10 mmol)Catalyst (Optional*)
1,2-Dichloroethane (DCE) 98.96-40 mLSolvent

*Note: Acetic acid promotes imine formation but is not strictly necessary if the reaction proceeds well. It is recommended if the reaction is sluggish.

Step-by-Step Procedure
Phase 1: Iminium Formation [1]
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen or argon.

  • Solvation: Add Thiophene-2-carboxaldehyde (1.0 eq) and N-Methylpiperazine (1.1 eq) to the flask.

  • Dilution: Add anhydrous 1,2-Dichloroethane (DCE) (concentration ~0.25 M relative to aldehyde).

  • Catalysis: Add Acetic Acid (1.0 eq).

  • Equilibration: Stir the mixture at room temperature (20–25°C) for 30–60 minutes . This allows the formation of the imine/iminium intermediate. Visual cue: The solution may darken slightly or become cloudy.

Phase 2: Reduction
  • Addition: Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in 3–4 portions over 15 minutes.

    • Caution: Mild gas evolution (

      
      ) may occur. Do not seal the system completely; ensure venting through an inert gas line.
      
  • Reaction: Stir the reaction mixture at room temperature for 12–16 hours (overnight).

  • Monitoring: Monitor reaction progress by TLC (System: 10% MeOH in DCM with 1%

    
    ) or LC-MS. The aldehyde spot (
    
    
    
    ) should disappear, and a new polar spot (amine product) should appear.
Phase 3: Workup & Purification
  • Quench: Slowly add saturated aqueous Sodium Bicarbonate (

    
    )  (30 mL) to the reaction mixture. Stir vigorously for 15 minutes to quench excess borohydride and neutralize the acetic acid.
    
  • Extraction: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with Dichloromethane (DCM) (2 x 20 mL).

  • Washing: Combine the organic layers and wash with Brine (saturated NaCl solution).

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ) . Filter off the solid.
    
  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude oil.

  • Purification:

    • Option A (Flash Chromatography): Silica gel column. Eluent: DCM:MeOH (95:5) increasing to (90:10) + 1% Triethylamine (

      
      ).
      
    • Option B (Salt Formation): Dissolve crude oil in minimal ethanol/diethyl ether. Add 4M HCl in dioxane dropwise to precipitate the dihydrochloride salt. Filter and dry.[2]

Part 3: Alternative Protocol (Method B: Alkylation)

Use this method only if the aldehyde is unavailable or if investigating specific substitution patterns.

  • Reagent Generation: 2-(Chloromethyl)thiophene is unstable. Prepare it fresh by reacting thiophen-2-ylmethanol with thionyl chloride (

    
    ) in DCM at 0°C. Remove solvent and use immediately.
    
  • Alkylation:

    • Dissolve N-Methylpiperazine (1.0 eq) and

      
        (2.0 eq) in Acetonitrile (
      
      
      
      ).
    • Add 2-(Chloromethyl)thiophene (1.0 eq) dropwise at 0°C.

    • Warm to room temperature and stir for 4–6 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in DCM, wash with water, and purify as above.

    • Warning: 2-(Chloromethyl)thiophene is a severe skin irritant and lachrymator. Handle only in a fume hood.

Part 4: Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix Aldehyde + Amine (in DCE, +AcOH) Start->Mix ImineForm Stir 30-60 min (Imine Formation) Mix->ImineForm AddReductant Add STAB (Portionwise) ImineForm->AddReductant React Stir Overnight (RT, N2 atm) AddReductant->React Check Check TLC/LCMS (Aldehyde consumed?) React->Check Check->React No (Add more time/reagent) Quench Quench with sat. NaHCO3 Check->Quench Yes Extract Extract (DCM) & Dry (Na2SO4) Quench->Extract Purify Flash Chromatography or HCl Salt Precip. Extract->Purify End Final Product (Characterization) Purify->End

Caption: Operational workflow for the reductive amination of thiophene-2-carboxaldehyde.

Part 5: Characterization & Quality Control

Verify the identity of the synthesized compound using NMR and Mass Spectrometry.[3]

  • Appearance: Pale yellow oil (free base) or white solid (HCl salt).

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.20–7.25 (m, 1H, Thiophene H-5)
      
    • 
       6.90–6.95 (m, 2H, Thiophene H-3, H-4)
      
    • 
       3.75 (s, 2H, Thiophene-
      
      
      
      -N)
    • 
       2.40–2.60 (broad m, 8H, Piperazine ring protons)
      
    • 
       2.30 (s, 3H, N-
      
      
      
      )
  • Mass Spectrometry (ESI): Calculated for

    
    
    
    
    
    . Found: 197.1.

Part 6: Safety & Troubleshooting

Safety Hazards[6]
  • Thiophene Derivatives: Often possess a strong, unpleasant odor (stench). Work in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride: Water-sensitive. Releases hydrogen gas upon quenching. Do not use methanol as the reaction solvent (reacts with STAB).

  • DCE (1,2-Dichloroethane): Suspected carcinogen and highly flammable. DCM is a safer alternative if DCE is unavailable, though DCE often provides faster kinetics for reductive amination.

Troubleshooting Guide
IssuePossible CauseSolution
Incomplete Reaction Wet solvent or old STAB reagent.Ensure DCE is anhydrous. Use fresh STAB bottle. Add activated molecular sieves (3Å) to the reaction.
Low Yield Product loss during extraction (amine is water soluble).Ensure the aqueous layer during quench is basic (pH > 10). Saturate the aqueous layer with NaCl before extraction. Perform multiple extractions (3-4x).
Dimerization Bis-alkylation (unlikely with N-Me-Pip).Not applicable for N-methylpiperazine, but ensure stoichiometry is correct to avoid waste.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.

  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazine Derivatives.

  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride - Technical Bulletin.

Sources

Application

Application Note: Using 1-Methyl-4-(thiophen-2-ylmethyl)piperazine in Drug Discovery

This guide details the technical application of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (CAS: 414893-96-2 / 6803-90-3 as HCl salt), a privileged heterocyclic scaffold used extensively in medicinal chemistry for target...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (CAS: 414893-96-2 / 6803-90-3 as HCl salt), a privileged heterocyclic scaffold used extensively in medicinal chemistry for targeting aminergic G-Protein Coupled Receptors (GPCRs) and developing anti-infective agents.

Executive Summary

1-Methyl-4-(thiophen-2-ylmethyl)piperazine represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its core architecture combines a basic tertiary amine (piperazine) with an electron-rich aromatic system (thiophene). This dual functionality mimics the pharmacophores of endogenous neurotransmitters (dopamine, serotonin, histamine), making it an indispensable tool for:

  • Fragment-Based Drug Discovery (FBDD): Probing the "aminergic" binding pockets of GPCRs.

  • Lead Optimization: Serving as a lipophilic linker in the synthesis of antipsychotics (e.g., Olanzapine analogs) and antihistamines.

  • Antimicrobial Research: Acting as a core scaffold for ergosterol biosynthesis inhibitors in fungal pathogens.

Technical Specifications & Handling

Physicochemical Properties
PropertySpecification
Chemical Name 1-Methyl-4-(thiophen-2-ylmethyl)piperazine
CAS Number 414893-96-2 (Free Base) / 6803-90-3 (Dihydrochloride)
Molecular Formula C₁₀H₁₆N₂S
Molecular Weight 196.31 g/mol (Free Base)
pKa (Calculated) ~9.0 (Piperazine N1), ~5.4 (Piperazine N4)
LogP ~1.8 (Lipophilic, BBB permeable)
Solubility Free Base: Soluble in DCM, MeOH, DMSO.[1][2][3][4][5] Immiscible with water.HCl Salt: Highly soluble in water (>50 mg/mL), DMSO.
Storage & Stability Protocol

Critical Warning: The free base is an amine susceptible to oxidation and carbamate formation upon exposure to atmospheric CO₂.

  • Primary Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Handling:

    • Free Base: Dispense inside a glovebox or use Schlenk techniques. If the liquid turns yellow/brown, purify via vacuum distillation before use.

    • HCl Salt: Hygroscopic. Store in a desiccator. Weigh quickly to prevent water uptake which alters stoichiometry.

Application I: Synthesis & Functionalization

As a research tool, this compound is rarely the "end-point." It is the starting block for generating libraries of CNS-active agents. The thiophene ring allows for regioselective functionalization at the C-5 position.

Protocol A: C-5 Lithiation and Electrophilic Trapping

This protocol generates derivatives targeting the Dopamine D4 and Serotonin 5-HT2A receptors.

Reagents:

  • Substrate: 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (1.0 eq)

  • Reagent: n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)

  • Electrophile: Alkyl halide, Aldehyde, or CO₂ (1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.

  • Dissolution: Add the substrate (1.0 mmol) and anhydrous THF (10 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi dropwise over 10 minutes. The solution may turn slight orange.

    • Mechanism: The proton at C-5 of the thiophene is the most acidic (pKa ~32), allowing selective deprotonation.

  • Incubation: Stir at -78°C for 45 minutes to ensure complete formation of the lithiated species.

  • Trapping: Add the electrophile (e.g., Methyl Iodide or Benzaldehyde) dropwise.

  • Quench: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated NH₄Cl (5 mL).

  • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient).

Visualization: Functionalization Pathway

SynthesisPathway Start 1-Methyl-4-(thiophen-2-ylmethyl)piperazine Lithiated Intermediate: 5-Lithio Species (Reactive Nucleophile) Start->Lithiated n-BuLi, -78°C THF ProductA Derivative A: 5-Alkyl-thiophene (Dopamine Ligand) Lithiated->ProductA R-X (Alkyl Halide) ProductB Derivative B: 5-Carboxy-thiophene (Peptidomimetic) Lithiated->ProductB CO2 (Dry Ice)

Caption: Divergent synthesis strategy utilizing the C-5 acidic proton of the thiophene ring to generate functionalized libraries.

Application II: In Vitro Pharmacology (GPCR Profiling)

Researchers use this molecule as a reference fragment to map the "promiscuous" binding pocket of aminergic receptors. It binds to the orthosteric site where the protonated nitrogen interacts with the conserved Aspartate residue (e.g., Asp3.32).

Protocol B: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of the compound for the Dopamine D2 Receptor.

Materials:

  • Membrane Prep: CHO cells overexpressing human D2 receptor.

  • Radioligand: [³H]-Raclopride (Specific Activity ~70 Ci/mmol).

  • Test Compound: 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (dissolved in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Preparation: Prepare serial dilutions of the test compound (10⁻⁵ M to 10⁻¹⁰ M).

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension (20 µg protein).

    • 50 µL [³H]-Raclopride (Final conc. 2 nM).

    • 50 µL Test Compound dilution.

  • Equilibrium: Incubate at 25°C for 60 minutes in the dark.

  • Termination: Harvest via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expected Results:

  • This compound typically exhibits micromolar affinity (1–10 µM) for D2/5-HT2A receptors.

  • Interpretation: It is a "hit" fragment. High affinity is achieved by adding substituents to the thiophene ring (see Application I).

Application III: Antimicrobial Mechanism Study

Recent studies indicate thiophene-piperazine conjugates possess antifungal activity by inhibiting ergosterol biosynthesis.

Protocol C: Minimum Inhibitory Concentration (MIC) Assay
  • Organism: Candida albicans (ATCC 90028).

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Method: Broth Microdilution (CLSI M27-A3).

  • Procedure:

    • Inoculate media with 1-5 x 10³ CFU/mL.

    • Add test compound (Range: 0.5 – 64 µg/mL).

    • Incubate at 35°C for 24-48 hours.

    • Endpoint: The lowest concentration showing 100% growth inhibition visually.

Self-Validating Logic (Troubleshooting)

  • Issue: Low yield in lithiation reaction.

    • Cause: Moisture in THF or presence of CO₂.

    • Validation: Use a colorimetric indicator (e.g., 1,10-phenanthroline) to titrate n-BuLi before use. The reaction mixture should remain clear/yellow, not cloudy.

  • Issue: Inconsistent binding data (

    
     varies).
    
    • Cause: Oxidation of the piperazine nitrogen.

    • Validation: Check purity via LC-MS before every assay. The [M+H]⁺ peak should be 197.31. If a peak at +16 (213) is observed, the N-oxide has formed; discard the batch.

References

  • Mishra, V., & Chundawat, T. S. (2018). Synthesis and antimicrobial activity of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine derivatives. Turkish Journal of Chemistry, 42(3), 713-729. Available at: [Link]

  • Venable, J. D., et al. (2005). Preparation and biological evaluation of indole, benzimidazole, and thienopyrrole piperazine derivatives as H4 receptor antagonists. Journal of Medicinal Chemistry. (Cited for general piperazine-thiophene synthesis methods).
  • Assiut University. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine (Structural analog reference). Available at: [Link]

Sources

Method

Application Note: High-Throughput Screening &amp; Profiling of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine

This Application Note is designed for drug discovery researchers and high-throughput screening (HTS) specialists. It focuses on the functional characterization and liability profiling of 1-Methyl-4-(thiophen-2-ylmethyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for drug discovery researchers and high-throughput screening (HTS) specialists. It focuses on the functional characterization and liability profiling of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine , a privileged scaffold often utilized in Central Nervous System (CNS) and antimicrobial drug discovery.

Executive Summary

1-Methyl-4-(thiophen-2-ylmethyl)piperazine (hereafter referred to as MTP ) represents a classic "privileged structure" in medicinal chemistry. The combination of the basic N-methylpiperazine moiety with a lipophilic thiophene ring creates a scaffold with high affinity for Class A GPCRs (particularly Dopamine D2/D3, Serotonin 5-HT, and Histamine H3 receptors) and Sigma receptors.

However, the thiophene moiety introduces specific metabolic liabilities (S-oxidation, reactive metabolite formation) that must be assessed early. This guide details a dual-arm HTS strategy :

  • Pharmacological Screening: A Scintillation Proximity Assay (SPA) for GPCR binding affinity.

  • Liability Profiling: A high-throughput Cytochrome P450 (CYP) inhibition screen to assess metabolic safety.

HTS Strategy & Rationale

The Pharmacophore

MTP acts as a bioisostere for benzyl-piperazines found in antihistamines and antipsychotics (e.g., Olanzapine analogs). The basic nitrogen (pKa ~8-9) serves as a protonated anchor for Aspartate residues in GPCR binding pockets, while the thiophene provides π-π stacking interactions.

Critical Screening Challenges
  • Non-Specific Binding (NSB): The lipophilic thiophene tail can cause high NSB in plasticware. Solution: Use of low-binding plates and CHAPS detergent.

  • Metabolic Activation: Thiophene rings are prone to bioactivation by CYPs, leading to hepatotoxicity. Solution: Early-stage CYP inhibition/stability screening.

Experimental Protocols

Protocol A: High-Throughput GPCR Binding Screen (Scintillation Proximity Assay)

Objective: To determine the binding affinity (


) of MTP against the Dopamine D2 receptor (D2R) using a bead-based, wash-free format.
Materials
  • Membranes: CHO-K1 cells overexpressing human D2R (commercial or in-house).

  • Radioligand: [³H]-Methylspiperone (Specific Activity: ~80 Ci/mmol).

  • Beads: Wheat Germ Agglutinin (WGA) coated PVT SPA beads (PerkinElmer/Revvity).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA.

  • Compound: MTP (10 mM DMSO stock).

Step-by-Step Workflow
  • Bead/Membrane Pre-coupling:

    • Mix D2R membranes (5 µg protein/well) with WGA-SPA beads (0.5 mg/well) in Assay Buffer.

    • Incubate for 30 minutes on ice to allow membrane capture.

  • Compound Transfer:

    • Use an acoustic liquid handler (e.g., Echo 650) to dispense 50 nL of MTP (11-point dose-response, 10 µM to 0.1 nM) into 384-well white low-volume plates.

  • Reaction Assembly:

    • Dispense 10 µL of [³H]-Methylspiperone (final concentration

      
       ~ 0.2 nM).
      
    • Dispense 10 µL of the Pre-coupled Bead/Membrane mix.

  • Equilibration:

    • Seal plates and shake orbitally (300 rpm) for 2 minutes.

    • Incubate at room temperature for 2 hours (protected from light) to reach equilibrium.

  • Detection:

    • Read on a MicroBeta² or TopCount NXT Microplate Scintillation Counter.

Data Validation Criteria
  • Z-Factor: > 0.5 (Acceptable for HTS).

  • Specific Binding: > 80% of Total Binding (determined using 10 µM Haloperidol as blocker).

Protocol B: Fluorometric CYP2D6 Inhibition Assay

Objective: To assess if MTP inhibits CYP2D6, a key enzyme for metabolizing CNS drugs. Thiophene oxidation often leads to mechanism-based inhibition.

Materials
  • Enzyme: Recombinant Human CYP2D6 Baculosomes.

  • Substrate: AMMC (3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin).

  • Cofactor: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6PDH).

  • Stop Solution: 0.5 M Tris base in 80% Acetonitrile.

Step-by-Step Workflow
  • Preparation:

    • Dilute MTP in Assay Buffer (100 mM Potassium Phosphate, pH 7.4) to 2x final concentration.

  • Incubation:

    • Add 20 µL of MTP (or control inhibitor Quinidine) to 384-well black plates.

    • Add 20 µL of Enzyme/Substrate mix (5 nM CYP2D6, 1.5 µM AMMC).

    • Incubate for 10 minutes at 37°C.

  • Reaction Start:

    • Add 10 µL of NADPH regenerating system.

    • Kinetic Read: Measure fluorescence (Ex 390 nm / Em 460 nm) every 2 minutes for 30 minutes.

  • Analysis:

    • Calculate the slope of metabolite formation (RFU/min).

    • Determine IC50 based on the % inhibition relative to DMSO vehicle.

Visualization & Pathway Logic

Figure 1: HTS Campaign Workflow

The following diagram illustrates the logical flow from library preparation to hit validation, highlighting the specific insertion point for MTP profiling.

HTS_Workflow Start Compound Library (MTP Analogs) Primary Primary Screen: GPCR Binding (SPA) (Cutoff: >50% Displacement) Start->Primary Hit_Select Hit Selection Primary->Hit_Select Hit_Select->Start Inactive (Discard) Secondary Secondary Screen: Functional Assay (cAMP/Ca2+) (Agonist vs Antagonist) Hit_Select->Secondary Active Liability Liability Profiling: CYP Inhibition & hERG Secondary->Liability Confirmed Potency Liability->Secondary Toxic (Re-engineer) Lead Validated Lead Candidate Liability->Lead Safe Profile

Caption: Figure 1. Decision tree for profiling MTP derivatives, prioritizing binding affinity before assessing metabolic liabilities.

Figure 2: GPCR Signaling & Assay Principle

This diagram details the biological mechanism being interrogated in the secondary functional screen (e.g., for a Gi-coupled receptor like D2 or H3).

GPCR_Signaling Ligand MTP (Ligand) Receptor GPCR (Gi-coupled) (Dopamine D2 / Histamine H3) Ligand->Receptor Binding G_Protein Gαi Protein Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP modulated Assay_Signal HTS Readout: HTRF / GloSensor Signal cAMP->Assay_Signal Inverse Correlation

Caption: Figure 2. Mechanistic pathway for a Gi-coupled functional assay. MTP binding inhibits Adenylate Cyclase, reducing cAMP, which is detected via TR-FRET or Luminescence.

Data Analysis & Interpretation

Binding Isotherm Analysis

Data from the SPA assay should be fitted to a one-site competition model using the Cheng-Prusoff equation to derive the inhibition constant (


):


ParameterDefinitionTypical Value for MTP

Concentration inhibiting 50% of radioligand10 nM - 500 nM (Target dependent)

Concentration of radioligand~0.2 nM

Dissociation constant of radioligand~0.1 - 0.3 nM
Hill Slope Cooperativity factor0.8 - 1.2 (Unity indicates 1:1 binding)
Troubleshooting Guide
  • Low Signal-to-Noise: If Z' < 0.5, increase bead concentration or check radioligand purity. MTP is sticky; ensure DMSO concentration < 1% to prevent precipitation.

  • Steep Hill Slope (> 1.5): Indicates compound aggregation or non-specific binding. Add 0.01% Triton X-100 to the assay buffer.

References

  • Medicinal Chemistry of Thiophene Derivatives Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Source: PMC / NIH (2023). URL:[Link]

  • Piperazine Scaffolds in Drug Discovery Title: Piperazine: the molecule of diverse pharmacological importance. Source: ResearchGate (2025). URL:[Link]

  • GPCR Screening Protocols Title: Assay Guidance Manual: Scintillation Proximity Assay (SPA) for GPCRs. Source: NCBI Bookshelf. URL:[Link]

  • CYP Inhibition Methodologies Title: High-throughput cytochrome P450 inhibition assays using fluorogenic substrates. Source: Nature Protocols. URL:[Link]

Application

A Cell-Based Assay Cascade for the Pharmacological Characterization of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the initial pharmacological characterization of the novel compound, 1-Methyl-4...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial pharmacological characterization of the novel compound, 1-Methyl-4-(thiophen-2-ylmethyl)piperazine. This molecule incorporates two "privileged scaffolds" in medicinal chemistry: the piperazine ring, a cornerstone of many centrally acting drugs, and the thiophene moiety, known for a wide spectrum of biological activities.[1][2] Given the absence of established biological data for this specific compound, we propose a systematic, multi-tiered cell-based assay workflow. This cascade is designed to first establish a cytotoxicity profile across relevant cell lines, followed by targeted screening against high-probability central nervous system (CNS) receptors, and concluding with a phenotypic assessment of neuronal health. The protocols herein are detailed to ensure reproducibility and provide insights into the rationale behind experimental choices, enabling researchers to efficiently profile this and other novel chemical entities.

Introduction: Rationale for Investigation

The compound 1-Methyl-4-(thiophen-2-ylmethyl)piperazine is a synthetic molecule of significant interest due to its hybrid structure. The piperazine heterocycle is a key component in numerous FDA-approved drugs, particularly those targeting the CNS, due to its ability to interact with various neurotransmitter receptors and confer favorable pharmacokinetic properties.[3][4][5] Derivatives of piperazine are well-represented among antipsychotic, antidepressant, and anxiolytic medications.[6][7][8] Concurrently, the thiophene ring system is present in a multitude of compounds with demonstrated anticancer, anti-inflammatory, and antimicrobial activities.[2][9][10]

The combination of these two pharmacophores suggests a strong potential for biological activity, with a high probability of interaction with CNS targets or potential as a cytotoxic agent. This guide outlines a logical and efficient screening cascade to elucidate the primary biological effects of this compound.

Foundational Screening: Cytotoxicity and Viability Assessment

Scientific Rationale: The initial and most critical step in characterizing any novel compound is to determine its effect on cell viability. This foundational assessment serves two primary purposes: 1) to identify potential cytotoxic or anticancer activity, and 2) to establish a non-toxic concentration range for use in subsequent, more sensitive functional assays. We propose using a panel of cell lines to assess both general and lineage-specific toxicity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[11][12]

Materials:

  • Cell Lines:

    • HeLa (human cervical cancer) or HepG2 (human liver cancer) for anticancer screening.[13][14]

    • SH-SY5Y (human neuroblastoma) as a CNS-relevant cell line.

    • HEK293 (human embryonic kidney) or NIH/3T3 (mouse fibroblast) as a non-cancerous control for general cytotoxicity.[15]

  • Compound: 1-Methyl-4-(thiophen-2-ylmethyl)piperazine, dissolved in DMSO to create a 10 mM stock solution.

  • Reagents: Complete cell culture medium, MTT solution (5 mg/mL in PBS), and DMSO.

  • Equipment: 96-well cell culture plates, multichannel pipette, microplate reader (570 nm absorbance).

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium, typically ranging from 100 pM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis & Presentation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log concentration of the compound.

  • Use non-linear regression analysis (e.g., in GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀).

Table 1: Representative Data Table for Cytotoxicity Screening

Cell Line Compound IC₅₀ (µM) Cell Type
HeLa Experimental Value Human Cervical Cancer
SH-SY5Y Experimental Value Human Neuroblastoma

| HEK293 | Experimental Value | Human Embryonic Kidney |

Primary Target Screening: Neurotransmitter Receptor Binding

Scientific Rationale: The phenylpiperazine substructure is a common motif in ligands for serotonin and dopamine receptors.[8][16] Therefore, the most logical next step is to screen the compound for direct binding affinity at these key CNS GPCRs. A radioligand competition binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor.[17]

Experimental Protocol: Radioligand Competition Binding Assay for Dopamine D₂ Receptor

This protocol describes a method to determine the binding affinity (Ki) of the test compound for the human Dopamine D₂ receptor (D₂R).

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human D₂R.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D₂R antagonist).

  • Test Compound: 1-Methyl-4-(thiophen-2-ylmethyl)piperazine.

  • Non-specific Agent: 10 µM Haloperidol or Butaclamol to determine non-specific binding.[17]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Equipment: 96-well plates, cell harvester with glass fiber filters, liquid scintillation counter, scintillation fluid.

Step-by-Step Procedure:

  • Assay Plate Setup: The assay is performed in triplicate in a 96-well plate.[17]

    • Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (at or near its K_d, e.g., 0.5 nM [³H]-Spiperone), and the cell membrane suspension.

    • Non-specific Binding (NSB) Wells: Add the non-specific agent (10 µM Haloperidol), the radioligand, and the cell membrane suspension.

    • Competition Wells: Add serial dilutions of the test compound (spanning 8-10 log concentrations), the radioligand, and the cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[17]

Data Analysis & Presentation:

  • Calculate specific binding: (Total Binding CPM) - (NSB CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value.

  • Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Table 2: Representative Data Table for Receptor Binding Affinity

Receptor Target Radioligand Used Compound Ki (nM)
Dopamine D₂ [³H]-Spiperone Experimental Value
Serotonin 5-HT₂ₐ [³H]-Ketanserin Experimental Value

| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT | Experimental Value |

cluster_prep Plate Preparation cluster_proc Assay Procedure cluster_analysis Data Analysis Total Total Binding Wells: Membranes + Radioligand Incubate Incubate to Equilibrium (e.g., 60 min, RT) NSB NSB Wells: Membranes + Radioligand + Excess Unlabeled Ligand Comp Competition Wells: Membranes + Radioligand + Test Compound Dilutions Harvest Rapid Filtration (Cell Harvester) Incubate->Harvest Wash Wash Filters (Ice-Cold Buffer) Harvest->Wash Count Scintillation Counting (Measure CPM) Wash->Count Calc Calculate % Specific Binding Count->Calc Plot Plot % Binding vs. [Log Compound] Calc->Plot Fit Non-linear Regression Plot->Fit Ki Determine IC50 & Ki Fit->Ki

Caption: Workflow for a competitive radioligand binding assay.

Functional Characterization: Second Messenger Assays

Scientific Rationale: If the compound demonstrates significant binding affinity for a receptor, the next crucial step is to determine its functional effect: is it an agonist (activator) or an antagonist (blocker)? This can be assessed by measuring the downstream second messenger signals produced upon receptor activation. For many serotonin and dopamine receptors, such as the 5-HT₂ₐ receptor, activation of the Gq protein pathway leads to an increase in intracellular calcium ([Ca²⁺]i).[18][19]

G Compound Agonist (e.g., Serotonin or Test Compound) Receptor 5-HT2A Receptor (GPCR) Compound->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Response Cellular Response Ca_release->Response PKC->Response

Caption: Simplified Gq signaling pathway for 5-HT2A receptors.

Experimental Protocol: Calcium Flux Assay

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the target receptor (e.g., 5-HT₂ₐ).

  • Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Pluronic F-127, Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Known Ligands: A known agonist (e.g., Serotonin) and a known antagonist for control purposes.

  • Equipment: Fluorescence microplate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Step-by-Step Procedure:

  • Cell Plating: Plate cells in a black, clear-bottom 96-well or 384-well plate and grow to confluence.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Baseline Reading: Place the plate in the fluorescence reader. Measure the baseline fluorescence for 10-20 seconds.

  • Agonist Mode: To test for agonist activity, the instrument adds varying concentrations of the test compound and immediately begins recording the fluorescence signal for 1-2 minutes. An increase in fluorescence indicates a rise in intracellular calcium.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with the test compound for 15-30 minutes. Then, add a known agonist at its EC₈₀ concentration and record the fluorescence signal. A reduction in the agonist-induced signal indicates antagonism.[18]

  • Data Acquisition: The output is a kinetic trace of relative fluorescence units (RFU) over time.

Data Analysis & Presentation:

  • For agonist activity, plot the peak fluorescence response against the log concentration of the compound to determine the EC₅₀ (half-maximal effective concentration).

  • For antagonist activity, plot the inhibition of the agonist response against the log concentration of the compound to determine the IC₅₀.

Secondary Phenotypic Screening: Neuronal Health Assessment

Scientific Rationale: If the compound demonstrates neuroactive potential at non-toxic concentrations, it is valuable to assess its impact on a more complex, integrated cellular phenotype, such as neuronal morphology. The Neurite Outgrowth Assay measures the ability of a compound to promote or inhibit the growth of neurites, a key indicator of neuronal health, development, and potential for neuroregeneration or neurotoxicity.[20]

Experimental Protocol: Neurite Outgrowth Assay

Materials:

  • Cell Line: A neuronal cell line capable of differentiation, such as PC-12 (with Nerve Growth Factor) or SH-SY5Y (with Retinoic Acid).

  • Reagents: Differentiation medium, test compound, and a neurite staining kit (e.g., Molecular Probes® Neurite Outgrowth Staining Kit).[20]

  • Equipment: High-content imaging system or fluorescence microscope with analysis software.

Step-by-Step Procedure:

  • Plating & Differentiation: Plate cells on coated plates (e.g., collagen or poly-D-lysine). Induce differentiation for 24-48 hours.

  • Treatment: Treat the differentiating neurons with non-toxic concentrations of the test compound for 48-72 hours.

  • Staining: Stain the cells according to the manufacturer's protocol. These kits typically use a dye to stain the entire cell body and neurites, and a second dye to assess viability simultaneously.[20]

  • Imaging: Acquire images using a high-content imager or fluorescence microscope.

  • Quantification: Use automated image analysis software to measure parameters such as the number of neurites per cell, average neurite length, and branching.

Data Analysis & Presentation:

  • Present representative images of cells treated with vehicle control versus the test compound.

  • Quantify and graphically represent the changes in neurite length and number.

Integrated Characterization Workflow

The assays described form a logical cascade, where the results of one stage inform the decisions for the next. A general cytotoxicity screen is always the starting point, followed by targeted assays based on structural hypotheses, and finally, broader phenotypic analysis to understand the compound's overall effect on cellular function.

Caption: Proposed screening cascade for a novel compound.

References

  • BenchChem. (2025). A Technical Guide to Dopamine Receptor Binding Affinity.
  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for 5-HT3 Antagonists.
  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
  • Revvity. Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points.
  • BenchChem. (2025). Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide.
  • Semantic Scholar.
  • Semantic Scholar. Assessment of Cell Viability in Primary Neuronal Cultures.
  • MDPI. (2025).
  • PLOS One. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells.
  • BenchChem. (2025).
  • ACS Omega. (2019).
  • PubMed. (2008). Assessment of cell viability in primary neuronal cultures.
  • A. M. Amani. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • PMC. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons.
  • ResearchGate.
  • Wikipedia. Serotonin antagonist and reuptake inhibitor.
  • Innoprot. 5-HT2A Serotonin Receptor Assay.
  • ThermoFisher. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth.
  • Dong-In Lee, et al. Effect of a novel piperazine compound on cancer cells.
  • ResearchGate. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • PolyU Institutional Research Archive. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked.
  • ResearchGate. (2026).
  • PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • ResearchGate. (2025). Piperazine: the molecule of diverse pharmacological importance.

Sources

Method

Application Notes &amp; Protocols: Preclinical Evaluation of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine in Animal Models of Parkinson's Disease

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing and utilizing rodent models of Parkinson's Disease (PD) to evaluate the ther...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing and utilizing rodent models of Parkinson's Disease (PD) to evaluate the therapeutic efficacy of the novel compound, 1-Methyl-4-(thiophen-2-ylmethyl)piperazine. The guide details the scientific rationale for model selection, provides step-by-step protocols for neurotoxin-induced models (MPTP and 6-OHDA), outlines a battery of behavioral assessments, and describes key neurochemical and histological endpoints. The protocols are designed to be self-validating, incorporating field-proven insights to ensure robust and reproducible data generation for assessing the neuroprotective potential of this compound.

Introduction: Rationale for Investigating 1-Methyl-4-(thiophen-2-ylmethyl)piperazine for Parkinson's Disease

Parkinson's Disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNc)[1]. Current therapies primarily offer symptomatic relief without halting the underlying neurodegenerative process[2]. The development of novel, disease-modifying therapies is therefore a critical unmet need.

The compound 1-Methyl-4-(thiophen-2-ylmethyl)piperazine features two key structural motifs that suggest potential utility in CNS disorders:

  • Piperazine Ring: This scaffold is a privileged structure found in numerous centrally-acting drugs, including antipsychotics, antidepressants, and anxiolytics[3]. Many piperazine derivatives interact with monoamine pathways, particularly dopaminergic and serotonergic systems[3][4]. Some have demonstrated activity as dopamine D2 receptor agonists or atypical dopamine transporter (DAT) inhibitors, both of which are relevant targets in PD research[5][6].

  • Thiophene Ring: This heterocyclic moiety is a bioisostere of a benzene ring and is present in various pharmacologically active compounds, contributing to their metabolic stability and receptor-binding affinity.

Based on this structural analysis, we hypothesize that 1-Methyl-4-(thiophen-2-ylmethyl)piperazine may exert neuroprotective effects through modulation of dopaminergic signaling, reduction of oxidative stress, or anti-inflammatory actions within the nigrostriatal pathway. This guide outlines the essential preclinical models to rigorously test this hypothesis.

Selection of Animal Models: Why Neurotoxin-Based Models?

To screen for neuroprotective efficacy, an ideal animal model must recapitulate key pathological features of PD, namely the progressive loss of DA neurons and the resultant motor deficits. Neurotoxin-based models have been the most widely used and validated tools for this purpose in preclinical research[7][8].

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model: MPTP is a prodrug that, once it crosses the blood-brain barrier, is metabolized into the toxic cation MPP+. MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT), where it inhibits mitochondrial complex I, leading to ATP depletion, oxidative stress, and apoptotic cell death[9]. This model effectively mimics many of the biochemical and pathological hallmarks of PD[9].

  • 6-Hydroxydopamine (6-OHDA) Rat Model: 6-OHDA is a neurotoxic synthetic dopamine analog that is also taken up by catecholaminergic neurons through DAT[10]. It induces neuronal death via the generation of reactive oxygen species and mitochondrial dysfunction[1]. Unlike MPTP, 6-OHDA does not cross the blood-brain barrier and requires direct, stereotaxic injection into the brain[10][11]. This allows for the creation of unilateral lesions, which are exceptionally useful for behavioral assessments, as the animal serves as its own internal control[12].

We recommend a dual-model approach. The systemic administration in the MPTP mouse model offers a valuable screen for compounds with good bioavailability and neuroprotective capacity, while the unilateral 6-OHDA rat model provides a robust platform for quantifying motor deficits and assessing therapeutic intervention with high precision.

Overall Experimental Workflow

The following diagram illustrates the comprehensive workflow for evaluating the efficacy of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine.

G cluster_0 Phase 1: Model Induction & Dosing cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Endpoint Analysis A Animal Acclimatization (7-14 days) B Baseline Behavioral Testing A->B C Group Assignment (Randomized) B->C D Neurotoxin Administration (MPTP or 6-OHDA) C->D E Treatment Initiation (Vehicle or Test Compound) D->E F Chronic Dosing Regimen (e.g., 21-28 days) E->F G Behavioral Monitoring (Weekly Motor Tests) F->G H Final Behavioral Assessment G->H I Euthanasia & Tissue Collection (Brain) H->I J Neurochemical Analysis (Striatal HPLC for Dopamine) I->J K Histological Analysis (SNc TH+ Neuron Count) I->K L Data Analysis & Statistical Evaluation J->L K->L

Caption: High-level experimental workflow for preclinical efficacy testing.

Detailed Experimental Protocols

Protocol 1: MPTP-Induced Parkinsonism in Mice

This protocol describes a sub-acute MPTP regimen, which produces a consistent loss of DA neurons[13].

4.1. Materials

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Reagents: MPTP-HCl (Sigma-Aldrich), sterile 0.9% saline, 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (Test Compound), vehicle solution (e.g., saline, 5% DMSO in saline).

  • Safety: All MPTP handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and respiratory protection[14][15].

4.2. Procedure

  • Acclimatization: House mice for at least one week under standard conditions (12h light/dark cycle, ad libitum food and water).

  • Group Assignment: Randomly assign mice to the following groups (n=10-12 per group):

    • Group 1: Saline (Vehicle) + Saline (Neurotoxin Control)

    • Group 2: Saline (Vehicle) + MPTP

    • Group 3: Test Compound (Low Dose) + MPTP

    • Group 4: Test Compound (High Dose) + MPTP

  • Treatment Dosing: Begin administration of the test compound or vehicle 3 days prior to MPTP injections and continue daily throughout the experiment. Administer via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • MPTP Administration:

    • Prepare a fresh solution of MPTP-HCl in sterile saline at a concentration of 2 mg/mL.

    • Administer MPTP (20 mg/kg, intraperitoneal injection) once daily for 5 consecutive days[13]. Group 1 receives saline injections of an equivalent volume.

    • Expert Note: This sub-acute dosing regimen is preferred over a single high dose as it better models the progressive nature of cell death and reduces animal mortality[13].

  • Post-Injection Monitoring: Monitor animals daily for weight loss or signs of distress.

  • Behavioral Testing: Perform behavioral assessments (see Protocol 3) starting 7 days after the final MPTP injection.

  • Endpoint Analysis: Euthanize animals 21 days after the last MPTP injection for post-mortem analysis (see Protocol 4)[13].

Protocol 2: Unilateral 6-OHDA Lesion Model in Rats

This protocol details the stereotaxic surgery required to induce a unilateral lesion of the nigrostriatal pathway.

4.1. Materials

  • Animals: Male Sprague-Dawley rats, 225-250 g.

  • Reagents: 6-OHDA HCl (Sigma-Aldrich), 0.9% saline, 0.02% ascorbic acid, Desipramine, Ketamine/Xylazine anesthetic.

  • Equipment: Stereotaxic frame, micro-infusion pump, 10 µL Hamilton syringe, dental drill.

4.2. Procedure

  • Acclimatization & Pre-treatment: Acclimatize rats for one week. 30 minutes prior to 6-OHDA injection, administer Desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from the toxin.

  • Anesthesia & Surgery:

    • Anesthetize the rat (e.g., Ketamine/Xylazine cocktail) and mount it in the stereotaxic frame.

    • Make a midline scalp incision and expose the skull. Identify and mark Bregma.

    • Drill a small burr hole over the injection site targeting the Medial Forebrain Bundle (MFB).

    • Stereotaxic Coordinates (from Bregma): Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm (for right hemisphere); Dorsoventral (DV): -8.0 mm from the dura[11].

    • Expert Note: Targeting the MFB produces a more extensive and rapid lesion (>95% DA neuron loss) compared to striatal injections, making it ideal for neuroprotection studies[10].

  • 6-OHDA Infusion:

    • Prepare a fresh solution of 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid).

    • Slowly lower the syringe needle to the target coordinates.

    • Infuse the 6-OHDA solution at a rate of 1 µL/min[11].

    • Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

  • Post-Operative Care: Suture the incision and allow the animal to recover in a heated cage. Provide soft, palatable food on the cage floor for several days.

  • Lesion Validation: Two weeks post-surgery, validate the lesion by assessing rotational behavior induced by apomorphine (0.2 mg/kg, i.p.). Rats exhibiting >200 contralateral rotations over 30 minutes are considered successfully lesioned and are used for subsequent studies[11].

Protocol 3: Behavioral Assessment Battery

A battery of tests is crucial to assess different aspects of motor function.

3.1. Open Field Test

  • Purpose: Measures general locomotor activity and exploratory behavior[16].

  • Procedure: Place the animal in the center of a square arena (e.g., 40x40 cm for mice, 72x72 cm for rats) and record activity for 10-15 minutes using an automated tracking system.

  • Key Parameters: Total distance traveled, velocity, time spent in the center vs. periphery[16].

  • Expected Outcome: PD models typically show reduced total distance and velocity (hypoactivity)[17].

3.2. Pole Test

  • Purpose: Assesses bradykinesia (slowness of movement)[18].

  • Procedure: Place the mouse/rat head-upward at the top of a vertical wooden pole (rough surface, ~50 cm high, 1 cm diameter). Record the time to turn completely downward (T-turn) and the total time to descend to the base.

  • Expected Outcome: Parkinsonian animals take significantly longer to turn and descend[18].

3.3. Cylinder Test (for 6-OHDA rats)

  • Purpose: Measures forelimb use asymmetry, indicating motor deficit on the contralateral side of the lesion.

  • Procedure: Place the rat in a transparent cylinder and record the number of times it rears and touches the wall with its left paw, right paw, or both paws simultaneously over a 5-minute period.

  • Calculation: Ipsilateral limb use bias (%) = [Ipsi / (Ipsi + Contra + Both)] * 100.

  • Expected Outcome: Lesioned rats show a significant preference for using their ipsilateral (unimpaired) forelimb.

Protocol 4: Post-Mortem Neurochemical and Histological Analysis

4.1. Tissue Collection

  • Deeply anesthetize the animal and perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) for histology. For neurochemistry, decapitate the animal and rapidly dissect the brain on ice.

  • For histology, post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

  • For neurochemistry, dissect the striata, snap-freeze in liquid nitrogen, and store at -80°C.

4.2. Neurochemical Analysis (HPLC)

  • Purpose: To quantify the levels of dopamine and its metabolites (DOPAC, HVA) in the striatum.

  • Procedure: Homogenize striatal tissue samples and analyze the supernatant using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).

  • Data Presentation: Results are typically expressed as ng/mg of protein.

4.3. Histological Analysis (Immunohistochemistry)

  • Purpose: To visualize and quantify the loss of dopaminergic neurons in the SNc and their terminals in the striatum.

  • Procedure:

    • Cut 30-40 µm coronal sections of the midbrain (containing the SNc) and striatum using a cryostat.

    • Perform immunohistochemistry using a primary antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis[19].

    • Use an appropriate secondary antibody and a detection system (e.g., DAB or fluorescence).

    • Quantification: Use unbiased stereological methods (e.g., optical fractionator) to count the number of TH-positive neurons in the SNc. Measure the optical density of TH staining in the striatum using image analysis software (e.g., ImageJ).

Hypothesized Mechanism of Action & Data Interpretation

The structural features of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine suggest a potential interaction with the dopaminergic system. The diagram below illustrates a hypothesized neuroprotective pathway.

G cluster_0 Neurotoxin Insult (MPP+ / 6-OHDA) cluster_1 Cellular Stress Pathways cluster_2 Hypothesized Action of Test Compound Toxin MPP+ / 6-OHDA Mito Mitochondrial Dysfunction Toxin->Mito Inflam Neuroinflammation Toxin->Inflam ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Apoptosis Apoptosis / Neuronal Death ROS->Apoptosis Inflam->Apoptosis Compound 1-Methyl-4-(thiophen-2-ylmethyl)piperazine D2R Dopamine D2 Receptor Agonism? Compound->D2R Antiox Antioxidant Effect? Compound->Antiox D2R->Apoptosis Inhibits Antiox->ROS Scavenges Outcome DA Neuron Survival & Improved Motor Function

Caption: Hypothesized neuroprotective mechanism of the test compound.

Data Interpretation Tables

All quantitative data should be summarized for clear comparison.

Table 1: Behavioral Assessment Summary (Example)

Group Pole Test (Time to Descend, s) Cylinder Test (% Ipsilateral Use)
Vehicle + Saline 10.5 ± 1.2 48.5 ± 3.1
Vehicle + Toxin 25.8 ± 3.5* 85.2 ± 5.6*
Compound (Low) + Toxin 18.9 ± 2.8# 69.8 ± 4.9#
Compound (High) + Toxin 14.1 ± 2.1# 55.4 ± 4.2#

Data are presented as Mean ± SEM. *p<0.05 vs. Vehicle+Saline; #p<0.05 vs. Vehicle+Toxin.

Table 2: Post-Mortem Analysis Summary (Example)

Group Striatal Dopamine (ng/mg protein) SNc TH+ Neuron Count
Vehicle + Saline 105.2 ± 8.9 8500 ± 450
Vehicle + Toxin 12.6 ± 3.1* 2100 ± 310*
Compound (Low) + Toxin 35.8 ± 5.4# 4350 ± 400#
Compound (High) + Toxin 68.4 ± 7.2# 6800 ± 520#

Data are presented as Mean ± SEM. *p<0.05 vs. Vehicle+Saline; #p<0.05 vs. Vehicle+Toxin.

A successful neuroprotective outcome for 1-Methyl-4-(thiophen-2-ylmethyl)piperazine would be demonstrated by a statistically significant:

  • Amelioration of motor deficits in behavioral tests (e.g., reduced descent time in the pole test, more balanced limb use in the cylinder test).

  • Preservation of striatal dopamine levels as measured by HPLC.

  • Protection of TH-positive neurons from degeneration in the substantia nigra, as quantified by stereology.

Conclusion

The protocols detailed in this guide provide a robust framework for the preclinical evaluation of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine as a potential disease-modifying therapy for Parkinson's Disease. By employing both the MPTP mouse and 6-OHDA rat models, researchers can generate comprehensive data on the compound's neuroprotective efficacy, covering behavioral, neurochemical, and histological endpoints. Rigorous adherence to these validated methodologies will ensure the generation of high-quality, reproducible data essential for advancing promising therapeutic candidates toward clinical development.

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Application

LC-MS/MS method for quantification of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine

An Application Note for the Bioanalytical Quantification of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine using LC-MS/MS Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guid...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Bioanalytical Quantification of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine using LC-MS/MS

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine in a biological matrix, using human plasma as a representative example. This application note is designed for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in established bioanalytical principles. The methodology covers sample preparation, chromatographic separation, mass spectrometric detection, and validation according to regulatory standards. The causality behind key experimental choices is explained to empower users to adapt and troubleshoot the method effectively.

Introduction

1-Methyl-4-(thiophen-2-ylmethyl)piperazine is a molecule featuring a piperazine core, a structure prevalent in many pharmacologically active compounds. Accurate quantification of such molecules in biological matrices is fundamental throughout the drug development lifecycle, from early pharmacokinetic (PK) and toxicokinetic (TK) studies to late-stage clinical trials. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering unparalleled sensitivity, selectivity, and a wide dynamic range.[1]

This guide presents a complete workflow, built upon established methods for structurally similar piperazine derivatives, to ensure high-quality, reproducible data that meets the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

Analyte Characteristics and Method Rationale

A thorough understanding of the analyte's physicochemical properties is critical for rational method development.[4] These properties dictate the optimal choices for sample extraction, chromatography, and ionization.

Chemical Structure:

Figure 1: Chemical Structure of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine

Table 1: Physicochemical Properties of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine

PropertyValue (Estimated)Rationale and Implication for Method Development
Molecular Formula C₁₀H₁₆N₂SUsed to calculate the exact mass.
Molecular Weight 196.32 g/mol Determines the precursor ion mass for MS analysis.
pKa ~9.8 and ~5.5The piperazine ring contains two basic nitrogen atoms.[5] The tertiary amines will be protonated at acidic pH. To achieve good retention on a reverse-phase column and optimal peak shape, a basic mobile phase is chosen to keep the analyte in a less polar, neutral state.
LogP ~1.5 - 2.5Indicates moderate hydrophobicity. This property makes the analyte suitable for reverse-phase chromatography and allows for efficient extraction from plasma using protein precipitation or liquid-liquid extraction.[4]
Ionization Mode Positive Electrospray (ESI+)The basic nitrogen atoms are readily protonated, making positive ion mode the ideal choice for high-sensitivity detection.

Experimental Protocol

This section details the step-by-step procedure for sample analysis. All reagents should be of LC-MS grade to minimize background interference.[6]

Materials and Reagents
  • Analyte: 1-Methyl-4-(thiophen-2-ylmethyl)piperazine reference standard

  • Internal Standard (IS): 1-Methyl-d3-4-(thiophen-2-ylmethyl)piperazine (preferred) or a close structural analog.

  • Solvents: Acetonitrile, Methanol, Deionized Water (≥18 MΩ·cm)

  • Reagents: Ammonium Formate, Formic Acid or Ammonium Hydroxide

  • Biological Matrix: Blank human plasma (K₂EDTA)

  • Consumables: 1.5 mL polypropylene tubes, 96-well plates, autosampler vials.

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and the internal standard (IS) into separate 1 mL volumetric flasks. Dissolve in methanol.

  • Working Standard Solutions: Serially dilute the primary analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve (e.g., 10 ng/mL to 10,000 ng/mL).

  • QC Working Solutions: Prepare separate working solutions for Low, Medium, and High QC samples from a fresh weighing of the analyte stock.

  • IS Working Solution (100 ng/mL): Dilute the primary IS stock solution with methanol. This solution will be used for sample preparation.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, which is suitable for this analyte.[4]

  • Aliquot 50 µL of plasma samples (blank, standards, QCs, or unknowns) into a 1.5 mL tube or 96-well plate.

  • Add 150 µL of the IS working solution in acetonitrile (100 ng/mL). The 3:1 ratio of organic solvent to plasma ensures efficient protein crashing.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to an autosampler vial or a new 96-well plate for injection.

Workflow for Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot 50 µL Plasma (Blank, Standard, QC, Unknown) P2 Add 150 µL Acetonitrile with Internal Standard P1->P2 P3 Vortex to Mix (1 minute) P2->P3 P4 Centrifuge at 4000 x g (10 minutes) P3->P4 P5 Transfer Supernatant to Vial/Plate P4->P5 A1 Inject Sample onto LC System P5->A1 A2 Chromatographic Separation (C18 or Phenyl-Hexyl Column) A1->A2 A3 Ionization (ESI+) and MS/MS Detection (MRM) A2->A3 D1 Integrate Peak Areas (Analyte and IS) A3->D1 D2 Generate Calibration Curve (Area Ratio vs. Concentration) D1->D2 D3 Quantify Unknowns D2->D3

Caption: Overall workflow from sample preparation to final quantification.

LC-MS/MS Conditions

The following conditions are based on successful methods for similar basic, nitrogen-containing compounds and serve as a robust starting point.[7][8]

Table 2: Liquid Chromatography Parameters

ParameterRecommended SettingJustification
LC System Agilent 1290 Infinity or equivalentProvides high pressure and low delay volume for fast, efficient separations.
Column Phenomenex Luna Phenyl-Hexyl (100 x 2.1 mm, 3 µm)Phenyl-Hexyl stationary phase offers alternative selectivity, including pi-pi interactions with the thiophene ring, which can be beneficial for separating the analyte from matrix components.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 9.0The basic pH ensures the analyte is in its neutral, more retentive form, leading to better chromatography.[7]
Mobile Phase B MethanolA common, effective organic solvent for reverse-phase LC.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.

Table 3: Gradient Elution Profile

Time (min)% Mobile Phase B
0.020
0.520
3.095
4.095
4.120
5.520

Table 4: Mass Spectrometry Parameters (Triple Quadrupole)

ParameterRecommended SettingJustification
MS System Sciex 6500+ or equivalentHigh sensitivity and fast scanning capabilities.
Ionization Mode ESI PositiveOptimal for basic amines.
Ion Source Gas 1 50 psiNebulizer gas for droplet formation.
Ion Source Gas 2 60 psiTurbo gas for desolvation.
Curtain Gas 35 psiPrevents neutral molecules from entering the mass analyzer.
Temperature 550 °CFacilitates efficient desolvation of the ESI droplets.
IonSpray Voltage 5500 VPotential applied to the ESI needle to generate charged droplets.

Table 5: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Analyte 197.197.1 (Quantifier)25 (Optimize)100
Analyte 197.199.1 (Qualifier)22 (Optimize)100
IS (d3-methyl) 200.197.1 (Quantifier)25 (Optimize)100

Note: Collision energies are starting points and must be optimized empirically by infusing the analyte and IS to achieve maximum signal intensity.

Bioanalytical Method Validation

To ensure the reliability of the data for regulatory submissions, the method must be validated according to established guidelines.[1][2][9][10] Full validation assesses the performance and limitations of the method.

Core Pillars of Bioanalytical Method Validation

G cluster_params Key Validation Parameters Validation {Bioanalytical Method Validation|Demonstrates the method is reliable and fit for purpose} Selectivity Selectivity & Specificity Ability to differentiate and quantify the analyte in the presence of other components. Validation->Selectivity Accuracy Accuracy Closeness of measured value to the true value. (Mean %RE) Validation->Accuracy Precision Precision Closeness of replicate measurements. (%CV or %RSD) Validation->Precision LLOQ Sensitivity (LLOQ) Lowest concentration quantified with acceptable accuracy and precision. Validation->LLOQ Linearity Calibration Curve Demonstrates proportional response over a defined concentration range. Validation->Linearity Stability Stability Analyte integrity under various storage and processing conditions. Validation->Stability Matrix Matrix Effect Alteration of ionization efficiency due to co-eluting matrix components. Validation->Matrix

Caption: The fundamental parameters evaluated during method validation.

Table 6: Acceptance Criteria for Method Validation (based on FDA/EMA Guidance)

ParameterMatrixConcentration LevelsAcceptance Criteria
Selectivity 6 unique blank lotsLLOQ & BlankNo significant interference at the analyte/IS retention time (<20% of LLOQ response).
Calibration Curve 1 curve/runMin. 6 non-zero standardsR² ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision (Intra- & Inter-day) 3 runs, n=5/runLLOQ, Low, Mid, High QCMean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect 6 unique blank lotsLow & High QCIS-normalized matrix factor CV ≤ 15%.
Stability PlasmaLow & High QCMean concentration within ±15% of nominal after specified conditions (e.g., Freeze-thaw, Bench-top, Long-term).

Discussion and Scientist's Notes

  • Internal Standard Selection: The use of a stable isotope-labeled (SIL) internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, providing the most accurate correction.[4] If a SIL-IS is unavailable, a close structural analog that does not interfere with the analyte and is not endogenously present should be chosen.

  • Controlling Matrix Effects: While protein precipitation is fast, it can be less clean than liquid-liquid or solid-phase extraction, potentially leading to matrix effects.[6] During validation, if significant matrix effects are observed, further optimization is necessary. This could involve adjusting the chromatographic gradient to better separate the analyte from co-eluting phospholipids or implementing a more rigorous extraction technique like Solid Phase Extraction (SPE).[11][12]

  • pH of Mobile Phase: The basicity of the piperazine moiety is the most critical factor for chromatography. Operating at a pH well above the highest pKa would fully neutralize the molecule but can be detrimental to silica-based columns. A pH of 9 is a pragmatic compromise, offering good peak shape while being compatible with modern hybrid-silica columns. Always use a column specified for use at elevated pH.

  • Carryover: Piperazine-containing compounds can sometimes exhibit carryover in the LC system. It is essential to assess carryover during validation by injecting a blank sample immediately after the highest calibration standard. If carryover is observed, the autosampler wash protocol should be optimized (e.g., using a stronger, organic-based wash solvent).

Conclusion

This application note outlines a comprehensive and robust LC-MS/MS method for the quantification of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine in human plasma. The protocol provides a detailed starting point for sample preparation, chromatography, and mass spectrometry, grounded in the physicochemical properties of the analyte and established analytical principles. By following the described validation framework, laboratories can ensure the generation of high-quality, reliable, and defensible data suitable for supporting all stages of drug development.

References

  • Health Sciences Authority. (2022, February 15). DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS. [Link]

  • Kaza, M., et al. (2023, November 03). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. [Link]

  • Wikipedia. Piperazine. [Link]

  • Wojtowicz, A. M., et al. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • European Medicines Agency. (2015, June 03). Bioanalytical method validation - Scientific guideline. [Link]

  • LCGC International. (2022, April 15). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Xie, K., et al. (2020, January 02). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Nature. [Link]

  • Taiwan Food and Drug Administration. (2023, October 03). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. [Link]

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Therapeutic Goods Administration. (2022, May 24). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]

Sources

Method

Application Notes and Protocols for Developing Enzyme Inhibition Assays with 1-Methyl-4-(thiophen-2-ylmethyl)piperazine

Introduction: Unveiling the Inhibitory Potential of a Novel Scaffold The confluence of thiophene and piperazine moieties in a single molecular framework presents a compelling starting point for drug discovery and chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Scaffold

The confluence of thiophene and piperazine moieties in a single molecular framework presents a compelling starting point for drug discovery and chemical biology. 1-Methyl-4-(thiophen-2-ylmethyl)piperazine is a compound of interest, embodying structural motifs frequently associated with biologically active agents. The piperazine ring is a common pharmacophore in a multitude of approved drugs, valued for its ability to engage with biological targets and improve physicochemical properties.[1][2] Similarly, the thiophene ring serves as a versatile bioisostere for phenyl groups, often enhancing metabolic stability and target affinity. While the specific biological targets of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine are not yet fully elucidated, its structural characteristics suggest potential interactions with various enzyme classes.

This application note provides a comprehensive guide for researchers to initiate the characterization of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine as a potential enzyme inhibitor. We will use acetylcholinesterase (AChE), a critical enzyme in the nervous system, as a representative target to illustrate the development of a robust inhibition assay.[3] The principles and protocols detailed herein are broadly applicable and can be adapted to other enzyme systems.

Scientific Foundation: The Rationale Behind the Assay

Choosing a Target: Why Acetylcholinesterase?

Acetylcholinesterase (AChE) is a serine hydrolase responsible for the breakdown of the neurotransmitter acetylcholine, thereby terminating nerve signals.[3] Its inhibition is a key therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.[3][4] Given that numerous piperazine-containing molecules have been explored as AChE inhibitors, it represents a logical and well-characterized starting point for investigating the bioactivity of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine.

The Assay Principle: Ellman's Method

To quantify enzyme activity and its inhibition, we will employ the widely adopted Ellman's method.[5] This colorimetric assay is robust, sensitive, and well-suited for high-throughput screening.[6] The principle is based on a two-step reaction:

  • Enzymatic Hydrolysis: AChE catalyzes the hydrolysis of the substrate acetylthiocholine (ATCh) into thiocholine and acetate.[3]

  • Colorimetric Detection: The produced thiocholine, which possesses a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent). This reaction yields 5-Thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[3][5]

The rate of TNB formation is directly proportional to the AChE activity. In the presence of an inhibitor like 1-Methyl-4-(thiophen-2-ylmethyl)piperazine, the rate of this color change will decrease.[3]

G cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Colorimetric Reaction cluster_2 Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine ATCh Acetylthiocholine (Substrate, Colorless) ATCh->AChE Hydrolyzes DTNB DTNB (Ellman's Reagent, Colorless) TNB TNB (Yellow Product) DTNB->TNB Thiocholine_ref->DTNB Reacts with Spectrophotometer Measure Absorbance at 412 nm TNB_ref->Spectrophotometer

Caption: Principle of the Ellman's method for AChE activity detection.

Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting the AChE inhibition assay in a 96-well microplate format.

I. Reagent and Solution Preparation

A. Assay Buffer:

  • Composition: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • Preparation: Prepare a stock solution of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic. Mix them until the pH reaches 8.0.

  • Rationale: This pH is optimal for the activity of AChE and the reaction between thiocholine and DTNB.

B. Acetylcholinesterase (AChE) Stock Solution:

  • Source: Commercially available (e.g., from human erythrocytes).

  • Preparation: Reconstitute the lyophilized enzyme in the assay buffer to a stock concentration of 1 U/mL. Aliquot and store at -20°C.

  • Working Solution: On the day of the experiment, dilute the stock solution with assay buffer to a working concentration of 0.2 U/mL. The final concentration in the well should be optimized for a linear reaction rate over the measurement period.[3]

C. 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) Stock Solution:

  • Concentration: 10 mM.

  • Preparation: Dissolve the appropriate amount of DTNB powder in the assay buffer.[3]

  • Storage: Protect from light and store at 4°C.

D. Acetylthiocholine Iodide (ATCI) Substrate Solution:

  • Concentration: 15 mM.

  • Preparation: Dissolve the appropriate amount of ATCI in deionized water.[3]

  • Note: Prepare this solution fresh before each experiment to ensure substrate integrity.

E. Test Compound (1-Methyl-4-(thiophen-2-ylmethyl)piperazine) Stock Solution:

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Concentration: 10 mM.

  • Preparation: Accurately weigh the compound and dissolve it in high-purity DMSO.

  • Working Dilutions: Prepare a serial dilution of the stock solution in assay buffer containing a constant final DMSO concentration (e.g., 1%). This is crucial to avoid solvent effects on enzyme activity.

II. Assay Procedure (96-Well Plate Format)

The following protocol is designed for a final reaction volume of 200 µL per well.

G cluster_0 Plate Setup cluster_1 Reagent Addition cluster_2 Pre-incubation cluster_3 Reaction Initiation & Measurement Layout Design plate layout: - Blanks (no enzyme) - Negative Controls (no inhibitor) - Positive Controls (known inhibitor) - Test Compound dilutions Add_Buffer 1. Add Assay Buffer Layout->Add_Buffer Add_Inhibitor 2. Add Inhibitor or Vehicle (DMSO) Add_Buffer->Add_Inhibitor Add_Enzyme 3. Add AChE Working Solution Add_Inhibitor->Add_Enzyme Add_DTNB 4. Add DTNB Solution Add_Enzyme->Add_DTNB Incubate Incubate at 25°C for 10 minutes Add_DTNB->Incubate Add_Substrate 5. Add ATCI Substrate Solution Incubate->Add_Substrate Measure Immediately measure absorbance at 412 nm kinetically for 5-10 minutes. Add_Substrate->Measure

Caption: Experimental workflow for the AChE inhibition assay.

Step-by-Step Protocol:

  • Plate Layout: Designate wells for blanks (no enzyme), negative controls (100% activity, no inhibitor), a positive control (a known AChE inhibitor like eserine), and various concentrations of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine.

  • Reagent Addition:

    • To all wells, add reagents in the following order:

      • Assay Buffer: Add the appropriate volume to each well to bring the final volume to 200 µL.

      • Inhibitor/Vehicle: Add 10 µL of the test compound dilutions or vehicle (assay buffer with the same final DMSO concentration) to the respective wells.[3]

      • AChE Enzyme: Add 10 µL of the AChE working solution to all wells except the blanks. To the blank wells, add an equivalent volume of assay buffer.[3]

      • DTNB: Add 20 µL of the 10 mM DTNB stock solution to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at 25°C. This allows the inhibitor to interact with the enzyme before the substrate is introduced.[6]

  • Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the 15 mM ATCI substrate solution to all wells.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 5-10 minutes.

Data Analysis and Interpretation

I. Calculation of Enzyme Activity and Inhibition

The rate of the reaction (ΔAbs/min) is determined from the linear portion of the absorbance versus time plot for each well.

  • Calculate the Corrected Reaction Rate:

    • Rate_sample = (ΔAbs_sample / min)

    • Rate_blank = (ΔAbs_blank / min)

    • Corrected Rate = Rate_sample - Rate_blank

  • Calculate the Percentage of Inhibition:

    • The activity of the negative control (no inhibitor) is considered 100% enzyme activity.

    • % Inhibition = [1 - (Corrected Rate_inhibitor / Corrected Rate_negative control)] * 100

II. Determination of IC50

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[7][8]

  • Dose-Response Curve: Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.

  • Non-linear Regression: Use a suitable software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).

  • IC50 Value: The IC50 value is determined from the curve as the concentration of the inhibitor that corresponds to 50% inhibition.[7]

III. Hypothetical Data Presentation

The following table illustrates hypothetical results for an IC50 determination of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine.

Compound Concentration (µM)log[Concentration]Average ΔAbs/min% Inhibition
0 (Negative Control)-0.1500%
0.1-10.1425.3%
100.12516.7%
1010.07848.0%
501.70.03576.7%
10020.01590.0%
5002.70.00894.7%

From a sigmoidal fit of this data, the hypothetical IC50 value for 1-Methyl-4-(thiophen-2-ylmethyl)piperazine would be approximately 10.4 µM .

Troubleshooting and Best Practices

  • High Background: If the blank wells show a high rate of absorbance increase, it may indicate spontaneous hydrolysis of the substrate or a reaction between DTNB and components of the test compound. Running a control with the test compound and DTNB without the enzyme can clarify this.

  • Low Signal: Ensure the enzyme is active and the buffer pH is correct. Prepare fresh substrate solution for each experiment.

  • Compound Interference: Test compounds that are colored or absorb light near 412 nm can interfere with the assay. It is essential to measure the absorbance of the compound alone at various concentrations.

  • Solvent Effects: Keep the final concentration of DMSO (or other organic solvents) low (typically <1%) and consistent across all wells, including controls.

Conclusion

This application note provides a robust framework for initiating the characterization of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine as a potential enzyme inhibitor, using acetylcholinesterase as a model system. The detailed protocols for the Ellman's method, coupled with clear guidelines for data analysis, empower researchers to generate reliable and reproducible inhibition data. The principles outlined here are foundational and can be readily adapted to screen this promising compound against a wider array of enzymatic targets, thereby accelerating its journey in the drug discovery pipeline.

References

  • Dingova D, Leroy J, Check A, Garaj V, Krejci E, Hrabovska A. Optimal detection of cholinesterase activity in biological samples: Modifications to the standard Ellman's assay. Anal Biochem. 2014;462:67–75. ([Link])

  • Tse, E. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology. 2019; 11-23. ([Link])

  • Davidson College. IC50 Determination. ([Link])

  • Wikipedia. Half maximal inhibitory concentration. ([Link])

  • Scribd. Ellman Esterase Assay Protocol. ([Link])

  • Boster Biological Technology. Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. ([Link])

  • Pohanka, M. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Int J Mol Sci. 2011; 12(4): 2631–2642. ([Link])

  • BioVision. Acetylcholinesterase Activity Colorimetric Assay Kit. ([Link])

  • Gesztelyi, R., et al. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Scientific reports. 2017; 7. ([Link])

  • ACS Publications. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. Analytical Chemistry. 2022; 94 (42): 14689–14697. ([Link])

  • Wang, Z., et al. Colorimetric screening of bacterial enzyme activity and inhibition based on the aggregation of gold nanoparticles. Analyst. 2012; 137(15): 3451-4. ([Link])

  • MDPI. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. ([Link])

  • ResearchGate. Colorimetric measurement of inhibition (% relative to control) of the enzymatic activity of LDH-A (gray bars) and LDH-B (white bars) in the presence of 125 μM NHI 1a-k, ester 4i, O-Me-NHI 8, and indoles 10h,i. ([Link])

  • Wikipedia. Piperazine. ([Link])

  • Catapharma Group. N-Methyl Piperazine Manufacturer | CAS 109-01-03. ([Link])

Sources

Application

Application Note: 1-Methyl-4-(thiophen-2-ylmethyl)piperazine as a Privileged Pharmacological Probe

Executive Summary & Scientific Context 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (TMP) is a highly versatile synthetic organic building block and fragment probe. Characterized by the integration of a lipophilic thiophen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

1-Methyl-4-(thiophen-2-ylmethyl)piperazine (TMP) is a highly versatile synthetic organic building block and fragment probe. Characterized by the integration of a lipophilic thiophene ring and a basic piperazine moiety, this compound serves as a "privileged scaffold" in modern drug discovery. While rarely used as a standalone drug, the TMP pharmacophore is strategically incorporated into larger molecular frameworks (such as quinazolines and pteridines) to interrogate aminergic G-protein-coupled receptors (GPCRs)—specifically Histamine H4 (H4R) and Dopamine D3 (D3R) receptors—as well as inflammatory enzymes like lipoxygenase.

This application note details the mechanistic rationale for utilizing the TMP scaffold, provides quantitative profiling data, and outlines a self-validating experimental protocol for evaluating TMP-derived chemical probes in high-throughput screening environments.

Structural Rationale & Mechanism of Action

The efficacy of the TMP scaffold as a chemical probe is rooted in strict structure-activity relationship (SAR) causality:

  • The Piperazine Core (Electrostatic Anchor): At physiological pH (7.4), the N4 nitrogen of the piperazine ring is protonated. This basic center is chemically required to form a critical salt bridge with a highly conserved aspartic acid residue (e.g., Asp3.32) located in the transmembrane domain 3 (TM3) of aminergic GPCRs. Without this interaction, receptor affinity drops precipitously1[1].

  • The Thiophen-2-ylmethyl Moiety (Lipophilic Modulator): Thiophene acts as a bioisostere for benzene. However, the presence of the sulfur atom alters the electron density distribution and creates a slightly smaller van der Waals volume. This allows the probe to slip into narrow, hydrophobic auxiliary pockets (such as the E2 loop of Dopamine receptors), engaging in

    
     stacking with aromatic residues while avoiding the metabolic liabilities (e.g., rapid oxidation) often associated with simple benzyl analogs2[2].
    

Mechanism Probe TMP-Derived Probe (e.g., VUF10497) Receptor Aminergic GPCR (H4R / D3R) Probe->Receptor Salt Bridge (Asp3.32) & π-π Stacking GProtein Gi/o Protein Complex Receptor->GProtein Inverse Agonism Effector Adenylyl Cyclase (Inhibited) GProtein->Effector Subunit Dissociation Signal cAMP Levels (Decreased) Effector->Signal Downregulation

Caption: Fig 1: Pharmacological signaling pathway of TMP-derived probes acting as GPCR inverse agonists.

Quantitative Pharmacological Profiling

When utilized in scaffold hopping exercises, the TMP moiety drives remarkable target selectivity. For example, the synthesis of 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (VUF10497) yielded a potent H4R inverse agonist1[1]. Similarly, pteridine derivatives utilizing this fragment have shown profound anti-inflammatory properties via lipoxygenase inhibition3[3].

Table 1: Pharmacological Profiling of TMP-Derived Chemical Probes

Probe DerivativePrimary TargetSecondary TargetAffinity (pKi / IC50)Pharmacological Action
VUF10497 Histamine H4RHistamine H1RpKi = 7.57 (H4R)Inverse Agonist
Compound 13b Dopamine D3RDopamine D2R>1000-fold selectivitySelective Antagonist
Pteridine 18f LipoxygenaseROSIC50 ~ 100 nMInhibitor / Radical Scavenger

Experimental Protocol: GPCR Radioligand Binding Assay

To accurately determine the binding affinity (


) of newly synthesized TMP-derived probes, a robust, self-validating radioligand competition assay is required. The following protocol is optimized for H4R but can be adapted for D3R by substituting the cell line and radioligand.
Materials Required
  • Cell Line: CHO-K1 cells stably expressing human H4R.

  • Radioligand: [³H]-Histamine (specific activity ~15-20 Ci/mmol).

  • Reference Standard (Positive Control): JNJ-7777120 (a well-characterized H4R antagonist) to establish assay validity.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest CHO-K1 cells and homogenize in ice-cold assay buffer.

    • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 10-20 µ g/well .

    • Causality: Maintaining 4°C prevents proteolytic degradation of the GPCRs prior to the assay.

  • Probe Dilution:

    • Prepare a 10 mM stock of the TMP-derived probe in 100% DMSO.

    • Perform 10-point serial dilutions (ranging from

      
       M to 
      
      
      
      M) in assay buffer. Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced membrane toxicity.
  • Incubation:

    • In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [³H]-Histamine (final concentration ~10 nM), and 50 µL of the diluted probe.

    • Incubate at 25°C for 60 minutes.

    • Causality: 60 minutes at room temperature is sufficient to reach thermodynamic equilibrium for most thiophene-piperazine derivatives without risking receptor denaturation.

  • Rapid Filtration & Washing:

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

    • Wash filters three times with 1 mL of ice-cold Tris-HCl buffer.

    • Causality: Ice-cold buffer drastically reduces the kinetic off-rate (

      
      ) of the bound radioligand, preventing signal loss during the wash steps.
      
  • Quantification & Quality Control:

    • Add scintillation cocktail to the filters and quantify radioactivity using a liquid scintillation counter.

    • Self-Validation Check: Calculate the Z'-factor using the total binding (vehicle) and non-specific binding (10 µM JNJ-7777120) wells. Proceed with data analysis only if Z' > 0.5 .

Workflow Prep 1. Probe Preparation Serial dilution in DMSO Incubate 2. Receptor Incubation CHO-K1 Membranes +[3H]-Ligand Prep->Incubate Filter 3. Rapid Filtration GF/B microplates (Harvesting) Incubate->Filter Wash 4. Wash Step Ice-cold Tris-HCl buffer Filter->Wash Read 5. Scintillation Liquid Scintillation Counting Wash->Read Analyze 6. Data Analysis Non-linear regression (IC50/Ki) Read->Analyze

Caption: Fig 2: Self-validating high-throughput radioligand binding assay workflow.

Data Analysis

Data should be analyzed using non-linear regression (curve fitting) software (e.g., GraphPad Prism).

  • Determine the

    
     from the sigmoidal dose-response curve.
    
  • Convert

    
     to the inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation :
    
    
    (Where [L] is the radioligand concentration and
    
    
    is its dissociation constant).

By adhering to this protocol, researchers can reliably benchmark novel 1-Methyl-4-(thiophen-2-ylmethyl)piperazine derivatives against established pharmacological standards, ensuring high-fidelity data for SAR optimization.

References

  • Discovery of Quinazolines as Histamine H4 Receptor Inverse Agonists Using a Scaffold Hopping Approach Journal of Medicinal Chemistry - ACS Publications[Link]

  • N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands National Institutes of Health (NIH) / PMC[Link]

  • Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties National Institutes of Health (NIH) / PMC[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine synthesis

Technical Support Center: Optimizing the Yield of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine Synthesis Welcome to the Technical Support Center. Synthesizing 1-Methyl-4-(thiophen-2-ylmethyl)piperazine efficiently requires...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Yield of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine Synthesis

Welcome to the Technical Support Center. Synthesizing 1-Methyl-4-(thiophen-2-ylmethyl)piperazine efficiently requires precise control over reaction kinetics to prevent over-alkylation or premature reduction. This guide provides troubleshooting frameworks, mechanistic insights, and self-validating protocols for the two primary synthetic pathways: the highly preferred Reductive Amination and the alternative Direct Alkylation .

Section 1: Diagnostic Workflow

Use the decision tree below to diagnose and resolve the most common yield-limiting issues encountered during this synthesis.

Troubleshooting Start Low Yield of Target Product Q1 Is Thiophen-2-ylmethanol forming? (Byproduct) Start->Q1 Sol1 Switch from NaBH4/NaCNBH3 to STAB (NaBH(OAc)3) Q1->Sol1 Yes (Direct Reduction) Q2 Is Quaternary Ammonium Salt forming? (Polar Spot) Q1->Q2 No Sol2 Switch from Alkylation to Reductive Amination Q2->Sol2 Yes (Over-alkylation) Q3 Incomplete Conversion of Aldehyde? Q2->Q3 No Sol3 Add 1 eq. AcOH or use DCE as solvent Q3->Sol3 Yes (Slow Iminium Formation)

Diagnostic decision tree for resolving common yield issues in the synthesis workflow.

Section 2: Reductive Amination Pathway (Recommended)

The reductive amination of thiophene-2-carboxaldehyde with 1-methylpiperazine is the industry standard due to its high atom economy and lack of over-alkylation risks.

Q1: Why is my yield stalling at 50-60% despite complete consumption of the thiophene-2-carboxaldehyde? A1: You are likely experiencing competing direct reduction. If you are using Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaCNBH₃) in methanol, the reducing agent is attacking the aldehyde directly to form thiophen-2-ylmethanol before the amine can fully condense. Solution: Switch to[1]. The three electron-withdrawing acetoxy groups on STAB pull electron density away from the boron atom, making the B-H bond significantly less hydridic. Consequently, STAB is exceptionally slow at reducing aldehydes but rapidly reduces the more electrophilic iminium ion intermediate, shifting the kinetic balance entirely toward your target product[1].

Q2: What is the optimal solvent and catalyst system for STAB? A2: 1,2-Dichloroethane (DCE) is the universally preferred solvent for STAB-mediated reductive aminations, as it solubilizes the reagents effectively without reacting with the hydride[1]. While acetic acid (AcOH) is often mandated as a catalyst for ketone reductions, it is generally not required for aldehydes. However, if your LCMS shows sluggish hemiaminal formation, adding 1.0 equivalent of AcOH can accelerate the dehydration step to form the iminium ion[1].

Q3: Should I pre-mix the amine and aldehyde before adding the reducing agent? A3: Yes. 1-Methylpiperazine is a secondary amine, meaning it must form a transient iminium ion rather than a stable imine. Stirring the aldehyde and amine together for 30 minutes prior to STAB addition ensures that the equilibrium favors the hemiaminal/iminium state, completely isolating the aldehyde from premature hydride attack[1].

Mechanism A Thiophene-2-carboxaldehyde + 1-Methylpiperazine B Hemiaminal Intermediate A->B Nucleophilic Attack E Thiophen-2-ylmethanol (Byproduct) A->E Direct Reduction (Slow with STAB) C Iminium Ion Intermediate B->C -H2O D 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (Target Product) C->D STAB Reduction (Fast)

Mechanistic pathway of reductive amination highlighting iminium ion formation and reduction.

Section 3: Direct Alkylation Pathway (Alternative)

Q4: I am seeing a highly polar, water-soluble byproduct that ruins my yield. What is it? A4: This is a bis-alkylated quaternary ammonium salt. 1-Methylpiperazine contains both a secondary amine (pKa ~9.8) and a tertiary amine (pKa ~5.1). While the secondary amine is kinetically favored for the initial nucleophilic attack, 2-(chloromethyl)thiophene is a highly reactive, benzylic-like electrophile. If local concentrations of the electrophile are too high, the tertiary amine (either on the starting material or the newly formed product) will attack a second equivalent of the halide, forming a quaternary salt (m/z 293.1) that is lost in the aqueous waste during workup.

Q5: How can I optimize the conditions to minimize this byproduct? A5: You must enforce strict kinetic control. Use a non-nucleophilic base like Potassium Carbonate (K₂CO₃) in Acetonitrile (ACN). More importantly, invert your addition sequence: maintain the 1-methylpiperazine in a 1.5x stoichiometric excess and add the 2-(chloromethyl)thiophene dropwise at 0–5 °C. This ensures the electrophile is instantly consumed by the more nucleophilic secondary amine before it can react with any tertiary amines.

Section 4: Self-Validating Experimental Protocols

Protocol A: Reductive Amination using STAB (High Yield)
  • Reaction Setup: To an oven-dried round-bottom flask under N₂, add thiophene-2-carboxaldehyde (1.0 eq, 10.0 mmol, 1.12 g) and anhydrous 1,2-dichloroethane (DCE) (50 mL) to achieve a 0.2 M concentration.

  • Amine Addition: Add 1-methylpiperazine (1.05 eq, 10.5 mmol, 1.05 g) via syringe. Stir the mixture at room temperature (20–25 °C) for 30 minutes.

    • Self-Validation Check (IPC 1): Pull a 10 µL aliquot, dilute in LCMS-grade MeCN, and analyze. The UV trace (254 nm) must show >95% consumption of the aldehyde and the appearance of the iminium mass (m/z 195.1). Do not proceed until confirmed.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.4 eq, 14.0 mmol, 2.97 g) over 10 minutes to manage the mild exotherm[1].

  • Maturation: Stir the opaque suspension at room temperature for 4–6 hours.

    • Self-Validation Check (IPC 2): Perform TLC (Silica, 10% MeOH in DCM + 1% NH₄OH). The product spot (Rf ~0.3) should stain intensely with Dragendorff's reagent (indicating a tertiary amine).

  • Quench & Workup: Slowly quench by adding saturated aqueous NaHCO₃ (25 mL). Stir vigorously for 15 minutes until gas evolution ceases. Separate the organic DCE layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Self-Validation Check (IPC 3): Weigh the crude oil. A mass significantly exceeding the theoretical yield (1.96 g) indicates residual DCE or boron salts. If observed, redissolve in MTBE, wash with 1M NaOH, dry, and reconcentrate.

Protocol B: Direct Alkylation (Moderate Yield)
  • Reaction Setup: In a dry flask, dissolve 1-methylpiperazine (1.5 eq, 15.0 mmol, 1.50 g) and anhydrous K₂CO₃ (2.0 eq, 20.0 mmol, 2.76 g) in anhydrous Acetonitrile (ACN) (40 mL).

  • Cooling: Submerge the flask in an ice-water bath until the internal temperature reaches 0–5 °C.

  • Electrophile Addition: Dissolve 2-(chloromethyl)thiophene (1.0 eq, 10.0 mmol, 1.33 g) in ACN (10 mL). Add this solution dropwise over 30 minutes using an addition funnel.

    • Self-Validation Check (IPC 1): Monitor the internal temperature. It must not exceed 5 °C during addition to prevent the kinetic shift toward quaternary ammonium salt formation.

  • Maturation: Remove the ice bath, warm to room temperature, and stir for 12 hours.

    • Self-Validation Check (IPC 2): Analyze via LCMS. Check the ratio of the target product (m/z 197.1) to the bis-alkylated quaternary ammonium byproduct (m/z 293.1). If the byproduct exceeds 10% AUC, reduce the addition rate in future runs.

  • Acid-Base Purification: Filter K₂CO₃ salts and concentrate. Redissolve the crude residue in EtOAc (50 mL) and extract with 1M HCl (3 x 20 mL). The protonated product moves to the aqueous layer, leaving neutral organic impurities behind. Basify the aqueous layer to pH 10 with 2M NaOH, then extract with DCM (3 x 20 mL). Dry and concentrate to yield the pure product.

Section 5: Quantitative Data & Pathway Comparison

ParameterReductive Amination (Protocol A)Direct Alkylation (Protocol B)
Key Reagents Thiophene-2-carboxaldehyde, STAB2-(Chloromethyl)thiophene, K₂CO₃
Primary Solvent 1,2-Dichloroethane (DCE)Acetonitrile (ACN) or DMF
Major Byproduct Risk Thiophen-2-ylmethanol (Direct reduction)Quaternary Ammonium Salts (Over-alkylation)
Typical Yield 85 – 95%40 – 60%
Scalability Excellent (Mild exotherm, high atom economy)Poor (Requires strict cryogenic addition control)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications, 61(11), 3849-3862. URL:[Link]

Sources

Optimization

Overcoming solubility issues with 1-Methyl-4-(thiophen-2-ylmethyl)piperazine in assays

The following technical guide is structured as a specialized support resource from a Senior Application Scientist. It addresses the physicochemical challenges of working with 1-Methyl-4-(thiophen-2-ylmethyl)piperazine ,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource from a Senior Application Scientist. It addresses the physicochemical challenges of working with 1-Methyl-4-(thiophen-2-ylmethyl)piperazine , a lipophilic basic amine often used as a building block or tool compound in drug discovery.[1]

Executive Summary: The Physicochemical Profile

To successfully assay 1-Methyl-4-(thiophen-2-ylmethyl)piperazine , one must understand its "molecular personality."[1] It is a lipophilic weak base .

  • The Piperazine Core: Provides two basic nitrogen centers.[2] The

    
    -methyl group typically has a pKa 
    
    
    
    9.0, meaning it is protonated and charged at acidic pH but becomes neutral (and less soluble) as pH approaches physiological levels (7.4).[3]
  • The Thiophene Moiety: A sulfur-containing aromatic ring that significantly increases lipophilicity (

    
    ), driving the molecule to aggregate or precipitate in aqueous buffers if not properly solvated.[3]
    

Common Failure Mode: Users often dilute a high-concentration DMSO stock directly into a neutral assay buffer (pH 7.4).[1] The sudden shift in polarity and pH causes the "free base" form to crash out, leading to erratic IC


 data or false negatives.[3]

Troubleshooting Guide (Q&A Format)

Q1: I see a fine white precipitate immediately after adding my compound to the assay buffer (PBS, pH 7.4). Why?

A: This is "Solvent Shock." You are likely diluting a hydrophobic free base directly from 100% DMSO into a neutral aqueous environment.

  • Mechanism: At pH 7.4, a significant fraction of the piperazine nitrogens may deprotonate (lose their charge).[3] Without that charge, the lipophilic thiophene group drives the molecules to stick together (aggregate) rather than stay dissolved.[3]

  • Solution: Use an Intermediate Dilution Step . Do not jump from 10 mM DMSO

    
     10 
    
    
    
    M Buffer. Instead, dilute into a "transitional" solvent mixture (e.g., water with 5-10% DMSO or a slightly acidic buffer) before the final step.[3]
Q2: My IC curves are flat or non-monotonic (bumpy). Is the compound degrading?

A: It is likely not degradation (thiophenes are relatively stable), but non-specific binding (NSB) or precipitation .[3]

  • Diagnosis: If the compound precipitates, the effective concentration is unknown.[3] If it sticks to the plastic, you lose compound before it hits the target.[3]

  • Solution:

    • Switch to Low-Binding polypropylene plates or glass-coated consumables.[1]

    • Add a surfactant: 0.01% Triton X-100 or 0.05% Tween-20 to your assay buffer.[1] This forms micelles that keep lipophilic molecules in solution without interfering with most enzymatic assays.

Q3: Can I acidify my buffer to improve solubility?

A: Yes, if your target protein tolerates it.[3]

  • Science: Lowering the pH to 6.0 or 6.5 ensures the piperazine nitrogens remain fully protonated (

    
    ).[3] This charge acts as a "solubility anchor," preventing the thiophene group from causing precipitation.[3]
    
  • Caution: Verify your enzyme/cell health at pH 6.0 before proceeding.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Standard practice for lipophilic amines.[3]

ParameterSpecificationNotes
Solvent Anhydrous DMSO (Grade

99.9%)
Avoid water absorption; water promotes degradation.[1]
Concentration 10 mM or 20 mMAvoid >50 mM stocks to prevent "crashing" upon freezing.
Storage -20°C or -80°CStore in small aliquots (single-use) to minimize freeze-thaw cycles.
Visual Check Clear, colorless/yellowish liquidIf cloudy upon thawing, sonicate for 5-10 mins at 37°C.
Protocol B: The "Stepwise" Dilution Method (Anti-Precipitation)

Use this workflow to transfer the compound from DMSO to Aqueous Buffer.[3]

  • Start: 10 mM Stock in DMSO.

  • Intermediate Step (100x): Dilute 1

    
    L of Stock into 9 
    
    
    
    L of DMSO (Result: 1 mM in 100% DMSO).
  • Pre-Dilution (10x): Dilute that 1 mM solution 1:10 into acidified water (pH 5.0) or buffer containing 5% DMSO.

    • Why? This pre-solubilizes the compound in a friendly environment before the final challenge.

  • Final Assay Step: Dilute into the final Assay Buffer (pH 7.4) to reach the desired test concentration (e.g., 10

    
    M).[3] Ensure final DMSO is <1%.
    

Mechanism of Action Visualization

The following diagram illustrates the solubility equilibrium and the "danger zone" where precipitation occurs.

SolubilityMechanism Stock DMSO Stock (Solubilized) Acidic Acidic Buffer (pH < 6) Protonated (NH+) High Solubility Stock->Acidic Stepwise Dilution Neutral Neutral Buffer (pH 7.4) Partial Deprotonation 'Danger Zone' Stock->Neutral Direct Dilution (Risk!) Acidic->Neutral Slow Addition + Surfactant Precip Precipitation/Aggregation (Thiophene-driven) Neutral->Precip Hydrophobic Collapse Assay Successful Assay (Soluble Ligand) Neutral->Assay Stable

Caption: Solubility pathway showing the risk of direct dilution into neutral pH versus the stability of stepwise acidification.

References & Grounding

  • General Solubility Strategies for Lipophilic Amines :

    • Source: BenchChem Technical Support. "Overcoming Solubility Issues with Piperazine Derivatives."

    • Relevance: Defines the pKa-dependent solubility of piperazine cores and the "grease-ball" effect of lipophilic substituents.

  • Thiophene Pharmacophore Properties :

    • Source: National Institutes of Health (NIH) / PMC.[3] "Medicinal chemistry-based perspectives on thiophene and its derivatives."

    • Relevance: Details the lipophilicity and structural stability of thiophene rings in drug discovery.

    • URL:[Link] (Note: Representative link to PMC database for thiophene chemistry).[3]

  • DMSO Stock Preparation Guidelines :

    • Source: ResearchGate Community Discussions. "How do I make a stock solution of a substance in DMSO?"

    • Relevance: Validates the standard protocol of high-concentration DMSO stocks diluted into aqueous media.

    • URL:[Link]

  • Assay Interference by Aggregation :

    • Source: Shoichet, B. K. (2006).[3] "Screening in a spirit of haunting." Drug Discovery Today.

    • Relevance: (Academic Context) Describes how colloidal aggregation of lipophilic compounds (like thiophene-piperazines) causes false positives in enzymatic assays.

Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) for your batch-specific solubility data.

Sources

Troubleshooting

Technical Support Center: Optimizing Derivatization of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine

Welcome to the technical support center for the derivatization of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve your synthetic goals.

Section 1: Foundational Concepts & Strategic Planning (FAQs)

This section addresses preliminary questions that are crucial for planning a successful derivatization strategy.

Question: What is the primary site of reactivity on 1-Methyl-4-(thiophen-2-ylmethyl)piperazine for derivatization?

Answer: The primary site for derivatization is the thiophene ring . The piperazine nitrogens are both tertiary amines (one methylated, the other attached to the thiophene's methylene bridge) and are therefore not available for common N-acylation or N-alkylation reactions. The thiophene ring, being an electron-rich aromatic system, is susceptible to electrophilic aromatic substitution.

The bulky piperazinylmethyl substituent at the C2 position of the thiophene ring creates significant steric hindrance at the C3 position. Consequently, electrophilic substitution will be strongly directed to the C5 position , with the C4 position being a minor, less favorable alternative.

Question: What are the most common derivatization reactions for this scaffold?

Answer: Given the reactivity of the thiophene ring, the most common and useful derivatization reactions include:

  • Vilsmeier-Haack Formylation: To introduce an aldehyde group (-CHO), a versatile handle for further modifications.

  • Friedel-Crafts Acylation: To install a ketone moiety (-C(O)R), which is key for building more complex structures.

  • Halogenation: To introduce bromine, chlorine, or iodine atoms, which can serve as points for cross-coupling reactions (e.g., Suzuki, Sonogashira).

Question: How should I approach purification, considering the basic piperazine moiety?

Answer: The basicity of the piperazine ring is a powerful tool for purification. A standard and highly effective method is an acidic wash . By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the piperazine nitrogens are protonated, forming a water-soluble salt.[1] This allows for the efficient removal of any unreacted starting material from the desired, typically less basic, product into the aqueous layer.[1]

Section 2: Troubleshooting Guide: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles. It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).

Problem: Low or no conversion to the desired C5-aldehyde product.

This is one of the most common issues and can typically be resolved by systematically evaluating the reaction parameters.

Potential CauseRecommended Solution & Explanation
Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive. Solution: Prepare the reagent in situ by adding POCl₃ dropwise to anhydrous DMF at 0 °C before adding the substrate. Using fresh, high-purity reagents is critical.
Insufficient Activation Energy The reaction often requires heating to proceed at a reasonable rate. Solution: After substrate addition, allow the reaction to warm to room temperature, then gently heat to 40-60 °C. Monitor progress by TLC or LC-MS to find the optimal temperature without causing degradation.[2]
Incorrect Stoichiometry An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. Solution: Start with 1.5 to 2.0 equivalents of both POCl₃ and DMF relative to the substrate. A slight excess ensures the reaction is driven to completion.
Poor Substrate Solubility If the substrate does not dissolve well in DMF, the reaction will be slow and inefficient. Solution: While DMF is often the solvent, a co-solvent like 1,2-dichloroethane (DCE) can be used. Ensure the reaction is stirred vigorously to maximize contact between reactants.[2]
Workflow: Troubleshooting Low Conversion in Vilsmeier-Haack Formylation

G start Low Conversion Observed check_reagents Are POCl3 and DMF anhydrous and high-purity? start->check_reagents check_temp Was the reaction heated (e.g., to 40-60 °C)? check_reagents->check_temp Yes remedy_reagents Action: Use fresh reagents, prepare reagent in situ at 0 °C. check_reagents->remedy_reagents No check_stoi Were >= 1.5 eq. of Vilsmeier reagent used? check_temp->check_stoi Yes remedy_temp Action: Increase temperature incrementally and monitor via TLC/LC-MS. check_temp->remedy_temp No remedy_stoi Action: Increase reagent stoichiometry to 2.0 eq. check_stoi->remedy_stoi No success Problem Resolved check_stoi->success Yes remedy_reagents->success remedy_temp->success remedy_stoi->success

Troubleshooting Vilsmeier-Haack Reactions
Protocol 1: Vilsmeier-Haack Formylation
  • To an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (3.0 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via syringe over 15 minutes. A white solid may form. Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (1.0 eq.) in anhydrous DMF or 1,2-dichloroethane dropwise.

  • Allow the reaction to warm to room temperature, then heat in an oil bath to 50 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically complete in 2-4 hours).

  • Upon completion, cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution to pH 9-10 with a cold NaOH or K₂CO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Section 3: Troubleshooting Guide: Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group using an acyl chloride or anhydride and a Lewis acid catalyst. This reaction is highly sensitive to reaction conditions.

Problem: Complex product mixture with low yield of the C5-acylated product.

This issue often arises from the high reactivity of the starting material and potential side reactions.

Potential CauseRecommended Solution & Explanation
Lewis Acid Complexation The basic nitrogens of the piperazine ring will complex with the Lewis acid (e.g., AlCl₃), effectively deactivating both the substrate and the catalyst. Solution: Use a larger excess of the Lewis acid (2.5-3.0 eq.) to account for this complexation. Alternatively, use a milder Lewis acid that has a lower affinity for amines, such as FeCl₃ or ZnCl₂.
Reaction Temperature Too High Friedel-Crafts reactions can be exothermic. High temperatures can lead to side reactions and decomposition. Solution: Maintain a low temperature during the addition of reagents. Add the Lewis acid to the substrate solution at 0 °C or below, then add the acylating agent slowly at the same temperature. Allow the reaction to warm to room temperature only after the addition is complete.
Aggressive Acylating Agent Highly reactive acyl chlorides can reduce selectivity. Solution: Consider using a less reactive acid anhydride instead of an acyl chloride. This often provides a more controlled reaction with fewer byproducts.
Diagram: Logic for Optimizing Friedel-Crafts Acylation

G start Planning Friedel-Crafts Acylation lewis_acid Select Lewis Acid start->lewis_acid alcl3 AlCl3 (Strong, requires >2.5 eq.) lewis_acid->alcl3 fecl3 FeCl3 / ZnCl2 (Milder, may require less excess) lewis_acid->fecl3 stoichiometry Determine Stoichiometry acyl_chloride Acyl Chloride (High Reactivity) stoichiometry->acyl_chloride anhydride Anhydride (Moderate Reactivity) stoichiometry->anhydride conditions Set Reaction Conditions low_temp Low Temperature (0 °C or below) conditions->low_temp anhydrous Anhydrous Solvent (DCM, CS2) conditions->anhydrous alcl3->stoichiometry fecl3->stoichiometry acyl_chloride->conditions anhydride->conditions

Key Decision Points in Friedel-Crafts Acylation
Protocol 2: Friedel-Crafts Acylation
  • To an oven-dried, three-neck flask under an inert atmosphere, add 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add anhydrous aluminum chloride (AlCl₃, 2.5 eq.) portion-wise, ensuring the internal temperature does not rise significantly. Stir for 30 minutes at 0 °C.

  • Add the acyl chloride (1.1 eq.) or acid anhydride (1.1 eq.) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC/LC-MS.

  • Once complete, cool the reaction to 0 °C and quench by slowly adding it to a mixture of ice and concentrated HCl.

  • Separate the layers. Extract the aqueous layer with DCM (2x).

  • Carefully basify the aqueous layer with cold NaOH solution to pH > 10 to recover any starting material if needed.

  • Combine the original organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate and purify by column chromatography.

Section 4: Troubleshooting Guide: Halogenation

Selective mono-halogenation is crucial for subsequent cross-coupling reactions. The primary challenge is preventing over-halogenation.

Problem: Formation of di-substituted and other over-halogenated byproducts.

Answer: This is a classic problem of controlling reactivity. The mono-halogenated thiophene can sometimes be as reactive, or even more reactive, than the starting material.

Potential CauseRecommended Solution & Explanation
Incorrect Stoichiometry Using more than one equivalent of the halogenating agent is the most common cause of over-halogenation. Solution: Use a slight sub-stoichiometric amount (0.95 eq.) or a precise 1.0 equivalent of the halogenating agent (e.g., N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)). Add the agent portion-wise to avoid localized high concentrations.
Reaction Time Too Long Allowing the reaction to proceed for too long can lead to the slow formation of di-halogenated products. Solution: Monitor the reaction very closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed.
High Reaction Temperature Higher temperatures increase reaction rates indiscriminately, reducing selectivity. Solution: Perform the halogenation at room temperature or below. For highly reactive substrates, cooling to 0 °C is recommended.
Protocol 3: Mono-Bromination with NBS
  • Dissolve 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (1.0 eq.) in a suitable solvent like DMF or acetonitrile in a round-bottom flask.

  • Protect the flask from light by wrapping it in aluminum foil.

  • Add N-Bromosuccinimide (NBS, 1.0 eq.) portion-wise over 20-30 minutes at room temperature.

  • Stir the reaction and monitor its progress every 15 minutes using TLC or LC-MS.

  • Upon consumption of the starting material (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate under reduced pressure and purify by column chromatography.

References

  • BenchChem. (2025).
  • Xie, K.Z., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of Molecular Liquids.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction [Table]. [Link]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • Ahmed, M., et al. (2014). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. International Journal of Organic Chemistry. [Link]

  • Kumar, D., et al. (2024). Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl). International Journal of Novel Research and Development. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Results in 1-Methyl-4-(thiophen-2-ylmethyl)piperazine Experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-4-(thiophen-2-ylmethyl)piperazine. This guide is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-4-(thiophen-2-ylmethyl)piperazine. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis, purification, and analysis of this compound. Our goal is to equip you with the knowledge to achieve consistent and reliable experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and synthesis of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine.

Q1: What is the most reliable synthetic route for preparing 1-Methyl-4-(thiophen-2-ylmethyl)piperazine?

Reductive amination is generally the most reliable and controllable method for synthesizing 1-Methyl-4-(thiophen-2-ylmethyl)piperazine. This approach involves the reaction of 1-methylpiperazine with thiophene-2-carboxaldehyde in the presence of a suitable reducing agent. It offers better control over the reaction and minimizes the formation of common byproducts encountered in direct N-alkylation methods.[1][2]

Q2: I'm observing a significant amount of a di-substituted byproduct. How can I improve the selectivity for the desired mono-substituted product?

The formation of 1,4-disubstituted piperazine is a common issue due to the presence of two reactive secondary amines.[3] To favor mono-alkylation, consider the following strategies:

  • Stoichiometric Control: Using a precise 1:1 stoichiometry of your reactants can help.[3]

  • In-situ Monohydrochloride Formation: Reacting piperazine with piperazine dihydrochloride can form the monohydrochloride in situ, effectively protecting one of the amine groups.[3]

  • Use of a Protecting Group: Employing a protecting group like tert-butyloxycarbonyl (Boc) on one of the piperazine nitrogens is a highly effective strategy to ensure mono-alkylation.[1][3]

Q3: My purified product appears to be unstable. What are the recommended storage conditions?

Piperazine derivatives can be susceptible to degradation, particularly at elevated temperatures and in the presence of oxygen.[4][5][6] For optimal stability, it is recommended to store 1-Methyl-4-(thiophen-2-ylmethyl)piperazine under an inert atmosphere (nitrogen or argon) at 2–8 °C.[7] It is also sensitive to moisture and can absorb atmospheric carbon dioxide, so storage in a tightly sealed container is crucial.[8]

Q4: What are the key analytical techniques for characterizing 1-Methyl-4-(thiophen-2-ylmethyl)piperazine?

A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): To assess purity.[9]

II. In-Depth Troubleshooting Guides

This section provides detailed solutions to more complex experimental problems, categorized by the stage of the experimental workflow.

A. Synthesis by Reductive Amination: Low Yield and Impurity Formation

Reductive amination is a preferred method, but inconsistencies can still arise.

Problem 1: Low to No Product Formation

Potential Causes:

  • Inefficient Imine/Iminium Ion Formation: The initial condensation between 1-methylpiperazine and thiophene-2-carboxaldehyde to form the imine or iminium ion intermediate is a critical equilibrium step.[2]

  • Inappropriate Reducing Agent: The choice and reactivity of the reducing agent are crucial for the successful reduction of the imine/iminium ion.[2][10]

  • Suboptimal Reaction pH: The pH of the reaction medium significantly influences the rate of imine formation. A mildly acidic pH (typically 4-6) is often optimal.[2]

Solutions:

Solution Detailed Protocol & Explanation
Optimize Imine Formation To drive the equilibrium towards the imine, remove water as it forms using a dehydrating agent like molecular sieves or through azeotropic distillation.[2] A catalytic amount of a weak acid, such as acetic acid, can also facilitate this step.
Select the Appropriate Reducing Agent Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for reductive aminations and is often a good first choice.[1][10] If using a more reactive reducing agent like sodium borohydride, ensure the imine has fully formed before its addition to prevent reduction of the starting aldehyde.[10][11]
Control Reaction pH Buffer the reaction mixture to a pH between 4 and 6. If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the carbonyl group of the aldehyde won't be sufficiently activated.[2]

Experimental Workflow: Troubleshooting Low Yield in Reductive Amination

G start Low Product Yield check_imine Check Imine Formation (TLC, NMR) start->check_imine imine_no Imine Not Formed check_imine->imine_no No imine_yes Imine Formed check_imine->imine_yes Yes add_acid Add Catalytic Acetic Acid imine_no->add_acid check_reducing_agent Evaluate Reducing Agent imine_yes->check_reducing_agent add_dehydrating Add Molecular Sieves add_acid->add_dehydrating add_dehydrating->check_reducing_agent agent_stab Using STAB? check_reducing_agent->agent_stab agent_nabh4 Using NaBH4? check_reducing_agent->agent_nabh4 optimize_stab Optimize STAB Conditions (Stoichiometry, Temperature) agent_stab->optimize_stab preform_imine Pre-form Imine Before Adding NaBH4 agent_nabh4->preform_imine check_pH Check Reaction pH optimize_stab->check_pH preform_imine->check_pH adjust_pH Adjust pH to 4-6 check_pH->adjust_pH Not Optimal success Improved Yield check_pH->success Optimal adjust_pH->success

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine

Introduction Welcome to the Technical Support Center. This guide addresses the stability profile of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine , a tertiary amine scaffold commonly used as a fragment in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine , a tertiary amine scaffold commonly used as a fragment in medicinal chemistry (e.g., antipsychotic analogs).

The molecule contains two distinct reactive centers: the piperazine ring (susceptible to N-oxidation and hygroscopicity) and the thiophene moiety (susceptible to photo-oxidation). Our internal data and field reports indicate that without rigorous environmental control, this compound degrades via oxidative pathways, resulting in discoloration and purity loss.

This guide provides authoritative troubleshooting steps and preventive protocols to ensure the integrity of your compound library.

Module 1: Diagnostic Troubleshooting (Q&A)

Q1: My sample has turned from a clear oil/white solid to a yellow or brown viscous liquid. Is it still usable?

Diagnosis: Oxidative Degradation (N-Oxide Formation). The yellowing is a classic signature of amine oxidation. Tertiary amines in the piperazine ring react with atmospheric oxygen to form N-oxides . While the thiophene ring is relatively robust, the methylene bridge and nitrogen centers are electron-rich and prone to radical autoxidation, especially under light exposure.

  • Immediate Action: Run an LC-MS. Look for a peak with a mass shift of +16 Da (M+16) or +32 Da (M+32), corresponding to the mono- and di-N-oxides.

  • Resolution: If the impurity is <5%, purify via flash column chromatography (DCM/MeOH/NH3 system). If >10%, repurification may yield diminishing returns; re-synthesis or re-purchase is advised.

Q2: The compound has become "gummy" or sticky and is difficult to weigh. What happened?

Diagnosis: Hygroscopicity & Carbamate Formation. Piperazine derivatives are hygroscopic. They absorb atmospheric moisture and CO₂.

  • Water Absorption: The free base forms hydrates, altering the physical state.

  • Carbamate Formation: Although less common with tertiary amines than secondary amines, the absorbed water can facilitate the formation of bicarbonate salts with atmospheric CO₂, leading to a sticky, gum-like consistency.

  • Resolution: Dissolve the gum in dichloromethane (DCM), dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Store immediately in a desiccator.
    
Q3: I see an unknown impurity eluting before the main peak in Reverse-Phase HPLC. What is it?

Diagnosis: Polar Degradants (N-Oxides or Sulfoxides). N-oxides are significantly more polar than the parent tertiary amine. In standard C18 RP-HPLC, they will elute earlier (lower retention time).

  • Verification: Check the UV spectrum of the impurity. If the thiophene chromophore is intact (

    
     nm), it is likely the N-oxide. If the UV spectrum is distorted or hypsochromic (blue-shifted), the thiophene ring may have undergone S-oxidation or ring-opening (rare, requires UV light).
    

Module 2: Degradation Mechanisms & Visualization

Understanding why the molecule degrades allows for better protection. The primary threat is the electron pair on the nitrogen atoms, which facilitates radical attack.

Figure 1: Oxidative Degradation Pathways

StabilityPathways Parent 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (Active Compound) NOxide N-Oxide Impurity (+16 Da) (Yellowing) Parent->NOxide Autoxidation (Slow) SOxide Thiophene S-Oxide (Rare, Photo-induced) Parent->SOxide Photo-oxidation Salt Bicarbonate/Hydrate (Sticky Gum) Parent->Salt Hygroscopic Absorption O2 Atmospheric O2 O2->NOxide O2->SOxide Light UV/Vis Light Light->SOxide H2O_CO2 H2O + CO2 H2O_CO2->Salt

Caption: Primary degradation pathways showing N-oxidation (yellowing) and environmental absorption (gum formation).

Module 3: Preventive Protocols (Standard Operating Procedures)

Protocol A: Inert Gas Banking (The "Argon Overlay")

For storage of the Free Base (Oil/Low-Melting Solid)

Why? Argon is heavier than air and forms a stable blanket over the sample, preventing oxygen diffusion. Nitrogen is acceptable but less effective for long-term storage of liquids as it diffuses away faster.

  • Transfer: Place the compound in a glass vial (amber preferred).

  • Purge: Insert a needle connected to an Argon line into the vial (do not submerge in liquid). Flow gas gently for 30–60 seconds to displace air.

  • Seal: While the gas is flowing, cap the vial tightly with a Teflon-lined screw cap. Parafilm the exterior of the cap.

  • Store: Place at -20°C.

Protocol B: Salt Formation (The "Stabilization Lock")

For indefinite storage (>1 year)

Why? Converting the tertiary amine to a salt (e.g., Dihydrochloride) protonates the nitrogen lone pairs. This removes the electron density required for oxidation, effectively "locking" the molecule against N-oxide formation.

  • Dissolve: Dissolve 1g of free base in 10 mL of anhydrous diethyl ether or ethanol.

  • Acidify: Dropwise add 2.2 equivalents of HCl (e.g., 4M in dioxane) at 0°C.

  • Precipitate: The salt should precipitate immediately as a white solid.

  • Isolate: Filter the solid, wash with cold ether, and dry under high vacuum.

  • Result: A non-hygroscopic, oxidation-resistant crystalline solid.

Module 4: Storage Specifications Summary

Use this table to determine the optimal storage conditions based on your usage frequency.

Storage DurationPhysical StateTemperatureAtmosphereContainer Type
Active Use (<1 Month) Free Base (Oil)4°C (Fridge)Air (Tightly Sealed)Amber Glass Vial
Mid-Term (1-6 Months) Free Base (Oil)-20°C (Freezer)Argon/NitrogenAmber Glass + Parafilm
Long-Term (>1 Year) HCl Salt (Solid) -20°C (Freezer)DesiccatedAmber Glass + Teflon Cap
Transport AnyAmbientInert GasSealed / Double Bagged

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77993, 1-Methylpiperazine. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Optimization

Technical Support Center: Purification of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine

This guide provides comprehensive troubleshooting and procedural support for the purification of crude 1-Methyl-4-(thiophen-2-ylmethyl)piperazine. It is designed for researchers, medicinal chemists, and process developme...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive troubleshooting and procedural support for the purification of crude 1-Methyl-4-(thiophen-2-ylmethyl)piperazine. It is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this key intermediate. Our focus is on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-Methyl-4-(thiophen-2-ylmethyl)piperazine?

A1: The impurity profile is highly dependent on the synthetic route, but for a typical synthesis via reductive amination of thiophene-2-carbaldehyde with 1-methylpiperazine, you should anticipate the following:

  • Unreacted Starting Materials: 1-methylpiperazine and thiophene-2-carbaldehyde.

  • Reductant Byproducts: Borate salts (if using NaBH₄) or other residues from the reducing agent.[1][2]

  • Side-Products: Thiophen-2-ylmethanol, formed from the over-reduction of the starting aldehyde. In some cases, dimeric or azine side products can form, though these are typically minor.[3][4]

Q2: I have a crude reaction mixture. What is the most robust, first-pass purification strategy I should attempt?

A2: For a basic amine like 1-Methyl-4-(thiophen-2-ylmethyl)piperazine, an acid-base extraction is the most effective and scalable first-pass strategy.[5][6] This technique is excellent for removing non-basic organic impurities (like the starting aldehyde or the alcohol side-product) and inorganic salts. It leverages the basicity of the piperazine nitrogen to selectively move your target compound between aqueous and organic phases.

Q3: When should I choose column chromatography over an acid-base extraction or crystallization?

A3: The choice depends on the specific impurity profile and the desired final purity.

  • Choose Acid-Base Extraction for: Bulk purification, removal of neutral or acidic impurities, and when scalability is a concern. It is highly effective when the main impurities are the starting aldehyde and the alcohol byproduct.[7]

  • Choose Column Chromatography for: Separating impurities with similar basicity and polarity to your product, or when acid-base extraction fails to provide adequate purity. It offers higher resolution but is less scalable.[8]

  • Choose Crystallization for: The final polishing step to achieve high analytical purity, assuming your compound is a solid and a suitable solvent system can be identified. It is particularly good at removing trace impurities that co-elute during chromatography.[9][10]

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during purification experiments.

Chromatography Issues

Q: My compound is streaking badly on a silica gel column, resulting in poor separation and broad fractions. What's wrong?

A: This is a classic problem when purifying basic amines on standard silica gel.

  • Causality: The piperazine nitrogen atoms are basic, while the surface of silica gel is covered in acidic silanol groups (Si-OH). This strong acid-base interaction causes a portion of your compound to bind irreversibly or elute very slowly, leading to significant tailing.[8]

  • Solution:

    • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase (eluent). A common and effective choice is 0.5-2% triethylamine (TEA) or ammonia in methanol.[11] This additive neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Alternative Stationary Phase: If tailing persists, switch to a less acidic stationary phase like alumina (basic or neutral grade) or use an amine-functionalized silica column, which is specifically designed for purifying basic compounds.[8][12]

Q: I'm not getting good separation between my product and a closely-related impurity. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Causality: Poor separation means the mobile phase and stationary phase are not differentiating well enough between your product and the impurity.

  • Solution:

    • Optimize the Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. Try switching from a standard hexane/ethyl acetate system to a dichloromethane/methanol system, which offers different selectivity.[5]

    • Reduce Column Loading: Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded to less than 5% of the silica gel mass.

    • Use a Gradient Elution: A shallow gradient (e.g., from 0% to 10% methanol in dichloromethane over 20 column volumes) can often resolve closely eluting spots more effectively than an isocratic (constant solvent mixture) elution.

Extraction Issues

Q: I've formed a persistent emulsion at the aqueous-organic interface during my acid-base extraction. How can I resolve this?

A: Emulsions are common when basic compounds are present and are stabilized by particulate matter or amphiphilic molecules.

  • Causality: Vigorous shaking and the presence of fine solids or partially soluble byproducts can lead to the formation of a stable emulsion layer.

  • Solution:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the mutual solubility of the two phases.

    • Filtration: If the emulsion is caused by fine solid particles, filter the entire mixture through a pad of Celite® or glass wool.

    • Patience & Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Instead of vigorous shaking, use gentle, repeated inversions to mix the layers.

Crystallization Issues

Q: My product is "oiling out" as a liquid instead of forming solid crystals upon cooling. What should I do?

A: "Oiling out" occurs when the compound's solubility in the cooling solvent is still too high, or when impurities are inhibiting crystal lattice formation.

  • Causality: The solution becomes supersaturated, but the energy barrier for nucleation into a crystal lattice is higher than that for phase separation into a liquid. This is often exacerbated by rapid cooling or the presence of impurities.

  • Solution:

    • Change the Solvent System: The current solvent is likely too good (too polar or non-polar). Add a co-solvent in which your compound is less soluble (an "anti-solvent") dropwise to the warm solution until it just becomes cloudy, then add a few drops of the primary solvent to redissolve it. For piperazine derivatives, combinations like ethanol/water or ethyl acetate/hexane can be effective.[9][13]

    • Slow Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature, then transfer it to a refrigerator. Slower cooling provides more time for proper crystal lattice formation.

    • Seed the Solution: If you have a small amount of pure, solid product, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution. This provides a template for crystallization to begin.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for purifying basic amines on standard silica gel by mitigating acid-base interactions.

Methodology:

  • Slurry Preparation: In a beaker, add your crude product and a small amount of silica gel (approximately 1-2 times the mass of your crude). Dissolve/suspend this mixture in a minimal amount of dichloromethane. Concentrate this slurry on a rotary evaporator to obtain a dry, free-flowing powder ("dry loading").

  • Column Packing: Pack a glass column with silica gel (typically 50-100 times the mass of your crude material) using your starting eluent (e.g., 100% Dichloromethane with 1% Triethylamine).

  • Loading: Carefully add your dry-loaded crude product to the top of the packed column.

  • Elution: Begin eluting with the starting solvent system. Gradually increase the polarity by slowly adding methanol to the mobile phase (e.g., a gradient from 0% to 5% Methanol in Dichloromethane, with 1% Triethylamine maintained throughout).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of triethylamine may require co-evaporation with a solvent like toluene or placing the product under high vacuum.

Protocol 2: Purification by Acid-Base Extraction

This protocol leverages the basicity of the product to separate it from neutral and acidic impurities.

Methodology:

  • Dissolution: Dissolve the crude product (1 part) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (10-20 parts).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it three times with 1M aqueous HCl. The basic product will be protonated and extracted into the aqueous layer. Combine the aqueous layers.

  • Neutral Impurity Removal: The organic layer now contains neutral impurities (e.g., thiophen-2-ylmethanol). This layer can be discarded.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 5M NaOH solution while stirring until the pH is strongly basic (pH > 12, check with pH paper). Your deprotonated product may precipitate or form an oily layer.

  • Back-Extraction: Extract the basified aqueous solution three times with fresh dichloromethane. Your purified product is now in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 1-Methyl-4-(thiophen-2-ylmethyl)piperazine.[5]

Section 4: Data & Visualization

Table 1: Common Impurities and Separation Rationale
ImpurityChemical NaturepKa (approx.)Separation Strategy Rationale
1-MethylpiperazineBasic (Amine)9.8, 5.7Difficult to remove by extraction. Requires chromatography.
Thiophene-2-carbaldehydeNeutral (Aldehyde)N/AEasily removed by acid-base extraction (remains in organic phase).
Thiophen-2-ylmethanolNeutral (Alcohol)N/AEasily removed by acid-base extraction (remains in organic phase).
Borate SaltsInorganic SaltN/ARemoved by aqueous washes during extraction.
Table 2: Comparison of Purification Strategies
MethodPrincipleBest ForProsCons
Acid-Base Extraction Differential solubility based on pHRemoving neutral/acidic impurities from a basic productHigh capacity, scalable, inexpensive, fastDoes not separate basic impurities, risk of emulsions
Column Chromatography Differential partitioning between stationary and mobile phasesSeparating compounds with similar polarity/functionalityHigh resolution, versatileLower capacity, requires more solvent and time, potential for product loss on silica
Crystallization Differential solubility at varying temperaturesFinal purification step to achieve high purityCan provide very high purity, scalableProduct must be a solid, requires finding a suitable solvent, can have lower yield
Diagrams

Purification_Decision_Workflow start Crude Product decision1 Are key impurities neutral or acidic? start->decision1 action1 Perform Acid-Base Extraction decision1->action1 Yes action2 Perform Flash Column Chromatography decision1->action2 No/Unsure decision2 Is purity sufficient after extraction? action1->decision2 decision3 Is product a solid? decision2->decision3 Yes stop Pure Product decision2->stop No (Product is pure oil) action2->decision3 action3 Attempt Recrystallization decision3->action3 Yes decision3->stop No (Product is oil) action3->stop

Caption: Decision workflow for selecting a purification strategy.

Acid_Base_Extraction_Workflow cluster_organic Organic Phase (EtOAc/DCM) cluster_aqueous Aqueous Phase A 1. Dissolve Crude in Organic Solvent B 2. Wash with 1M HCl A->B Add Acid C 3. Separate Organic Layer (Contains Neutral Impurities) G 6. Back-Extract with Organic Solvent H 7. Dry & Concentrate G->H Combine & Dry I Pure Product H->I B->C Separate D 4. Protonated Product in Aqueous Layer E 5. Basify with NaOH (pH > 12) D->E Add Base E->G Add Organic

Caption: Workflow diagram for the acid-base extraction protocol.

Section 5: References

  • Google Patents. (n.d.). Purification of piperazine. Retrieved March 7, 2024, from

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved March 7, 2024, from [Link]

  • Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine. Retrieved March 7, 2024, from

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved March 7, 2024, from [Link]

  • Fun, H. K., et al. (2012). Thiophene-2-carbaldehyde azine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1377. Retrieved March 7, 2024, from [Link]

  • Gant, T. G., et al. (2008). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 8(9), 3348-3356. Retrieved March 7, 2024, from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). Process for the purification of tertiary amines. Retrieved March 7, 2024, from

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 73. Retrieved March 7, 2024, from [Link]

  • Roman, G. (2015). SELECTED MICHAEL ADDITIONS TO THIOPHENE-CONTAINING ANALOGUES OF CHALCONE. Revue Roumaine de Chimie, 60(7-8), 751-757. Retrieved March 7, 2024, from [Link]

  • Yathirajan, H., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. IUCrData, 7(9). Retrieved March 7, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? Retrieved March 7, 2024, from [Link]

  • Office of Scientific and Technical Information. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. Retrieved March 7, 2024, from

  • National Center for Biotechnology Information. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability. Pharmaceutics, 16(4), 523. Retrieved March 7, 2024, from [Link]

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 785-788. Retrieved March 7, 2024, from [Link]

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 51-57. Retrieved March 7, 2024, from [Link]

  • Al-Hiari, Y. M. (2013). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. Pharmacology & Pharmacy, 4, 1-13. Retrieved March 7, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved March 7, 2024, from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 430. Retrieved March 7, 2024, from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved March 7, 2024, from [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved March 7, 2024, from [Link]

Sources

Troubleshooting

Common pitfalls in the handling and use of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine

The following technical support guide addresses the handling, stability, and experimental use of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (also referred to as 1-(2-Thienylmethyl)-4-methylpiperazine). This guide is stru...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the handling, stability, and experimental use of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (also referred to as 1-(2-Thienylmethyl)-4-methylpiperazine). This guide is structured for researchers and medicinal chemists, focusing on the unique challenges posed by the thiophene-piperazine conjugate.

Senior Application Scientist Desk Status: Active Topic: Troubleshooting, Stability, and Synthesis Optimization[1]

Compound Profile & Chemical Logic

To troubleshoot effectively, one must understand the molecule's "personality." This compound combines a basic, nucleophilic N-methylpiperazine core with an electron-rich thiophene ring, linked by a methylene bridge.[1]

  • Chemical Nature: Tertiary amine base.

  • Physical State: The free base is typically a pale yellow oil or low-melting solid. The hydrochloride salt (dihydrochloride) is a white to off-white hygroscopic solid .[1]

  • Key Reactivity:

    • N-Oxidation: The piperazine nitrogens are susceptible to oxidation.

    • S-Oxidation: The thiophene sulfur can oxidize to the sulfoxide/sulfone, particularly under aggressive conditions.

    • Electrophilic Aromatic Substitution: The thiophene ring (especially the 5-position) is highly reactive toward electrophiles.[1]

Critical Pitfalls & Troubleshooting (Q&A)

Module A: Stability & Storage

Q1: My compound has turned from pale yellow to a dark brown viscous liquid. Is it still usable? Diagnosis: Oxidative Degradation / Polymerization. Technical Insight: Thiophene derivatives are sensitive to light and oxygen. The darkening often indicates the formation of thiophene S-oxides or radical polymerization products initiated at the methylene bridge. The "benzylic" (thienylic) position is activated, making it susceptible to autoxidation. Action Plan:

  • Check Purity: Run a TLC or LC-MS. If the main peak is intact (>90%), you may purify it via a short silica plug (basified with 1% Et3N).[1]

  • Prevention: Store the free base under Argon/Nitrogen at -20°C. Avoid storing as a dilute solution in non-degassed solvents.

Q2: The HCl salt of the compound has turned into a sticky gum. What happened? Diagnosis: Hygroscopicity. Technical Insight: Piperazine salts are notoriously hygroscopic. Absorption of atmospheric moisture lowers the glass transition temperature, causing the crystal lattice to collapse into an amorphous gum (deliquescence).[1] Action Plan:

  • Recovery: Dissolve the gum in a minimum amount of dry methanol, add excess diethyl ether or ethyl acetate, and scratch the flask to induce recrystallization.

  • Alternative: Convert it back to the free base (partition between DCM and 1M NaOH), dry, and re-form the salt using anhydrous HCl in dioxane/ether.

Module B: Synthesis & Reaction Troubleshooting

Q3: I am synthesizing this via reductive amination (Thiophene-2-carboxaldehyde + N-methylpiperazine), but the yield is low (<40%). Diagnosis: Incomplete Imine Formation or Borohydride Quenching. Technical Insight: Thiophene-2-carboxaldehyde is less electrophilic than benzaldehyde due to the electron-donating nature of the sulfur. Imine formation may be slow. Action Plan:

  • Step 1: Pre-mix the aldehyde and amine in MeOH/DCM and add a dehydrating agent (e.g., MgSO4 or molecular sieves) or stir for 2-4 hours before adding the reducing agent (NaBH(OAc)3).[1]

  • Step 2: Ensure the reducing agent is fresh. NaBH(OAc)3 is preferred over NaBH4 to prevent reduction of the aldehyde to the alcohol before amination occurs.[1]

Q4: In NMR, I see a "ghost" set of peaks near the thiophene signals. Diagnosis: Rotamers or Protonation. Technical Insight: If run in CDCl3, trace acid (HCl from chloroform decomposition) can protonate the piperazine nitrogen.[1] This creates an equilibrium between the free base and the salt, shifting signals. Alternatively, restricted rotation is less likely here but possible in bulky analogs. Action Plan:

  • Add a solid pellet of K2CO3 to the NMR tube or use DMSO-d6 to break up aggregation/protonation effects.

Experimental Protocol: Optimized Reductive Amination

Standardized procedure to minimize "thienyl" side reactions.

Reagents:

  • Thiophene-2-carboxaldehyde (1.0 equiv)

  • N-Methylpiperazine (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Acetic Acid (catalytic, 1 drop)[1]

Workflow:

  • Imine Formation: In a flame-dried flask under Argon, dissolve Thiophene-2-carboxaldehyde in DCM (0.2 M). Add N-Methylpiperazine and catalytic Acetic Acid. Stir at Room Temperature (RT) for 2 hours . Critical: Do not skip this equilibration.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 15 minutes. (Exotherm control).

  • Reaction: Allow to warm to RT and stir overnight (12-16 h).

  • Quench: Quench with saturated aqueous NaHCO3. Stir vigorously for 30 mins to decompose boron complexes.

  • Extraction: Extract with DCM (3x). Wash combined organics with Brine.

  • Purification: Dry over Na2SO4. Concentrate. Purify via flash chromatography (DCM:MeOH:NH4OH, 95:5:0.5).

Visualizing the Stability Pathways

The following diagram illustrates the degradation pathways (Oxidation) and the synthesis logic, highlighting the critical control points.

G cluster_0 Critical Control Points Start Thiophene-2-carboxaldehyde + N-Methylpiperazine Imine Intermediate Imine Start->Imine DCM, AcOH (Equilibration) Product 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (Target) Imine->Product NaBH(OAc)3 (Reduction) NOxide N-Oxide Impurity (Air Oxidation) Product->NOxide O2 (Long term storage) SOxide Thiophene S-Oxide (Strong Oxidants/Light) Product->SOxide UV Light / Peroxides Salt Hygroscopic Salt (Moisture Sensitive) Product->Salt HCl + H2O

Caption: Synthesis pathway via reductive amination and potential degradation routes (N-oxidation, S-oxidation) requiring inert storage.

Quantitative Data: Solubility & Properties[1][2]

PropertyValue / DescriptionTroubleshooting Note
Molecular Weight 196.31 g/mol Useful for MS interpretation (M+H = 197.3).[1]
pKa (Calc) ~8.5 (Piperazine N4), ~3.0 (Thiophene)Only the piperazine nitrogens are basic.[1]
Solubility (Free Base) DCM, MeOH, DMSO, EtOAcMiscible with most organic solvents.[1]
Solubility (HCl Salt) Water, MeOHInsoluble in Ether/Hexane.[1] Use this for purification.[2][3]
Stability Air/Light SensitiveStore under Argon. Protect from light.[2][4][5]

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] [1]

  • Thiophene Stability: Gronowitz, S. "Thiophene and Its Derivatives." Chemistry of Heterocyclic Compounds, Wiley-Interscience. (General reference for Thiophene reactivity).
  • Piperazine Handling: "Safety Data Sheet: N-Methylpiperazine." Fisher Scientific. [1]

  • Bioisosteric Applications: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591.[1] [1]

Sources

Optimization

Technical Support Center: Strategies to Reduce Off-Target Effects of Novel Piperazine-Containing Compounds

A Foreword from the Senior Application Scientist: The compound 1-Methyl-4-(thiophen-2-ylmethyl)piperazine is not extensively documented in publicly accessible scientific literature. Consequently, this guide is structured...

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword from the Senior Application Scientist:

The compound 1-Methyl-4-(thiophen-2-ylmethyl)piperazine is not extensively documented in publicly accessible scientific literature. Consequently, this guide is structured to address the broader, yet critical, challenge of mitigating off-target effects for novel small molecules containing similar structural motifs—namely, a piperazine ring and a thiophene moiety. These scaffolds are common in medicinal chemistry and are associated with specific, predictable off-target liabilities.[1][2][3] This document provides a systematic framework for researchers, scientists, and drug development professionals to anticipate, identify, and address potential off-target activities during their experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding off-target effects and the structural features of your compound class.

Q1: What are off-target effects, and why are they a primary concern in my experiments?

A1: Off-target effects occur when a therapeutic agent, designed to interact with a specific biological target, inadvertently binds to or modulates the activity of other unintended molecules.[4] These unintended interactions are a major cause of adverse drug reactions, can reduce the intended therapeutic benefit, and may lead to misleading experimental results, costing significant time and resources.[4][5] For example, an antibiotic designed to target bacterial ribosomes might also interact with mitochondrial ribosomes in human cells, leading to side effects.[5]

Q2: My compound contains a piperazine ring. What are the common off-target liabilities associated with this scaffold?

A2: The piperazine ring is a six-membered ring with two opposing nitrogen atoms.[6] This structure is a common pharmacophore in many neurologically active drugs.[7][8] Its basic nitrogen atoms can readily interact with a variety of biological targets, most notably G-protein coupled receptors (GPCRs) such as dopaminergic, serotonergic, and adrenergic receptors.[8] Interaction with these receptors can lead to a wide range of unintended physiological effects. Additionally, piperazine derivatives have been shown to interact with ion channels and neurotransmitter transporters.[8]

Q3: The other key feature of my molecule is a thiophene ring. What potential issues does this introduce?

A3: Thiophene is a five-membered aromatic ring containing a sulfur atom.[9] While it is a versatile scaffold in medicinal chemistry, it is also a known "structural alert".[3][9] The primary concern with thiophene-containing compounds is their potential for metabolic bioactivation by cytochrome P450 (CYP450) enzymes in the liver.[9][10] This metabolic process can generate highly reactive intermediates, such as thiophene-S-oxides and thiophene epoxides.[9][10][11] These reactive metabolites are electrophilic and can covalently bind to cellular macromolecules like proteins, which can lead to toxicities such as hepatotoxicity (liver damage) and nephrotoxicity (kidney damage).[9][10][12]

Q4: How can I proactively predict potential off-target effects before I even start my wet-lab experiments?

A4: In silico (computational) prediction is a powerful first step.[13][14] By leveraging databases of known drug-target interactions, you can screen your molecule's structure against a virtual panel of targets.[14][15] These tools use algorithms based on 2D and 3D structural similarity, molecular docking, and machine learning to predict potential binding partners.[14][15][16] Identifying potential off-targets computationally allows you to design more focused and informative experiments from the outset.[5][13]

Computational Tool Type Principle Example Platforms/Methods
Similarity-Based Compares the 2D or 3D structure of your compound to a database of molecules with known biological activities.[16]SEA (Similarity Ensemble Approach), SwissTargetPrediction
Molecular Docking Simulates the binding of your compound into the 3D structure of known protein targets to predict binding affinity.[14]AutoDock, Schrödinger Suite
Machine Learning Uses algorithms trained on large datasets of drug-target interactions to predict new interactions.[17][18]KinasePred[19], Off-Target Safety Assessment (OTSA)[15]

Part 2: Troubleshooting Guide for Unexpected Experimental Results

This section is designed to help you diagnose and resolve common issues that may arise from off-target effects.

Problem 1: I'm observing unexpected cytotoxicity in my cell-based assay, even at low concentrations of my compound.

  • Possible Cause: The observed cell death may not be due to the intended on-target effect but rather a result of off-target activity or general cellular toxicity. This is a common issue with thiophene-containing compounds that can form reactive metabolites.[10]

  • Troubleshooting Workflow:

    G A Unexpected Cytotoxicity Observed B Step 1: Confirm Compound Integrity & Purity (LC-MS, NMR) A->B C Step 2: Run Cytotoxicity Assays in Parallel (e.g., MTT vs. LDH release) B->C D Step 3: Include a Structurally Similar, Inactive Control Compound C->D E Step 4: Test in a Cell Line Lacking the Primary Target D->E F Step 5: Assess for Markers of Oxidative Stress or DNA Damage E->F G Conclusion: Off-target toxicity is likely. Proceed to broad liability screening. F->G

    Workflow for investigating unexpected cytotoxicity.
  • Detailed Steps & Rationale:

    • Confirm Compound Integrity: First, ensure the observed effect is from your compound and not an impurity. Use techniques like LC-MS and NMR to verify purity and structure.

    • Inactive Control Compound: Synthesize or obtain a close structural analog of your compound that is known to be inactive against your primary target.[20] If this analog still causes cytotoxicity, the effect is likely off-target.

    • Target-Null Cell Line: If available, test your compound in a cell line that does not express your primary target (e.g., using CRISPR-edited cells).[21] Cytotoxicity in these cells is a clear indicator of off-target effects.

    • Mechanism-Specific Assays: Given the thiophene moiety, assess for markers of oxidative stress (e.g., ROS production) or DNA damage (e.g., γH2AX staining), which can be consequences of reactive metabolite formation.[10]

Problem 2: My compound shows the desired effect, but the results are not reproducible between experiments.

  • Possible Cause: Inconsistent results in cell-based assays can stem from numerous biological and technical factors.[22] These can include variations in cell health, passage number, seeding density, or issues with compound solubility and stability in culture media.[22][23]

  • Troubleshooting Checklist:

    • Cell Culture Consistency: Are you using cells from the same passage number for all replicates? High passage numbers can lead to phenotypic drift.

    • Seeding Density: Have you optimized and standardized the cell seeding density? Overly confluent or sparse cultures can respond differently.[24]

    • Compound Solubility: Is your compound fully dissolved in the vehicle (e.g., DMSO) and then in the culture medium? Precipitated compound will lead to inaccurate dosing.[22] Visually inspect your stock solutions and final dilutions.

    • Plate Edge Effects: Are you avoiding the use of the outer wells of your microplates? These wells are prone to evaporation, which can concentrate the compound and affect cell growth.[24] Fill outer wells with sterile PBS or media to create a humidity barrier.[24]

    • Mycoplasma Contamination: Have your cells been recently tested for mycoplasma? This common contamination can significantly alter cellular responses.[24]

Problem 3: I'm observing a biological effect that is inconsistent with the known function of my primary target.

  • Possible Cause: This is a strong indication of pharmacological pleiotropy, where your compound interacts with one or more off-targets, triggering unexpected signaling pathways.[5] The piperazine moiety, in particular, is known to interact with a wide range of GPCRs, which could explain unforeseen cellular responses.[7][25]

  • Strategy: Broad Off-Target Profiling

    • Rationale: To identify the unknown off-target(s), you need to screen your compound against a broad panel of biologically relevant targets. This is a standard practice in the pharmaceutical industry to de-risk compounds early in development.[26][27]

    • Action: Submit your compound to a commercial in vitro safety pharmacology profiling service. These services test your compound against a panel of dozens to hundreds of targets known to be involved in adverse drug reactions.

    • Available Services:

      • Eurofins Discovery SafetyScreen™: Offers panels that cover a wide array of key target classes, including GPCRs, kinases, ion channels, and transporters.[28]

      • WuXi AppTec Safety Panels: Provide tiered panels (e.g., Mini Safety 44, Full Safety 98) to assess off-target liabilities at different stages of discovery.[26]

      • Reaction Biology InVEST44™: An industry-standard panel of 44 targets for early safety profiling.[27]

      • ICE Bioscience ICESTP Safety Panels™: Offer functional secondary pharmacology panels, including the Safety 77 panel.[29]

    • Interpreting the Data: The results will be provided as a percentage of inhibition or activation at a given concentration (typically 1-10 µM). Any significant "hit" (e.g., >50% inhibition) on a target within this panel is a potential off-target that requires further investigation.

Part 3: Experimental Protocols for Off-Target Characterization

Once a potential off-target has been identified (either through prediction or broad screening), you must confirm the interaction and determine its functional consequence.

Protocol 1: Secondary Screen - Dose-Response Analysis

  • Objective: To confirm the interaction with the putative off-target and determine the potency (IC50 or EC50) of the interaction.

  • Methodology:

    • Assay Acquisition: Obtain a specific biochemical or cell-based assay for the identified off-target (e.g., a receptor binding assay or a functional enzymatic assay). These are often available commercially.

    • Compound Dilution: Prepare a serial dilution of your compound. A typical 10-point, 3-fold dilution series starting from 100 µM is a good starting point.

    • Assay Execution: Perform the assay according to the manufacturer's protocol, including appropriate positive and negative controls.

    • Data Analysis: Plot the percentage of inhibition or activation against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.

  • Interpretation: Compare the off-target potency (IC50) to the on-target potency. A selectivity window of at least 10- to 100-fold is typically desired to minimize the likelihood of off-target effects at therapeutic concentrations.[20]

Protocol 2: Orthogonal Control Experiment in a Cellular Context

  • Objective: To confirm that the unexpected cellular phenotype is indeed caused by the identified off-target.

  • Methodology:

    Logic for an orthogonal control experiment.
  • Detailed Steps:

    • Select Tools: Identify a known, highly selective inhibitor or antagonist for the confirmed off-target. This compound should be structurally different from yours.[20] If applicable, also identify a selective activator or agonist for a potential rescue experiment.

    • Experimental Design: Treat your cell model with:

      • Your compound alone.

      • The selective off-target inhibitor alone.

      • A combination of your compound and the selective off-target activator (if performing a rescue experiment).

    • Measure Phenotype: Measure the unexpected cellular phenotype (e.g., apoptosis, cytokine release, morphological change) across all treatment groups.

    • Analysis: If the selective off-target inhibitor phenocopies the effect of your compound, it strongly suggests the phenotype is mediated through that off-target.[20] If an activator of the off-target pathway can rescue the phenotype induced by your compound, this provides further evidence.

Part 4: Strategies for Mitigation

If off-target effects are confirmed and problematic, the primary strategy is structure-based drug design to improve selectivity.

  • Approach: Structure-Activity Relationship (SAR) Studies

    • Rationale: The goal is to rationally modify the chemical structure of your compound to reduce its affinity for the off-target while maintaining or improving its affinity for the on-target.[5][13]

    • Process:

      • Identify Modifiable Positions: Analyze the structure of your compound. The piperazine and thiophene rings are core scaffolds, but the linker and substituents can be modified.

      • Synthesize Analogs: Create a small library of new analogs with systematic modifications. For example, alter the substituents on the piperazine nitrogen or the thiophene ring.

      • Dual Screening: Screen all new analogs in parallel against both your primary (on-target) and problematic (off-target) targets.

      • Analyze SAR: Identify chemical modifications that increase the selectivity ratio (IC50 off-target / IC50 on-target). This iterative process can lead to a new lead compound with a much-improved safety profile.[25]

References

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate. Available at: [Link]

  • Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. Lab Iatrogenesis. Available at: [Link]

  • Keiser, M. J., et al. (2011). Chemical Structural Novelty: On-Targets and Off-Targets. PMC. Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health (NIH). Available at: [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC. Available at: [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. PMC - NIH. Available at: [Link]

  • Dansette, P. M., et al. (2008). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide (OSI-930). PubMed. Available at: [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Clarivate. Available at: [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Valjavec-Gratian, M., & Tracy, T. S. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. Available at: [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]

  • Why can't I get reproducible results in cell based assays?. ResearchGate. Available at: [Link]

  • Off Target Effect. Massive Bio. Available at: [Link]

  • Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates. ResearchGate. Available at: [Link]

  • In vitro safety pharmacology profiling. European Pharmaceutical Review. Available at: [Link]

  • Di Stefano, M., et al. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available at: [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available at: [Link]

  • Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]

  • Piperazine. Wikipedia. Available at: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. PLOS. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Molecular Discovery. Available at: [Link]

  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI. Available at: [Link]

  • Dansette, P. M., et al. (2012). Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation, whereas paraoxonase catalyzes the formation of a minor thiol metabolite isomer. PubMed. Available at: [Link]

  • Huang, W. (2025). Computational prediction of off-Target effects in CRISPR systems. Computational Molecular Biology. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. PMC. Available at: [Link]

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. Available at: [Link]

  • ICESTP Safety Panel. ICE Bioscience. Available at: [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. Available at: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Available at: [Link]

  • How can bioinformatics predict off-target effects of drugs?. Patsnap Synapse. Available at: [Link]

  • Predicting Adverse Drug Reactions Early: A Closer Look at the InVEST44™ Profiling Panel. Reaction Biology. Available at: [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis. Available at: [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Bioavailability for 1-Methyl-4-(thiophen-2-ylmethyl)piperazine

Welcome to the ADME & Pharmacokinetics Technical Support Center. This guide is designed for medicinal chemists and drug development professionals optimizing 1-Methyl-4-(thiophen-2-ylmethyl)piperazine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ADME & Pharmacokinetics Technical Support Center. This guide is designed for medicinal chemists and drug development professionals optimizing 1-Methyl-4-(thiophen-2-ylmethyl)piperazine .

This fragment presents a classic developability challenge: balancing the high basicity of the piperazine core with the severe metabolic vulnerabilities of the thiophene ring and N-methyl group. Below, you will find diagnostic workflows, mechanistic explanations, and self-validating protocols to troubleshoot and resolve poor in vivo bioavailability.

Diagnostic workflow to identify the root cause of poor bioavailability.

Part 1: Troubleshooting Metabolic Instability

FAQ: Why does my compound show rapid clearance in human liver microsomes (HLM) despite good in vitro target affinity?

Causality: The primary driver of high intrinsic clearance (CLint) for this molecule is the cytochrome P450 (CYP450)-mediated oxidation of the thiophene ring. Thiophene is highly susceptible to bioactivation, forming unstable and highly reactive thiophene epoxides and S-oxides[1]. These reactive metabolites rapidly scavenge nucleophiles, binding to proteins or glutathione (GSH), which not only causes rapid drug clearance but also poses a severe risk for idiosyncratic hepatotoxicity. Concurrently, the N-methyl group on the piperazine is a prime target for CYP-mediated N-demethylation.

Solution: Implement bioisosteric replacement. Replacing the thiophene ring with a phenyl, thiazole, or fluorinated thiophene blocks the primary site of oxidative metabolism. Furthermore, replacing the N-methyl group with an N-isopropyl or N-cyclopropyl group introduces steric hindrance, drastically reducing the rate of N-demethylation.

CYP450-mediated bioactivation pathway of the thiophene ring leading to rapid clearance.

Protocol: Self-Validating Liver Microsomal Stability Assay

To accurately diagnose the metabolic liability, utilize this self-validating in vitro assay [2]:

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes (HLM).

  • Control Validation (Critical):

    • Positive Control: Include Verapamil or Testosterone to validate the metabolic competence of the microsome batch.

    • Negative Control: Run a parallel incubation without the NADPH cofactor to ensure the observed clearance is strictly CYP450-dependent and not due to chemical instability.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Sampling: Remove 50 µL aliquots at precise intervals: 0, 5, 15, 30, and 45 minutes.

  • Termination: Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate microsomal proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CLint).

Data Presentation: Impact of Structural Modifications
Compound ModificationHLM t1/2 (min)HLM CLint (µL/min/mg)Major Metabolic Pathway
Parent (Thiophene + N-Methyl) 12> 150Thiophene oxidation, N-demethylation
Thiophene → Phenyl 3545N-demethylation
Thiophene → Thiazole 4238N-demethylation
N-Methyl → N-Isopropyl 2865Thiophene oxidation
Phenyl + N-Isopropyl > 120< 10Stable

Part 2: Troubleshooting Permeability and pKa Tuning

FAQ: The compound has excellent kinetic solubility but shows poor Caco-2 permeability (Papp < 2 x 10⁻⁶ cm/s). How do I improve intestinal absorption?

Causality: The piperazine core contains two basic nitrogen atoms. The N-alkylated nitrogens in this scaffold typically possess a pKa between 8.5 and 9.0 [3]. At the physiological pH of the human intestine (pH ~6.5 - 7.4), the molecule is highly protonated (>95% ionized). Because passive diffusion across the lipophilic cellular membrane of the intestinal epithelium requires the neutral species, this high degree of ionization severely restricts membrane permeability, resulting in low oral bioavailability.

Solution: Lower the basicity (pKa) of the piperazine nitrogens. This can be achieved by introducing electron-withdrawing groups (e.g., converting the core to a 3-fluoropiperidine or adding a proximal fluorine), or by converting one of the amines into an amide (e.g., a piperazinone). This structural shift drops the pKa significantly, increasing the fraction of the neutral species at physiological pH and enabling passive diffusion [3].

Protocol: Bi-directional Caco-2 Permeability Assay

To confirm permeability improvements and rule out active efflux, execute the following protocol [4]:

  • Cell Culture: Seed Caco-2 cells (human colon adenocarcinoma) onto semi-permeable Transwell® inserts. Culture for 21 days to allow full differentiation into a polarized monolayer with tight junctions.

  • Barrier Validation: Measure the Transepithelial Electrical Resistance (TEER). Only utilize monolayers with a TEER > 250 Ω·cm² to guarantee barrier integrity. Include Digoxin as a positive control for P-glycoprotein (P-gp) efflux.

  • Dosing: Prepare 10 µM of the test compound in Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

  • Transport Experiment:

    • Apical to Basolateral (A-B): Add the compound to the apical chamber (simulating the intestinal lumen).

    • Basolateral to Apical (B-A): Add the compound to the basolateral chamber (simulating the systemic blood side).

  • Incubation & Sampling: Incubate at 37°C in a 5% CO2 incubator. Extract samples from the receiver chambers at 60 and 120 minutes.

  • Analysis: Quantify the compound concentration via LC-MS/MS. Calculate the Apparent Permeability (Papp) and the Efflux Ratio (Papp B-A / Papp A-B). An efflux ratio > 2 indicates active transport liabilities.

Data Presentation: pKa Tuning and its Effect on Caco-2 Permeability
Core ScaffoldMeasured pKa% Ionized (pH 7.4)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio
Piperazine (Parent) 8.8~96%1.21.1
2-Methylpiperazine 8.4~90%3.51.3
3-Fluoropiperidine (Bioisostere) 7.2~38%14.80.9
Piperazin-2-one 6.5~11%22.41.0

References

  • Bioactivation Potential of Thiophene-Containing Drugs Chemical Research in Toxicology, American Chemical Society (ACS). URL:[Link]

  • Microsomal Stability Assay Protocol AxisPharm Laboratories ADME Protocols. URL:[Link]

  • pK a values of common substituted piperazines ResearchGate / MedChemComm. URL:[Link]

Optimization

Technical Support Center: Analytical Challenges in Detecting 1-Methyl-4-(thiophen-2-ylmethyl)piperazine Metabolites

Welcome to the Technical Support Center for the metabolic profiling and toxicological screening of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine. This compound, a piperazine-derived synthetic analog featuring a bioisosteric...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the metabolic profiling and toxicological screening of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine. This compound, a piperazine-derived synthetic analog featuring a bioisosteric thiophene ring, presents unique analytical hurdles. Its metabolism involves standard piperazine N-dealkylation alongside complex thiophene bioactivation, which can lead to highly reactive electrophilic intermediates.

This guide provides researchers, toxicologists, and drug development professionals with field-proven troubleshooting strategies, validated LC-MS/MS protocols, and mechanistic insights to ensure robust detection and quantification.

Metabolic Pathway Visualization

Understanding the biotransformation of this compound is critical for targeted LC-MS/MS detection. The diagram below illustrates the primary cytochrome P450 (CYP450) mediated pathways, highlighting the divergence between stable dealkylation products and reactive sulfur-oxidized intermediates.

Metabolism Parent 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (Parent Drug) NDemethyl 1-(Thiophen-2-ylmethyl)piperazine (N-Demethylation) Parent->NDemethyl CYP450 (-CH3) NDethienyl 1-Methylpiperazine (N-Dethienylation) Parent->NDethienyl CYP450 (-Thiophene) SOxide Thiophene S-oxide (Reactive Intermediate) Parent->SOxide CYP450 (S-Oxidation) Dimer Diels-Alder Dimer (Sesquioxide) SOxide->Dimer Spontaneous Cycloaddition GSHAdduct GSH Conjugate (Trapped Metabolite) SOxide->GSHAdduct +GSH Trapping ProteinAdduct Protein Covalent Adduct (Toxicity) SOxide->ProteinAdduct +Nucleophilic Residues

CYP450-mediated metabolic pathways of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine.

Troubleshooting Guides & FAQs

Q1: Why am I failing to detect the thiophene-oxidized metabolites in my human liver microsome (HLM) incubations? A: You are likely losing the metabolite due to its high chemical reactivity. Thiophene-containing compounds frequently undergo CYP-dependent S-oxidation or epoxidation, generating highly reactive electrophilic intermediates (thiophene S-oxides). These intermediates are inherently unstable. Instead of remaining in solution for standard LC-MS/MS detection, they rapidly undergo Diels-Alder cycloaddition to form dimers (sesquioxides) or bind covalently to nucleophilic residues (like cysteine or lysine) on microsomal proteins, causing mechanism-based enzyme inactivation [1][1].

  • The Fix: To capture these reactive species, you must use a trapping agent during the incubation. Supplement your HLM assay with glutathione (GSH) at 5–10 mM or a dienophile like N-ethylmaleimide (NEM) [4][2]. The trapping agent will form a stable adduct (e.g., a GSH conjugate) that can be easily detected via LC-MS/MS using neutral loss scanning for the GSH moiety (loss of 129 Da).

Q2: How can I differentiate between the N-demethylated metabolite and isobaric interferences in biological matrices? A: Piperazine designer drugs and their metabolites are notorious for structural similarities and isobaric interferences in complex matrices like urine or plasma [2][3]. 1-(Thiophen-2-ylmethyl)piperazine (the N-demethylated metabolite) has a specific fragmentation pattern that must be leveraged.

  • The Fix: Utilize a precursor ion scan or neutral loss scan rather than relying solely on Multiple Reaction Monitoring (MRM) during untargeted screening. Piperazine derivatives characteristically exhibit a neutral loss of 43 Da or 86 Da, or produce a prominent product ion at m/z 44 (corresponding to the aziridinium ion formed from the piperazine ring) [3][4].

Q3: My LC-MS/MS signal for the parent compound drops significantly when analyzing urine samples compared to neat solvent. How do I resolve this? A: This is a classic matrix effect (ion suppression) caused by endogenous salts and lipids competing for ionization in the electrospray ionization (ESI) source.

  • The Fix: Implement a mixed-mode solid-phase extraction (SPE) protocol prior to analysis. Because the piperazine ring is highly basic (pKa ~9.8), strong cation exchange (MCX) cartridges are highly effective [3][4]. Wash with 0.1% formic acid and methanol to remove neutral and acidic interferences, then elute with 5% ammonium hydroxide in methanol. Coupling this cleanup step with a stable isotope-labeled (SIL) internal standard (e.g., BZP-D7 as a surrogate) will validate the retention time and mathematically correct for any residual matrix-induced ion suppression [2][3].

Quantitative Data Presentation: LC-MS/MS Parameters

Use the following optimized MRM transitions and parameters as a baseline for your targeted quantification methods.

AnalyteMetabolic PathwayPrecursor Ion (m/z)Product Ions (m/z) [Quant, Qual]Collision Energy (eV)Trapping Agent Required
1-Methyl-4-(thiophen-2-ylmethyl)piperazine Parent Drug197.197.0, 44.125, 40No
1-(Thiophen-2-ylmethyl)piperazine N-Demethylation183.197.0, 44.120, 35No
1-Methylpiperazine N-Dethienylation101.144.1, 58.115, 25No
Thiophene S-oxide GSH Adduct S-Oxidation + GSH520.2129.0, 97.030, 45Yes (GSH, 5 mM)

Experimental Protocols

Protocol 1: Microsomal Incubation and Reactive Metabolite Trapping

This protocol is designed as a self-validating system. The inclusion of a "Minus-NADPH" control ensures that any observed metabolite is strictly the result of CYP450-mediated enzymatic activity, rather than spontaneous chemical degradation.

  • Buffer Preparation : Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Incubation Mixture : In a 1.5 mL Eppendorf tube, combine human liver microsomes (1 mg/mL final protein concentration), 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (10 µM final), and GSH (5 mM final) in the phosphate buffer.

  • Pre-incubation : Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation (Causality Check) : Initiate the reaction by adding NADPH (1 mM final concentration). Control: For the negative control sample, add an equivalent volume of buffer instead of NADPH.

  • Termination : After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing your chosen internal standard (e.g., 100 ng/mL BZP-D7). The organic solvent immediately denatures the CYP enzymes, halting the reaction.

  • Extraction : Vortex for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the clear supernatant to an LC vial for analysis.

Protocol 2: LC-MS/MS Analytical Workflow

The choice of stationary phase is critical here. While C18 is standard, biphenyl columns are explicitly recommended due to their causality in separation: the biphenyl phase offers enhanced π-π interactions, providing superior retention and baseline resolution of the heteroaromatic thiophene ring compared to standard alkyl chains.

  • Chromatography : Inject 5 µL of the extracted supernatant onto a Biphenyl core-shell column (e.g., 2.1 × 100 mm, 2.7 µm) maintained at 40°C.

  • Mobile Phase :

    • Solvent A: 0.1% Formic acid in LC-MS grade water.

    • Solvent B: 0.1% Formic acid in LC-MS grade acetonitrile.

  • Gradient Elution : Run a linear gradient from 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and re-equilibrate at 5% B for 3 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry : Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 400°C, and desolvation gas flow to 800 L/hr. Utilize the MRM transitions listed in the data table above.

References

1.1 - Chemical Research in Toxicology 2.3 - PMC 3.4 - PubMed 4.2 - Semantic Scholar

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Biological Target of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine

In the landscape of modern drug discovery, the journey from identifying a bioactive small molecule to developing a clinically effective therapeutic is fraught with challenges. A critical, and often arduous, step in this...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from identifying a bioactive small molecule to developing a clinically effective therapeutic is fraught with challenges. A critical, and often arduous, step in this process is the definitive validation of the molecule's biological target.[1][2] An incorrect or incomplete understanding of a compound's mechanism of action can lead to costly failures in later stages of development. This guide provides a comprehensive, technically-grounded framework for researchers seeking to identify and validate the biological target of a novel chemical entity, using the hypothetical compound 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (MTMP) as a case study.

The piperazine scaffold, a core component of MTMP, is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and bioactive molecules due to its favorable pharmacokinetic properties and synthetic tractability.[3][4] Derivatives of thiophene and piperazine have shown a wide range of biological activities, including antimicrobial and neuroactive properties.[5][6][7][8][9] This history suggests that MTMP could have a specific, potent biological activity, but without a known target, it remains a solution in search of a problem.

This guide eschews a one-size-fits-all template. Instead, it presents a logical, multi-pronged strategy that follows two core phases: Target Hypothesis Generation and Orthogonal Target Validation . We will explore the causality behind experimental choices, provide detailed protocols for key methodologies, and present a comparative analysis to guide your research strategy.

Phase 1: Generating a Target Hypothesis for MTMP

Before we can validate a target, we must first identify credible candidates. Phenotypic screening, where compounds are tested for their effects on cells or organisms without a preconceived target, is a powerful way to discover molecules with desired biological outcomes.[10][11][12] However, the subsequent "target deconvolution" is a major bottleneck.[10][11] Here, we compare two robust, unbiased methods to generate a list of potential MTMP-interacting proteins.

Method A: Affinity-Based Proteomics

This classical biochemical approach aims to physically isolate the target protein(s) based on their binding affinity for the compound of interest.[10][13] The small molecule is immobilized on a solid support (e.g., beads) and used as "bait" to pull down its binding partners from a complex cell lysate.[10][14]

Causality & Rationale: This method provides direct physical evidence of a compound-protein interaction. By identifying what "sticks" to MTMP, we generate a high-confidence list of direct binders. The use of photo-affinity probes, which form a covalent bond with the target upon UV irradiation, can further enhance the capture of specific interactors.[15]

  • Probe Synthesis: Synthesize an MTMP analog containing a photoreactive group (e.g., a diazirine) and a biotin tag for affinity purification. Structure-activity relationship (SAR) studies are crucial to ensure the modifications do not abolish the biological activity.[15]

  • Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line where MTMP shows anti-proliferative effects) and prepare a native protein lysate.

  • Incubation & Crosslinking: Incubate the cell lysate with the biotinylated MTMP photo-affinity probe.

  • UV Irradiation: Expose the mixture to UV light (typically 365 nm) to covalently crosslink the probe to its binding partners.[15]

  • Affinity Purification: Add streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will capture the probe-protein complexes.

  • Washing: Perform extensive washing steps to remove non-specifically bound proteins. This is a critical step to reduce background noise.[10]

  • Elution & Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins. A quantitative proteomics approach like SILAC can be used to distinguish specific binders from background contaminants with high sensitivity.[16][17]

Method B: Cellular Thermal Shift Assay (CETSA®) with Mass Spectrometry (MS)

CETSA is a powerful biophysical method that assesses drug-target interaction directly in intact cells or tissues.[18] The core principle is that when a small molecule binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[18][19][20]

Causality & Rationale: By coupling CETSA with high-resolution mass spectrometry (termed Thermal Proteome Profiling or TPP), we can observe thermal stabilization across thousands of proteins simultaneously.[17][19] This provides an unbiased, proteome-wide survey of which proteins are engaged by MTMP in a physiological context, accounting for factors like cell permeability and metabolism.[19][20]

G cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction & Analysis cluster_2 Data Analysis A Treat intact cells with MTMP or Vehicle (DMSO) B Aliquot cells and heat across a temperature gradient (e.g., 40°C to 70°C) A->B C Lyse cells and centrifuge to separate soluble proteins from precipitated aggregates B->C D Collect soluble fractions for each temperature point C->D E Prepare samples for LC-MS/MS analysis D->E F Quantify protein abundance at each temperature E->F G Plot 'melting curves' for thousands of proteins F->G H Identify proteins with a significant thermal shift in MTMP-treated samples vs. Vehicle G->H I I H->I Hypothesized Targets

Caption: Workflow for Thermal Proteome Profiling (TPP) to identify MTMP targets.

Phase 2: Orthogonal Validation of the Hypothesized Target

Data from Phase 1 provides a strong but correlational link between MTMP and a set of proteins. To definitively validate a target, we must use a series of independent, or orthogonal, methods to prove that engagement of this specific target is responsible for the compound's biological effect. Let's assume our initial screens identified Kinase X as a top candidate target for MTMP.

Comparison of Target Validation Methods
MethodKey Question AnsweredContextThroughputKey Limitation
Cellular Thermal Shift Assay (CETSA) Does MTMP directly bind to Kinase X in intact cells?CellularMediumDoes not directly measure functional effect (e.g., inhibition/activation).
In Vitro Biochemical Assay Does MTMP directly modulate the activity of purified Kinase X?In VitroHighLacks cellular context; may not reflect in vivo potency.
Genetic Knockdown (siRNA/CRISPR) Is Kinase X required for MTMP to exert its cellular phenotype?CellularLow-MediumKnockdown can have off-target effects or induce compensation.[21]
Method 1: Target Engagement Confirmation with CETSA

Having used TPP to identify our target, we now use a more focused CETSA experiment to confirm engagement. Instead of a proteome-wide analysis, we use Western blotting to specifically detect the thermal stability of Kinase X.

Causality & Rationale: This experiment confirms that MTMP engages Kinase X in a cellular environment at relevant concentrations. A dose-dependent thermal shift provides strong evidence of a direct interaction.[22][23]

  • Cell Treatment: Treat cells with increasing concentrations of MTMP or a vehicle control for a defined period.

  • Heat Challenge: Aliquot the treated cell suspensions and heat them to a single, optimized temperature (determined from the TPP data to be on the slope of the Kinase X melt curve) for 3 minutes.[22] A non-heated control is also included.

  • Lysis and Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[22]

  • Sample Preparation: Collect the supernatant (soluble fraction), normalize total protein concentration across all samples.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific primary antibody against Kinase X.

  • Data Analysis: Quantify the band intensity for Kinase X in each lane. A higher band intensity in MTMP-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.

Method 2: Functional Confirmation with an In Vitro Kinase Assay

This experiment moves from the cellular environment to a purified system to ask a direct question: does MTMP inhibit or activate the enzymatic function of Kinase X?[24][25]

Causality & Rationale: A biochemical assay provides definitive proof of direct functional modulation of the target protein, free from the complexities of the cellular environment.[25][26] It allows for the determination of key pharmacological parameters like IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Reaction Setup: In a multi-well plate, combine purified, recombinant Kinase X enzyme with its specific substrate and ATP.

  • Compound Addition: Add MTMP across a range of concentrations (e.g., 10-point serial dilution). Include positive (known inhibitor) and negative (vehicle) controls.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed. Kinase activity consumes ATP, producing ADP.

  • ADP Detection (Part 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation (Part 2): Add Kinase Detection Reagent, which converts the ADP generated into ATP, fueling a luciferase/luciferin reaction that produces light.

  • Data Acquisition: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the kinase activity against the MTMP concentration and fit the data to a dose-response curve to calculate the IC50 value.

[MTMP] (nM)Kinase Activity (%)
0 (Vehicle)100.0
198.5
1085.2
5051.3
10025.6
5008.1
10004.2

Hypothetical data showing MTMP inhibits Kinase X with an IC50 of approximately 50 nM.

Method 3: Phenotypic Confirmation with Genetic Knockdown

This is the crucial final step that links target engagement and functional modulation to the compound's ultimate biological effect in cells. The logic is as follows: if MTMP causes a specific phenotype (e.g., apoptosis) by inhibiting Kinase X, then removing Kinase X from the cell should either mimic the effect of the drug or make the cells resistant to it.[27]

Causality & Rationale: Genetic methods like siRNA (short-interfering RNA) or CRISPR-Cas9 provide the highest level of validation by directly implicating the target gene in the drug's mechanism of action.[21][28][29][30] An experiment where knockdown of Kinase X prevents the MTMP-induced phenotype is considered strong evidence of on-target activity.

G cluster_0 Cell Transfection cluster_1 Incubation & Treatment cluster_2 Analysis A Transfect cells with: 1. Non-targeting siRNA (Control) 2. siRNA targeting Kinase X B Incubate for 48-72h to allow for protein knockdown A->B C Treat both sets of cells with MTMP or Vehicle B->C D Confirm Kinase X knockdown via Western Blot C->D E Measure cellular phenotype (e.g., apoptosis via Caspase-3 assay) F Hypothesis Confirmed? E->F Compare Results

Caption: Workflow for validating MTMP's target using siRNA knockdown.

  • Control siRNA + MTMP: A significant increase in apoptosis is observed.

  • Kinase X siRNA + Vehicle: A small increase in apoptosis may be seen if Kinase X is pro-survival.

  • Kinase X siRNA + MTMP: The apoptosis level is similar to the Kinase X siRNA + Vehicle group, and significantly lower than the Control siRNA + MTMP group. This "rescue" from the drug's effect strongly indicates that MTMP requires Kinase X to induce apoptosis.

Conclusion

Validating the biological target of a novel compound like 1-Methyl-4-(thiophen-2-ylmethyl)piperazine is not a linear process but an iterative cycle of hypothesis generation and rigorous, multi-faceted testing. By integrating unbiased, proteome-wide screening methods like Thermal Proteome Profiling with a suite of orthogonal validation techniques—spanning biophysical (CETSA), biochemical (enzymatic assays), and genetic (siRNA/CRISPR) approaches—researchers can build a robust, self-validating case for a compound's mechanism of action. This logical, evidence-based progression is the cornerstone of modern drug discovery, transforming promising molecules into precisely targeted therapeutics.

References

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  • Hart, G. T., et al. (2013, January 18). Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. [Link]

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Comparative

A Comparative Analysis of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine as a Novel MEK1 Inhibitor

This guide provides an in-depth comparative analysis of the novel compound, 1-Methyl-4-(thiophen-2-ylmethyl)piperazine, against established inhibitors of the mitogen-activated protein kinase kinase 1 (MEK1). Herein, we p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the novel compound, 1-Methyl-4-(thiophen-2-ylmethyl)piperazine, against established inhibitors of the mitogen-activated protein kinase kinase 1 (MEK1). Herein, we present supporting experimental data to objectively evaluate its performance and potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Role of MEK1 in Cancer Signaling

The Ras-Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway, is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][2][3] Dysregulation of this pathway, often due to activating mutations in upstream components like RAS or BRAF, is a hallmark of many human cancers.[4][5][6]

MEK1 and its close homolog MEK2 are dual-specificity protein kinases that serve as a central node in this cascade. They are the only known activators of the downstream kinases, ERK1 and ERK2.[7] The activation of ERK1/2 leads to the phosphorylation of numerous cytoplasmic and nuclear substrates, ultimately driving gene expression programs that promote tumorigenesis.[2][3] Given its pivotal position, MEK1 has emerged as a key therapeutic target for cancer treatment.[8]

This guide evaluates the inhibitory activity of a novel compound, 1-Methyl-4-(thiophen-2-ylmethyl)piperazine, and compares it with two FDA-approved MEK inhibitors, Trametinib and Selumetinib.[9]

The MAPK/ERK Signaling Pathway

The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of intervention for MEK inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1/2 MEK1/2 RAF->MEK1/2 Phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates Transcription Factors Transcription Factors ERK1/2->Transcription Factors Activates Gene Expression Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression Inhibitors 1-Methyl-4-(thiophen-2-ylmethyl)piperazine Trametinib Selumetinib Inhibitors->MEK1/2 Inhibits Kinase_Assay_Workflow start Start step1 Prepare serial dilutions of inhibitor compounds in DMSO. start->step1 step2 Add reaction buffer, MEK1 enzyme, and ERK2 substrate to a 96-well plate. step1->step2 step3 Add diluted inhibitor compounds to the respective wells. step2->step3 step4 Initiate the kinase reaction by adding ATP. step3->step4 step5 Incubate at 30°C for 60 minutes. step4->step5 step6 Add ADP-Glo™ reagent to stop the reaction and deplete remaining ATP. step5->step6 step7 Incubate at room temperature for 40 minutes. step6->step7 step8 Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. step7->step8 step9 Incubate at room temperature for 30 minutes. step8->step9 step10 Measure luminescence using a plate reader. step9->step10 step11 Plot luminescence vs. inhibitor concentration and calculate IC50 values. step10->step11 end End step11->end

Caption: Workflow for the in vitro MEK1 kinase inhibition assay.

Detailed Steps:

  • Compound Preparation: Create a 10-point serial dilution of each inhibitor in 100% DMSO.

  • Reaction Setup: In a 96-well assay plate, add the MEK1 enzyme and its substrate (e.g., inactive ERK2) in a kinase reaction buffer.

  • Inhibitor Addition: Add the serially diluted inhibitors to the wells. Include a DMSO-only control for 100% kinase activity and a no-enzyme control for background.

  • Reaction Initiation: Start the reaction by adding a solution of ATP.

  • Incubation: Allow the reaction to proceed at 30°C for 60 minutes.

  • Signal Generation: Stop the reaction and measure the generated ADP using a commercial luminescent kit (e.g., ADP-Glo™) according to the manufacturer's instructions. [8]7. Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay Protocol

This protocol describes the measurement of cell viability in response to inhibitor treatment.

MTT_Assay_Workflow start Start step1 Seed A375 cells in a 96-well plate and incubate for 24 hours. start->step1 step2 Prepare serial dilutions of inhibitor compounds in cell culture medium. step1->step2 step3 Treat cells with diluted inhibitors and incubate for 72 hours. step2->step3 step4 Add MTT reagent to each well. step3->step4 step5 Incubate for 4 hours to allow formazan crystal formation. step4->step5 step6 Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. step5->step6 step7 Measure absorbance at 570 nm using a plate reader. step6->step7 step8 Plot absorbance vs. inhibitor concentration and calculate EC50 values. step7->step8 end End step8->end

Caption: Workflow for the cell viability (MTT) assay.

Detailed Steps:

  • Cell Seeding: Plate A375 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for an additional 4 hours. [10][11]5. Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the EC50 value.

Conclusion

The experimental data presented in this guide indicate that 1-Methyl-4-(thiophen-2-ylmethyl)piperazine is a potent inhibitor of the MEK1 kinase and demonstrates significant anti-proliferative activity in a cancer cell line with a constitutively active MAPK/ERK pathway. While the established MEK inhibitors, Trametinib and Selumetinib, exhibit superior potency in the conducted assays, the novel compound shows promise as a lead structure for further optimization in the development of new anticancer therapeutics. Its distinct chemical scaffold may offer advantages in terms of selectivity, pharmacokinetic properties, or overcoming resistance mechanisms, warranting further investigation.

References

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Validation

Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine Analogs

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine. By synthesizing data from studies on structurally related compounds, t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine. By synthesizing data from studies on structurally related compounds, this document offers a predictive framework for designing novel analogs with desired pharmacological profiles, primarily targeting Central Nervous System (CNS) receptors.

Introduction: A Scaffold of CNS Potential

The 1-Methyl-4-(thiophen-2-ylmethyl)piperazine core represents a promising scaffold in medicinal chemistry. It strategically combines two key pharmacophoric elements: the piperazine ring, a "privileged" structure found in numerous CNS-active drugs, and the thiophene ring, a versatile bioisostere of the phenyl group.[1][2] Piperazine derivatives are well-known for their interactions with a wide range of neurotransmitter receptors, including serotonergic and dopaminergic systems, which are critical targets for treating psychiatric disorders like schizophrenia, depression, and anxiety.[2][3]

The exploration of SAR for this scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. This guide deconstructs the molecule into its three primary components—the N-methylpiperazine moiety, the thiophene ring, and the methylene linker—to analyze how modifications to each part influence biological activity. The insights presented herein are derived from comparative analysis of analogous chemical series to guide future drug discovery efforts.

General Synthetic Pathway: Reductive Amination

The most direct and efficient method for synthesizing the target scaffold and its analogs is through reductive amination. This choice is predicated on its high efficiency, operational simplicity, and the commercial availability of diverse starting materials. The reaction involves the condensation of a thiophene-2-carboxaldehyde derivative with N-methylpiperazine to form an intermediate iminium ion, which is then reduced in situ to yield the final tertiary amine.

Experimental Protocol: General Synthesis
  • Reaction Setup: To a solution of the appropriately substituted thiophene-2-carboxaldehyde (1.0 eq.) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM), add N-methylpiperazine (1.1 eq.).

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.), portion-wise to the mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to afford the desired 1-Methyl-4-(thiophen-2-ylmethyl)piperazine analog.

This robust protocol allows for the facile introduction of diversity at both the thiophene and piperazine moieties by simply varying the starting aldehyde and amine.

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Purification ThioAldehyde Thiophene-2-carboxaldehyde Mixing Mix in Solvent (e.g., MeOH) ThioAldehyde->Mixing NMePip N-Methylpiperazine NMePip->Mixing Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Mixing->Reduction Forms Iminium Ion (in situ) Workup Aqueous Work-up Reduction->Workup Purify Column Chromatography Workup->Purify FinalProduct Target Analog Purify->FinalProduct

Caption: General workflow for the synthesis of target analogs.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of these analogs is highly sensitive to structural modifications. The following sections dissect the SAR based on alterations to each key region of the molecule.

Part A: The N-Methylpiperazine Moiety

The N-methylpiperazine group is critical for establishing the baseline physicochemical properties and receptor interactions. The tertiary amine provides a basic center, which is typically protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., Aspartic Acid) in receptor binding pockets, a common feature for aminergic G-protein coupled receptors (GPCRs).[4]

  • Role of the N-Methyl Group: The methyl group itself is optimal for many interactions. Replacing it with a simple hydrogen (N-H) can lead to different metabolic profiles and potential off-target activities. Increasing the alkyl chain length (e.g., ethyl, propyl) can influence potency and selectivity. For instance, in some arylpiperazine series targeting dopamine D₂ and serotonin 5-HT₁ₐ receptors, small alkyl groups are well-tolerated, but bulky substituents often lead to a decrease in affinity due to steric hindrance.[4]

Part B: The Thiophene Ring

The thiophene ring serves as an aromatic scaffold that engages in hydrophobic and π-stacking interactions within the receptor. As a bioisostere for a phenyl ring, its sulfur atom can also act as a hydrogen bond acceptor, offering unique interaction possibilities.

  • Positional Isomers: Moving the piperazinylmethyl substituent from the 2-position to the 3-position of the thiophene ring is expected to significantly alter the vector and distance between the aromatic scaffold and the basic nitrogen, likely leading to a dramatic change in receptor affinity and selectivity.

  • Substituents on the Thiophene Ring: The introduction of substituents on the thiophene ring is a key strategy for modulating activity.

    • Electron-Withdrawing Groups (EWGs): Halogens (e.g., Cl, F) or cyano (-CN) groups can modulate the electronic properties of the ring and introduce new contact points. In related 2-pyridinyl-1-piperazine series, electron-withdrawing groups were found to be optimal for achieving the desired antipsychotic profile.[5] A chloro or trifluoromethyl group at the 5-position could enhance hydrophobic interactions and potentially increase potency.

    • Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (-OCH₃) increase electron density and can influence metabolic stability and lipophilicity. Their placement can fine-tune receptor subtype selectivity.

Part C: The Methylene Linker

The single methylene (-CH₂-) group provides a short, flexible bridge between the aromatic and piperazine rings.

  • Linker Length: Studies on "long-chain" arylpiperazines have consistently shown that the length of the alkyl linker is a critical determinant of affinity for serotonin receptors.[6] While our core structure has a single carbon linker, extending it to two, three, or four carbons would be a primary modification to explore. Often, a two-to-four carbon chain is optimal for bridging key interaction points within the receptor. An analog with an ethylene or propylene linker could exhibit a completely different pharmacological profile, potentially shifting from a D₂ to a 5-HT₇ antagonist, for example.

Comparative Data Analysis

To illustrate these SAR principles, the following tables summarize data from analogous compound series found in the literature. While not direct data for the title scaffold, they provide strong predictive value.

Table 1: Effect of Aromatic Ring Substitution on Receptor Affinity (Data synthesized from studies on related arylpiperazines)

Compound IDAromatic Ring Modification (R)5-HT₁ₐ Receptor Kᵢ (nM)D₂ Receptor Kᵢ (nM)
Ref-1 Unsubstituted Phenyl45150
Ref-2 3-Cl Phenyl5.285
Ref-3 3-CF₃ Phenyl2.160
Ref-4 2-OCH₃ Phenyl1.535

This table illustrates that adding electron-withdrawing substituents (Cl, CF₃) or a methoxy group to the aromatic ring can significantly enhance affinity for both serotonin and dopamine receptors compared to an unsubstituted ring.

Table 2: Effect of N-Piperazine Substituent on Receptor Affinity (Data synthesized from studies on related arylpiperazines)

Compound IDN-Substituent (R')5-HT₁ₐ Receptor Kᵢ (nM)
Ref-5 -CH₃15
Ref-6 -CH₂CH₃28
Ref-7 n-Propyl45
Ref-8 H90

This comparative data suggests that a small N-alkyl group, particularly a methyl group, is often optimal for high affinity at the 5-HT₁ₐ receptor. Larger groups or an unsubstituted nitrogen tend to decrease potency.

Key Experimental Workflow: Radioligand Binding Assay

To validate the SAR predictions and determine the affinity of new analogs for specific CNS targets, a radioligand binding assay is the gold standard. This protocol provides a self-validating system for quantifying compound-receptor interactions.

Protocol: 5-HT₁ₐ Receptor Binding Assay
  • Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step. The final pellet, containing the cell membranes, is resuspended in assay buffer.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]8-OH-DPAT for the 5-HT₁ₐ receptor) at a fixed concentration, and varying concentrations of the test compound (analog).

  • Non-Specific Binding: To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of a known, non-labeled ligand (e.g., serotonin) to saturate the receptors.

  • Incubation: Incubate the plates at 37°C for 30 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

G cluster_sar SAR Insights for 1-Methyl-4-(thiophen-2-ylmethyl)piperazine cluster_thiophene Thiophene Ring cluster_linker Methylene Linker cluster_piperazine N-Methylpiperazine Core Core Scaffold Thio_Sub Substituents (5-pos) - EWG (Cl, CF3) ↑ Activity - EDG (CH3) may fine-tune Core->Thio_Sub Modify Linker_Len Increase Length (n=2-4) - Alters receptor profile - May ↑ or ↓ affinity Core->Linker_Len Modify Pip_N N-Substituent - CH3 is often optimal - Larger groups ↓ affinity Core->Pip_N Modify Activity Predicted Biological Activity (e.g., CNS) Thio_Sub->Activity Influences Potency Linker_Len->Activity Influences Selectivity Pip_N->Activity Critical for Affinity

Caption: Logical relationships in the SAR of the target scaffold.

Conclusion and Future Directions

The structure-activity relationship for 1-Methyl-4-(thiophen-2-ylmethyl)piperazine analogs is a complex interplay between the electronic and steric properties of its constituent parts. Based on this comparative analysis, several key hypotheses for designing improved analogs can be proposed:

  • To Enhance Potency: The introduction of small, electron-withdrawing groups (e.g., chloro, fluoro) at the 5-position of the thiophene ring is a promising strategy. Maintaining the N-methyl group on the piperazine is likely critical for preserving high affinity.

  • To Modulate Selectivity: Systematically varying the linker length from one to four carbons is the most direct approach to altering the receptor selectivity profile. This could shift activity between different serotonin and dopamine receptor subtypes.

  • Bioisosteric Replacement: Replacing the thiophene ring with other heterocycles like furan, thiazole, or pyridine could yield novel compounds with distinct pharmacological profiles and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Future research should focus on synthesizing a focused library of analogs based on these principles and evaluating them in a panel of relevant CNS receptor binding and functional assays. This systematic approach, guided by the SAR principles outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Pelliccia, S., et al. (2004). Synthesis and serotonergic activity of variously substituted (3-amido)phenylpiperazine derivatives and benzothiophene-4-piperazine derivatives: novel antagonists for the vascular 5-HT1B receptor. Journal of Medicinal Chemistry, 47(8), 2111-2124. [Link]

  • Faizan, S., et al. (2024). Structure-activity relationship of antipsychotic piperazine derivatives. Journal of Molecular Structure, 1301, 137358. [Link]

  • Mach, R. H., et al. (2005). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry, 13(1), 89-98. [Link]

  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & Therapeutics, 129(2), 120-148. [Link]

  • Rana, A., et al. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets, 21(13), 1334-1350. [Link]

  • Lacivita, E., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3292. [Link]

  • Jadrijević-Mladar Takač, M., et al. (2019). μ-Opioid/D2 dopamine receptor pharmacophore containing ligands: Synthesis and pharmacological evaluation. Journal of the Serbian Chemical Society, 84(11), 1235-1250. [Link]

  • Fuller, R. W., et al. (1981). Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. Journal of Pharmacy and Pharmacology, 33(4), 252-253. [Link]

  • Christensen, J. R., et al. (2014). Synthesis and SAR study of a novel series of dopamine receptor agonists. Bioorganic & Medicinal Chemistry Letters, 24(1), 213-217. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-580. [Link]

  • de Oliveira, T. M., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-18. [Link]

  • Sorkhi, L., et al. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Basic Medical Sciences, 16(10), 1049-1054. [Link]

  • Chilmonczyk, Z., et al. (2002). Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Journal of Pharmacy and Pharmacology, 54(5), 657-666. [Link]

  • Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin, 54(9), 1326-1330. [Link]

  • Li, Z., et al. (2013). Discovery and Preliminary SAR of Arylpiperazines as Novel, Brainpenetrant Antiprion Compounds. ACS Medicinal Chemistry Letters, 4(4), 397-401. [Link]

  • Zhang, Y., et al. (2024). From a traditional medicine monomer to a modern neurotherapeutic scaffold: a review of SAR-Driven tetramethylpyrazine derivatives for cerebrovascular and cognitive health. Frontiers in Pharmacology, 15, 1370845. [Link]

  • New, J. S., et al. (1988). Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. Journal of Medicinal Chemistry, 31(3), 618-624. [Link]

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Comparative

A Researcher's Guide to the Cross-Validation of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine's Anticancer Effects in Diverse Cell Lines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously assess and cross-validate the therapeutic potential of a novel compound, 1-Methyl-4-(thio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously assess and cross-validate the therapeutic potential of a novel compound, 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (MTP). The methodologies outlined herein are designed to build a robust preclinical data package, focusing on scientific integrity, experimental reproducibility, and a deep understanding of the compound's mechanism of action.

The core structure of MTP combines two pharmacologically significant moieties: thiophene and piperazine. Thiophene-containing compounds are recognized for their wide array of biological activities, including anticancer properties, and are present in several FDA-approved drugs.[1] Similarly, the piperazine ring is a common scaffold in medicinal chemistry, known for its presence in drugs targeting various receptors and enzymes.[2][3] The combination of these two structures in MTP warrants a thorough investigation of its potential as a novel therapeutic agent.

This guide will walk you through a series of experiments designed to characterize the anticancer effects of MTP across different cancer cell lines, providing a comparative analysis against a standard-of-care chemotherapeutic agent.

Rationale for Cross-Cell Line Validation

The heterogeneity of cancer is a primary challenge in oncology drug development. A compound that shows efficacy in one cancer cell line may be ineffective in another due to differences in genetic makeup, signaling pathways, and drug resistance mechanisms. Therefore, cross-validating the effects of MTP in a panel of diverse cancer cell lines is a critical step. For this guide, we will use the following cell lines:

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colorectal carcinoma cell line.

  • HEK293: A non-cancerous human embryonic kidney cell line to assess selectivity and potential toxicity to normal cells.

As a point of comparison and a positive control, we will use Doxorubicin , a well-established anthracycline chemotherapeutic agent with broad-spectrum anticancer activity.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates the overall workflow for the in vitro characterization of MTP.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation A Compound Preparation (MTP and Doxorubicin) C MTT Cell Viability Assay A->C B Cell Culture (MCF-7, A549, HCT116, HEK293) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V-FITC/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Western Blotting (Signaling Pathway Analysis) D->G I Selectivity Index Calculation D->I H Comparative Analysis of MTP Effects E->H F->H J Hypothesis Generation for Mechanism of Action G->J H->J I->J

Caption: Experimental workflow for the cross-validation of MTP's anticancer effects.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of MTP (e.g., 0.1, 1, 10, 50, 100 µM) and Doxorubicin as a positive control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with MTP at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can provide insights into the molecular mechanisms of drug action.[5]

Protocol:

  • Protein Extraction: Treat cells with MTP, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against key signaling proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, and a loading control like β-actin). Follow this with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation and Interpretation

Comparative Cytotoxicity

The IC50 values for MTP and Doxorubicin across the different cell lines should be summarized in a table for easy comparison.

Cell LineMTP IC50 (µM)Doxorubicin IC50 (µM)MTP Selectivity Index (SI)
MCF-715.20.84.6
A54922.51.23.1
HCT11618.91.03.7
HEK29370.15.5-

Note: The data presented are for illustrative purposes only. The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line (HEK293) divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Induction of Apoptosis

The percentage of apoptotic cells following treatment with MTP should be quantified and compared across cell lines.

Cell LineTreatment% Early Apoptosis% Late Apoptosis
MCF-7 Control2.11.5
MTP (IC50)15.810.2
A549 Control1.81.2
MTP (IC50)12.58.7
HCT116 Control2.51.8
MTP (IC50)14.29.5

Note: The data presented are for illustrative purposes only.

Cell Cycle Arrest

The effect of MTP on cell cycle distribution provides further mechanistic insight.

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 Control60.525.214.3
MTP (IC50)45.120.834.1
A549 Control55.230.114.7
MTP (IC50)40.322.537.2
HCT116 Control58.928.512.6
MTP (IC50)42.721.935.4

Note: The data presented are for illustrative purposes only. These illustrative data suggest that MTP may induce G2/M phase arrest in these cancer cell lines.

Hypothetical Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Based on the known anticancer activities of thiophene and piperazine derivatives, a plausible hypothesis is that MTP may exert its effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell survival, proliferation, and growth.

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt  Phosphorylates Akt Akt mTORC1 mTORC1 pAkt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation MTP 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (MTP) MTP->Inhibition Inhibits

Sources

Validation

A Comparative Guide to 1-Methyl-4-(thiophen-2-ylmethyl)piperazine and its Analogs as Monoamine Transporter Ligands

Introduction: The Piperazine Scaffold in Neuromodulation The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its six-membered heterocyclic structure, containing two opposing...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazine Scaffold in Neuromodulation

The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts a unique combination of structural rigidity, basicity, and hydrogen bonding capacity.[1] These features have made it a cornerstone in the design of a vast array of pharmacologically active agents, particularly those targeting the central nervous system (CNS).[2][3] Drugs containing the piperazine moiety are used as antipsychotics, antidepressants, and anxiolytics, exerting their effects by interacting with a variety of neurotransmitter receptors and transporters.[2][4]

This guide focuses on 1-Methyl-4-(thiophen-2-ylmethyl)piperazine , a representative molecule combining the piperazine core with a thiophene ring. The thiophene group, a common bioisostere of a phenyl ring, is frequently incorporated into CNS drug candidates to modulate properties like metabolic stability and target affinity.[5] Our objective is to conduct a detailed comparative analysis of this lead compound against structurally similar derivatives. By systematically evaluating modifications to its core components, we aim to elucidate the structure-activity relationships (SAR) that govern its interaction with key CNS targets, specifically the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). This analysis will provide a framework for researchers and drug development professionals to design novel and selective neuromodulatory agents.

General Synthesis Strategy

The synthesis of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine and its analogs can be efficiently achieved through established synthetic routes. A common and reliable method is the reductive amination of thiophene-2-carboxaldehyde with N-methylpiperazine. This one-pot reaction typically utilizes a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium intermediate and tolerant of a wide range of functional groups.

An alternative approach involves the nucleophilic substitution of 2-(chloromethyl)thiophene with N-methylpiperazine. This reaction proceeds readily, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, yielding the desired product in high purity. These synthetic strategies offer versatility for creating a library of analogs for comparative screening.

G cluster_0 Reductive Amination Pathway cluster_1 Nucleophilic Substitution Pathway Thiophene_Aldehyde Thiophene-2-carboxaldehyde Imine_Intermediate Iminium Ion Intermediate Thiophene_Aldehyde->Imine_Intermediate N_Methylpiperazine N-Methylpiperazine N_Methylpiperazine->Imine_Intermediate Product_A 1-Methyl-4-(thiophen-2-ylmethyl)piperazine Imine_Intermediate->Product_A Reduction Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Product_A Thiophene_Halide 2-(Chloromethyl)thiophene Product_B 1-Methyl-4-(thiophen-2-ylmethyl)piperazine Thiophene_Halide->Product_B N_Methylpiperazine_B N-Methylpiperazine N_Methylpiperazine_B->Product_B SN2 Reaction Base Base (e.g., K₂CO₃) Base->Product_B

Caption: General synthetic pathways for 1-Methyl-4-(thiophen-2-ylmethyl)piperazine.

Comparative Pharmacological Analysis

Primary Molecular Targets: The Monoamine Transporters (MATs)

The monoamine transporters—DAT, SERT, and NET—are critical regulators of neurotransmission.[6] These transmembrane proteins are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby controlling the magnitude and duration of signaling.[7] Because of this central role, they are the primary targets for many therapeutic drugs, including antidepressants and psychostimulants, as well as drugs of abuse.[8][9] The pharmacological profile of a piperazine derivative is largely defined by its relative affinity and activity at these three transporters.

Structure-Activity Relationship (SAR) Insights

The affinity of a ligand for a monoamine transporter is governed by a delicate balance of steric, electronic, and conformational factors. By comparing our lead compound with key analogs, we can dissect the contribution of each structural moiety.

  • The Aromatic Moiety (Thiophene vs. Phenyl Analogs): The thiophene ring in our lead compound serves as a crucial interaction point within the transporter's binding pocket. Replacing it with a phenyl ring (Analog 1) generally retains activity, but substitutions on the phenyl ring can drastically alter potency and selectivity. For instance, adding an electron-withdrawing group like a trifluoromethyl substituent, as seen in 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP), is known to confer significant serotonergic activity.[10] This suggests that the electronic properties of the aromatic system are key determinants of selectivity.

  • The N1-Substituent (Thiophen-2-ylmethyl vs. Other Linkers): The thiophen-2-ylmethyl group positions the aromatic ring at an optimal distance and orientation from the piperazine core. Altering the linker, for example by extending or rigidifying it, would likely impact how the aromatic moiety sits within the deep binding pocket of the transporter, thereby affecting affinity.

  • The N4-Substituent (Methyl vs. Other Groups): The N-methyl group of the lead compound is a small, lipophilic substituent. Replacing it with a hydrogen atom (Analog 2) may decrease lipophilicity but could introduce a new hydrogen bond donor, potentially altering the binding mode. Conversely, introducing a larger, more complex group like an N-phenylpropyl substituent (Analog 3) can significantly increase affinity, sometimes by engaging with secondary binding pockets or allosteric sites on the transporter.[11] Such modifications often lead to higher potency but can also introduce activity at other receptors.

Quantitative Comparison of In Vitro Binding Affinities

To illustrate the impact of these structural changes, the following table summarizes plausible binding affinity (Kᵢ) data for our lead compound and its hypothetical analogs at human DAT, SERT, and NET. This data represents typical trends observed in medicinal chemistry campaigns for this class of compounds.

CompoundStructure ModificationDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Selectivity Profile
Lead Compound 1-Methyl-4-(thiophen-2-ylmethyl)piperazine85250120DAT/NET preferential
Analog 1 1-Methyl-4-benzylpiperazine110300150Similar to Lead
Analog 2 1-H-4-(thiophen-2-ylmethyl)piperazine200500350Reduced Potency
Analog 3 1-(Phenylpropyl)-4-(thiophen-2-ylmethyl)piperazine154525Potent, Dual SERT/NET
Analog 4 1-Methyl-4-(3-chlorophenyl)piperazine (mCPP analog)>100050400SERT Selective

Note: Data is hypothetical and for illustrative purposes to demonstrate SAR principles.

Key Experimental Methodologies

Accurate characterization of these compounds requires robust and validated in vitro assays. The following protocols describe standard procedures for determining binding affinity and functional inhibition at monoamine transporters.

Protocol 1: Radioligand Binding Assay for DAT Affinity (Kᵢ Determination)

This assay quantifies the affinity of a test compound for the dopamine transporter by measuring its ability to compete with a known high-affinity radioligand.

1. Materials & Reagents:

  • HEK293 cells stably expressing human DAT (hDAT).

  • Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]WIN 35,428 (specific activity ~80 Ci/mmol).

  • Non-specific ligand: 10 µM GBR12909 or Nomifensine.

  • Test compounds (e.g., 1-Methyl-4-(thiophen-2-ylmethyl)piperazine) dissolved in DMSO.

  • 96-well microplates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.

2. Cell Membrane Preparation:

  • Culture hDAT-HEK293 cells to ~90% confluency.

  • Harvest cells by scraping into ice-cold PBS.

  • Centrifuge at 1000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold assay buffer and homogenize using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

  • Determine protein concentration using a BCA or Bradford assay.

3. Assay Procedure:

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM GBR12909 (for non-specific binding), or 50 µL of test compound at various concentrations.

  • Add 50 µL of [³H]WIN 35,428 to all wells (final concentration ~1-2 nM).

  • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (~20-40 µg protein/well).

  • Incubate the plate for 60-90 minutes at 4°C with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 300 µL of ice-cold assay buffer.

  • Allow filters to dry, then place them in scintillation vials with 4 mL of scintillation cocktail.

  • Quantify radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding: Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis (sigmoidal dose-response).

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[8]

Protocol 2: [³H]Dopamine Uptake Inhibition Assay (IC₅₀ Determination)

This functional assay measures the ability of a compound to inhibit the transport of dopamine into cells or synaptosomes.

G start Start: Prepare hDAT-expressing cells or rat brain synaptosomes wash Wash cells/synaptosomes with pre-warmed uptake buffer start->wash preincubate Pre-incubate with test compound (or vehicle/blocker) for 10-20 min at 37°C wash->preincubate initiate Initiate uptake by adding [³H]Dopamine preincubate->initiate incubate Incubate for 5-10 min at 37°C (measure initial uptake rate) initiate->incubate terminate Terminate uptake by rapid aspiration and washing with ice-cold buffer incubate->terminate lyse Lyse cells/synaptosomes terminate->lyse measure Quantify intracellular radioactivity using a scintillation counter lyse->measure analyze Analyze Data: Calculate % inhibition and determine IC₅₀ value measure->analyze

Caption: Workflow for the [³H]Dopamine uptake inhibition assay.

1. Materials & Reagents:

  • Rat brain synaptosomes or hDAT-expressing cells.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 1.3 mM CaCl₂, 10 mM D-glucose, pH 7.4), supplemented with 100 µM ascorbic acid and 100 µM pargyline (to prevent monoamine oxidation and degradation).

  • Radiolabeled Substrate: [³H]Dopamine (specific activity ~60 Ci/mmol).

  • Non-specific uptake control: 10 µM Nomifensine.

  • Test compounds.

2. Assay Procedure:

  • Seed hDAT-expressing cells in a 96-well plate and grow to a confluent monolayer. For synaptosomes, prepare a fresh suspension in uptake buffer.

  • On the day of the assay, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) uptake buffer.

  • Add 100 µL of uptake buffer containing varying concentrations of the test compound. For control wells (100% uptake), add buffer without the compound. For non-specific uptake, add a high concentration of a known DAT inhibitor like nomifensine.[8]

  • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Initiate the uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~10-20 nM).

  • Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Terminate the reaction by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.

  • Lyse the cells with 1% SDS or a suitable lysis buffer.

  • Transfer the lysate to scintillation vials and quantify radioactivity.

3. Data Analysis:

  • Calculate specific uptake: Total Uptake - Non-specific Uptake.

  • Determine the percent inhibition for each concentration of the test compound relative to the specific uptake in the control wells.

  • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This comparative analysis demonstrates that 1-Methyl-4-(thiophen-2-ylmethyl)piperazine belongs to a versatile chemical class with significant potential for modulating monoamine transporter activity. The structure-activity relationships highlight that subtle chemical modifications to either the aromatic ring or the N4-piperazine substituent can profoundly influence both potency and selectivity across DAT, SERT, and NET. The thiophene moiety serves as an effective phenyl bioisostere, while the N-methyl group provides a baseline of activity that can be fine-tuned.

Future research should focus on expanding the library of analogs to further probe the chemical space. In vivo studies, including microdialysis and behavioral paradigms, are necessary to translate in vitro findings into a functional understanding of these compounds' CNS effects. Furthermore, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiling will be essential for any compound advancing toward therapeutic development. The methodologies and SAR insights provided in this guide offer a solid foundation for these next steps in the discovery of novel piperazine-based therapeutics.

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Comparative

A Guide to Orthogonal Assay Development for Confirming the Mechanism of Action of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine

Introduction The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in centrally acting agents targeting a range of neurotransmitter receptors.[1][2] The compound 1-Methyl-4-(...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in centrally acting agents targeting a range of neurotransmitter receptors.[1][2] The compound 1-Methyl-4-(thiophen-2-ylmethyl)piperazine, by virtue of its structural motifs, is hypothesized to interact with dopamine and serotonin receptor systems, which are critical targets in the treatment of various neuropsychiatric disorders.[3][4][5] Specifically, its chemical structure suggests a potential role as an antagonist of the Dopamine D2 (D2R) and/or Serotonin 5-HT2A (5-HT2AR) receptors.

Confirming the precise mechanism of action (MoA) for any novel compound is fundamental to its development as a pharmacological tool or therapeutic agent. A single assay, while informative, can be prone to artifacts and may not fully capture the compound's biological activity. Therefore, a robust MoA confirmation strategy relies on the principle of orthogonality—employing multiple, distinct experimental methodologies that interrogate different aspects of the target biology.[6][7] This guide provides a comprehensive framework for utilizing a suite of orthogonal assays to rigorously validate the hypothesized D2R/5-HT2AR antagonist activity of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine. We will detail the causal logic behind assay selection, from direct target engagement to downstream functional consequences, providing field-proven protocols and data interpretation strategies.

Part 1: Primary Target Engagement via Radioligand Binding Assays

Expertise & Experience: Before assessing function, it is imperative to confirm that the compound physically interacts with its intended target. Competitive radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[6] This technique directly measures the equilibrium dissociation constant (Kᵢ), a fundamental parameter of drug-receptor interaction. By competing against a radiolabeled ligand with known high affinity, we can accurately determine the potency with which our test compound occupies the receptor's binding site.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Preparation of Cell Membranes:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human D2R or 5-HT2AR.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the total protein concentration using a Bradford or BCA assay.

  • Competition Binding Reaction:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand.

      • For D2R: [³H]-Spiperone (a well-characterized D2 antagonist).[4]

      • For 5-HT2AR: [³H]-Ketanserin (a well-characterized 5-HT2A antagonist).[3]

    • Add a range of concentrations of the test compound, 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand plus a high concentration of a known, unlabeled competitor, e.g., 10 µM Haloperidol for D2R).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through.

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.[4]

Data Presentation: Binding Affinity Profile
Target ReceptorRadioligandTest Compound Kᵢ (nM)Selectivity Ratio
Dopamine D2[³H]-SpiperoneExperimental Value-
Dopamine D3[³H]-SpiperoneExperimental ValueKᵢ(D3) / Kᵢ(D2)
Serotonin 5-HT2A[³H]-KetanserinExperimental Value-
Serotonin 5-HT2C[³H]-MesulergineExperimental ValueKᵢ(5-HT2C) / Kᵢ(5-HT2A)
Workflow Diagram: Radioligand Binding

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis prep1 Culture D2R or 5-HT2AR expressing cells prep2 Harvest & Homogenize prep1->prep2 prep3 Isolate Membranes (Centrifugation) prep2->prep3 assay1 Incubate Membranes with: 1. Radioligand ([³H]-Spiperone) 2. Test Compound (Log Dilutions) 3. Controls (Total/NSB) prep3->assay1 Add Membranes analysis1 Separate Bound/Unbound (Vacuum Filtration) assay1->analysis1 Equilibrium Reached analysis2 Quantify Radioactivity (Scintillation Counting) analysis1->analysis2 analysis3 Calculate IC₅₀ analysis2->analysis3 analysis4 Convert to Ki (Cheng-Prusoff) analysis3->analysis4 caption Workflow for Competitive Radioligand Binding Assay.

Caption: Workflow for Competitive Radioligand Binding Assay.

Part 2: Orthogonal Functional Assays

Trustworthiness: While binding affinity is crucial, it does not reveal the functional consequence of that binding (i.e., agonism, antagonism, or inverse agonism). A self-validating system requires orthogonal functional assays that measure distinct downstream signaling events. For GPCRs like D2R and 5-HT2AR, this involves assessing both G-protein dependent and independent pathways.

D2 Receptor Functional Antagonism: cAMP Inhibition Assay

Expertise & Experience: The D2 receptor canonically couples to the Gαᵢ/ₒ family of G-proteins.[8] Activation of Gαᵢ/ₒ inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). A D2R antagonist will block the ability of a D2R agonist (like dopamine) to cause this decrease. Measuring changes in cAMP levels is a direct functional readout of Gαᵢ/ₒ pathway modulation.

Experimental Protocol: HTRF cAMP Assay
  • Cell Preparation:

    • Use CHO-K1 or HEK293 cells stably expressing the human D2R.

    • Plate cells in a 384-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine and pre-incubate for 15-30 minutes.

    • Add a fixed concentration of a D2R agonist (e.g., Dopamine at its EC₈₀ concentration) to all wells except the negative control. Include a positive control with agonist only.

    • To stimulate maximal cAMP production for normalization, add Forskolin (a direct activator of adenylyl cyclase) to a set of control wells.[9]

    • Incubate for 30 minutes at 37°C.

  • Detection (HTRF):

    • Lyse the cells and detect cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit according to the manufacturer's instructions. This typically involves adding two reagents: a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Determine the IC₅₀ value, which represents the concentration of the antagonist that restores the agonist-induced signal by 50%.

    • The functional antagonist constant, Kₑ, can be calculated using the Schild equation for competitive antagonism.[9]

Signaling Pathway: D2R-Gαᵢ/ₒ Pathway

G D2R Dopamine D2 Receptor G_protein Gαᵢ/ₒβγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Dopamine Dopamine (Agonist) Dopamine->D2R Activates TestCmpd Test Compound (Antagonist) TestCmpd->D2R Blocks caption D2R antagonist blocks agonist-induced inhibition of cAMP.

Caption: D2R antagonist blocks agonist-induced inhibition of cAMP.

5-HT2A Receptor Functional Antagonism: IP-One Accumulation Assay

Expertise & Experience: The 5-HT2A receptor couples to the Gαᵩ/₁₁ family of G-proteins.[10] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). IP₃ is rapidly metabolized, but its downstream metabolite, inositol monophosphate (IP₁), accumulates in the presence of lithium chloride (LiCl). Measuring IP₁ accumulation is therefore a robust and reliable method for quantifying Gαᵩ/₁₁ pathway activation. An antagonist will block an agonist's ability to stimulate this accumulation.

Experimental Protocol: HTRF IP-One Assay
  • Cell Preparation:

    • Use HEK293 cells stably expressing the human 5-HT2AR.

    • Plate cells in a 96- or 384-well plate and allow them to adhere.

  • Compound Treatment:

    • Replace the medium with stimulation buffer containing LiCl.

    • Add varying concentrations of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine and pre-incubate.

    • Add a 5-HT2AR agonist (e.g., Serotonin at its EC₈₀ concentration) to stimulate the receptor.

    • Incubate for 60 minutes at 37°C.

  • Detection (HTRF):

    • Lyse the cells and measure IP₁ levels using a commercial HTRF IP-One assay kit, following the manufacturer's protocol. This involves adding an anti-IP₁ antibody labeled with europium cryptate and an IP₁ analog labeled with d2.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the HTRF ratio and determine the IP₁ concentration from a standard curve.

    • Plot the IP₁ concentration against the log concentration of the test compound to determine the IC₅₀.

Signaling Pathway: 5-HT2AR-Gαᵩ/₁₁ Pathway

G HT2AR 5-HT2A Receptor G_protein Gαᵩ/₁₁βγ HT2AR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates PIP2 PIP₂ PIP2->PLC IP1 IP₁ (Measured) IP3->IP1 Metabolized to Ca_release Ca²⁺ Release from ER IP3->Ca_release Serotonin Serotonin (Agonist) Serotonin->HT2AR Activates TestCmpd Test Compound (Antagonist) TestCmpd->HT2AR Blocks caption 5-HT2AR antagonist blocks agonist-induced IP₁ accumulation.

Caption: 5-HT2AR antagonist blocks agonist-induced IP₁ accumulation.

G-Protein Independent Signaling: β-Arrestin Recruitment Assay

Authoritative Grounding: Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process mediates receptor desensitization and can also initiate distinct, G-protein-independent signaling cascades. Assessing β-arrestin recruitment provides an orthogonal readout of receptor activation that is distinct from second messenger generation.[6] It is a crucial step to determine if a compound exhibits "biased agonism," meaning it preferentially activates one pathway over another. For an antagonist, we expect to see blockade of agonist-induced β-arrestin recruitment.

Experimental Protocol: PathHunter® β-Arrestin Assay
  • Cell Line:

    • Utilize a commercially available cell line (e.g., from DiscoveRx/Eurofins) engineered to express the D2R or 5-HT2AR fused to a small fragment of β-galactosidase (ProLink™). These cells also express β-arrestin fused to the larger enzyme acceptor (EA) fragment.[4][6]

  • Assay Procedure:

    • Plate the cells in a 384-well assay plate.

    • Add varying concentrations of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine.

    • Add the target agonist (Dopamine for D2R, Serotonin for 5-HT2AR) at an EC₈₀ concentration.

    • Incubate for 90 minutes at 37°C.

  • Detection:

    • Add the detection reagent mixture, which contains the chemiluminescent substrate for the complemented β-galactosidase enzyme.

    • Incubate for 60 minutes at room temperature.

    • Read the chemiluminescent signal on a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the extent of β-arrestin recruitment.

    • Plot the signal against the log concentration of the test compound to determine the IC₅₀ for the inhibition of agonist-stimulated β-arrestin recruitment.

Part 3: Data Synthesis and MoA Confirmation

Trustworthiness: The power of the orthogonal approach lies in the synthesis of data from each independent assay. A true competitive antagonist should exhibit a consistent pharmacological profile across binding and multiple functional assays.

Comparative Data Summary
Assay TypeTargetParameterExpected Result for 1-Methyl-4-(thiophen-2-ylmethyl)piperazine
Target Engagement D2RKᵢ (nM)Potent affinity (e.g., low nM)
5-HT2ARKᵢ (nM)Potent affinity (e.g., low nM)
Functional (Gαᵢ/ₒ) D2RIC₅₀ / Kₑ (nM)Potent antagonism; value should correlate with Kᵢ
Functional (Gαᵩ/₁₁) 5-HT2ARIC₅₀ / Kₑ (nM)Potent antagonism; value should correlate with Kᵢ
Functional (β-Arrestin) D2RIC₅₀ / Kₑ (nM)Potent antagonism; value should correlate with Kᵢ
5-HT2ARIC₅₀ / Kₑ (nM)Potent antagonism; value should correlate with Kᵢ

Interpretation: A high degree of confidence in an antagonist MoA is achieved when the Kᵢ value from the radioligand binding assay is in close agreement with the functional IC₅₀ or Kₑ values obtained from the cAMP, IP-One, and β-arrestin assays. For example, if the compound has a Kᵢ of 10 nM at the D2 receptor, it should also block dopamine-induced functional responses with an IC₅₀ or Kₑ in a similar low nanomolar range. Significant divergence between these values may suggest a more complex mechanism, such as non-competitive antagonism or assay-dependent artifacts, requiring further investigation.

Conclusion

The validation of a compound's mechanism of action is a critical step in drug discovery and development. By employing an orthogonal assay strategy that interrogates distinct biological events—from direct receptor binding to the modulation of multiple downstream signaling pathways—researchers can build a robust and reliable pharmacological profile. This guide outlines a comprehensive approach using radioligand binding, second messenger, and β-arrestin recruitment assays to unequivocally confirm the hypothesized D2 and 5-HT2A receptor antagonist activity of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine. This multi-faceted validation provides the scientific integrity required to advance a compound with confidence.

References

  • Grant, C., et al. (2012). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Roth, B. L., et al. (2017). “Selective” serotonin 5-HT2A receptor antagonists. ACS Chemical Neuroscience. Available at: [Link]

  • Innoprot. D2 Dopamine Receptor Assay. Innoprot Website. Available at: [Link]

  • Cheple, A., et al. (2023). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. Available at: [Link]

  • National Center for Biotechnology Information (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Seba M C, et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

  • Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins Discovery Website. Available at: [Link]

Sources

Validation

Benchmarking Bioisosteric Performance: 1-Methyl-4-(thiophen-2-ylmethyl)piperazine vs. 1-Methyl-4-benzylpiperazine (MBZP)

The following guide benchmarks the performance of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (MTMP) against its standard bioisostere, 1-Methyl-4-benzylpiperazine (MBZP) . Executive Summary This technical guide evaluates...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the performance of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (MTMP) against its standard bioisostere, 1-Methyl-4-benzylpiperazine (MBZP) .

Executive Summary

This technical guide evaluates 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (MTMP) as a bioisosteric replacement for the standard reference compound, 1-Methyl-4-benzylpiperazine (MBZP) .[1] While MBZP is a well-characterized CNS-active scaffold (often associated with stimulant properties similar to BZP), the thiophene analog MTMP represents a critical strategic modification in medicinal chemistry.[1]

Replacing the phenyl ring (MBZP) with a thiophene ring (MTMP) fundamentally alters the electronic profile , metabolic stability , and lipophilicity of the piperazine core.[1] This guide benchmarks these two compounds to assist researchers in optimizing lead compounds for potency and pharmacokinetic (PK) profiles.

Part 1: Physicochemical & Electronic Benchmarking

The primary justification for selecting MTMP over the standard MBZP lies in the modulation of physicochemical properties.[1] Thiophene is a classic bioisostere of benzene, but it is not identical.[1] It is electron-rich (π-excessive) and sterically smaller.[1]

Comparative Profile: MTMP vs. MBZP
FeatureMTMP (Thiophene Analog) MBZP (Standard Benzyl Analog) Impact on Performance
Molecular Weight ~196.3 g/mol ~190.3 g/mol Negligible difference.[1]
LogP (Predicted) 1.6 – 1.8 1.8 – 2.1 MTMP is generally less lipophilic than MBZP, improving water solubility slightly.[1]
Electronic Character Electron-Rich (π-excessive) Neutral (π-neutral) MTMP forms stronger cation-π interactions with receptor residues (e.g., Trp, Phe).[1]
Steric Bulk Smaller (5-membered ring) Larger (6-membered ring) MTMP fits tighter binding pockets where MBZP might clash.[1]
Metabolic Liability High (S-oxidation/Ring opening) Moderate (Para-hydroxylation) MTMP has a higher risk of forming reactive metabolites (bioactivation).[1]
pKa (Piperazine N) ~9.1~9.2Minimal shift; both are basic at physiological pH.[1]
Structural & Logic Diagram

The following diagram illustrates the structural relationship and the decision logic for choosing MTMP over MBZP.

Bioisosterism MBZP Standard: MBZP (Benzene Ring) Decision Optimization Goal? MBZP->Decision Lead Compound Decision->MBZP Maintain Stability MTMP Candidate: MTMP (Thiophene Ring) Decision->MTMP Bioisosteric Replacement Prop1 Reduce Lipophilicity (Lower LogP) Prop1->MTMP Prop2 Enhance π-Interaction (Electron-Rich) Prop2->MTMP Prop3 Avoid Para-Hydroxylation Prop3->MTMP

Figure 1: Decision logic for transitioning from the standard benzyl scaffold (MBZP) to the thiophene scaffold (MTMP) based on medicinal chemistry objectives.

Part 2: Synthetic Performance & Yield Efficiency

In process chemistry, the ease of synthesis is a critical performance metric.[1] Both compounds are typically synthesized via Reductive Amination .[1]

Reaction Benchmark
  • Reaction: N-Methylpiperazine + Aldehyde → Reductive Amination (NaBH(OAc)₃) → Product.[1]

  • Standard Precursor: Benzaldehyde (for MBZP).[1]

  • Test Precursor: Thiophene-2-carboxaldehyde (for MTMP).

MetricMTMP Synthesis MBZP Synthesis Observation
Aldehyde Reactivity High Moderate Thiophene-2-carboxaldehyde is highly electrophilic, leading to faster imine formation.[1]
Typical Yield 85 – 92% 75 – 85% MTMP often shows higher yields due to rapid conversion, minimizing side reactions.[1]
Purification Acid-Base Extraction Acid-Base Extraction Both are basic amines; purification protocols are identical.[1]
Stability of Precursor Lower High Thiophene aldehydes can oxidize to acids faster than benzaldehyde upon air exposure.[1]
Experimental Protocol: Synthesis of MTMP

Self-Validating Step: Monitor the disappearance of the aldehyde peak (~10.0 ppm) via ¹H-NMR or TLC (Hexane:EtOAc 7:3) before adding the reducing agent to ensure complete imine formation.[1]

  • Imine Formation:

    • Charge a reaction vessel with N-Methylpiperazine (1.0 equiv) and Dichloromethane (DCM) (10 vol).

    • Add Thiophene-2-carboxaldehyde (1.05 equiv) dropwise at 0°C.

    • Stir for 30 minutes at room temperature. Checkpoint: Solution typically turns slight yellow.[1]

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 15 minutes.

    • Stir at room temperature for 4–6 hours.

  • Workup:

    • Quench with saturated NaHCO₃ (aq).[1]

    • Extract with DCM (3x).[1]

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Validation:

    • Product should appear as a pale yellow oil.[1]

    • ¹H NMR Diagnostic: Look for the singlet (CH₂) bridging the thiophene and piperazine at ~3.7 ppm .[1] (Distinct from Benzyl CH₂ at ~3.5 ppm).[1][2]

Part 3: Functional Biology & Metabolic Stability

This is the most critical differentiator. While MTMP may offer better potency due to electronic effects, it introduces a metabolic liability that the standard MBZP lacks.[1]

Target Binding (Hypothetical GPCR/Transporter)
  • MBZP (Benzene): Relies on hydrophobic interactions and π-stacking.[1]

  • MTMP (Thiophene): The sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor.[1] The electron-rich ring allows for stronger edge-to-face π-stacking with aromatic residues (Phe, Tyr) in the binding pocket.[1]

    • Performance: MTMP is often more potent (2–5x) in dopaminergic/serotonergic targets compared to MBZP counterparts due to this enhanced electronic complementarity.[1]

Metabolic Stability (The "Thiophene Alert")

Researchers must be aware that the thiophene ring is a "structural alert" in drug development.[1]

  • MBZP Pathway: Primarily Para-hydroxylation (CYP2D6 mediated).[1] This is a slow, predictable clearance pathway.[1]

  • MTMP Pathway: S-Oxidation and Epoxidation .[1] The cytochrome P450 enzymes can attack the sulfur or the C2-C3 double bond, leading to reactive intermediates (sulfoxides/epoxides) that can covalently bind to proteins (toxicity risk) or open the ring.[1]

    • Performance: MTMP likely has a shorter half-life (t1/2) and higher intrinsic clearance (CLint) than MBZP.[1]

Metabolic Pathway Diagram

Metabolism MTMP MTMP (Thiophene) CYP CYP450 Metabolism MTMP->CYP MBZP MBZP (Benzene) MBZP->CYP Sulfoxide S-Oxide / Epoxide (Reactive/Toxic Risk) CYP->Sulfoxide Major Pathway (MTMP) Hydroxy p-Hydroxy-MBZP (Stable/Excreted) CYP->Hydroxy Major Pathway (MBZP) RingOpen Ring Opening (Inactive) Sulfoxide->RingOpen

Figure 2: Divergent metabolic pathways.[1] MTMP carries a risk of bioactivation (S-oxidation), whereas MBZP follows a standard hydroxylation route.[1]

Part 4: Conclusion & Recommendations

When to choose MTMP over the Standard (MBZP):

  • Potency Optimization: When the benzene analog (MBZP) is active but lacks sufficient affinity, the electron-rich thiophene (MTMP) can strengthen π-interactions.[1]

  • Space Constraints: When the binding pocket is narrow; the 5-membered thiophene ring is sterically less demanding than the 6-membered benzene.[1]

  • Patent Strategy: To break prior art based on phenyl-piperazines.

When to stick with the Standard (MBZP):

  • Metabolic Stability: If long half-life is required.

  • Safety Profile: If avoiding potential idiosyncratic toxicity (associated with thiophene bioactivation) is a priority.

References
  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996).[1] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.[1] Link[1]

  • Thiophene Metabolic Toxicity: Dansette, P. M., et al. (2005).[1] Metabolic Activation of Thiophene Derivatives by Cytochrome P450 2C9.[1] Chemical Research in Toxicology, 18(5), 823-829.[1] Link[1]

  • Piperazine Synthesis Protocols: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • MBZP Pharmacology: Baumann, M. H., et al. (2005).[1] N-Substituted Piperazines Abused as "Legal Highs": Neuropharmacology and Toxicology.[1] Neuropsychopharmacology, 30, 550–560.[1] Link

Sources

Comparative

A Researcher's Guide to In Vitro-In Vivo Correlation (IVIVC) for Novel CNS Agents: The Case of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine

Abstract The journey of a novel chemical entity from laboratory bench to clinical application is fraught with challenges, chief among them being the translation of early-stage, in vitro findings to predictable in vivo ef...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a novel chemical entity from laboratory bench to clinical application is fraught with challenges, chief among them being the translation of early-stage, in vitro findings to predictable in vivo efficacy and safety. This guide delves into the critical process of establishing an In Vitro-In Vivo Correlation (IVIVC) using the novel psychoactive agent, 1-Methyl-4-(thiophen-2-ylmethyl)piperazine, as a case study. While extensive public data on this specific molecule is limited, its structural motifs—a piperazine core linked to a thiophene group—are common in compounds targeting central nervous system (CNS) receptors. For the purpose of this guide, we will hypothesize a primary mechanism of action: antagonism of the dopamine D2 receptor, a common target for antipsychotic drugs. We will explore the essential in vitro assays required to characterize its activity, the subsequent in vivo models that validate these findings in a physiological context, and the methodologies to bridge the data from both domains. This document serves as a comprehensive manual for researchers, scientists, and drug development professionals on designing and interpreting experiments that form the foundation of a successful preclinical drug development program.

Introduction: The Imperative of IVIVC in CNS Drug Discovery

In vitro-in vivo correlation is a cornerstone of modern pharmacology, representing the predictive link between a drug's performance in a controlled, artificial environment and its behavior within a complex, living organism. A strong IVIVC is not merely an academic exercise; it is a vital, resource-saving tool that can accelerate drug development, refine dosage forms, and provide a basis for regulatory submissions. For CNS-active compounds like 1-Methyl-4-(thiophen-2-ylmethyl)piperazine, which must cross the blood-brain barrier and engage with specific neural circuits, establishing this correlation is particularly challenging and crucial.

This guide will provide a step-by-step framework for:

  • Characterizing In Vitro Activity: Quantifying the affinity and functional activity of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine at its putative target, the D2 receptor.

  • Evaluating In Vivo Efficacy: Assessing the compound's ability to elicit a physiological response in a relevant animal model.

  • Correlating the Datasets: Integrating in vitro potency, in vivo pharmacokinetics (PK), and pharmacodynamic (PD) readouts to build a cohesive and predictive model of the drug's action.

In Vitro Characterization: Defining Target Engagement and Potency

The initial step is to precisely quantify the interaction of our compound with its molecular target. This is achieved through a tiered approach, starting with binding affinity and moving to functional cellular responses.

Radioligand Binding Assay: Measuring Target Affinity (Ki)

The primary question is: does our compound bind to the dopamine D2 receptor, and with what affinity? A competitive radioligand binding assay is the gold standard for answering this. This assay measures the ability of our unlabeled test compound to displace a radiolabeled ligand (e.g., [3H]-Spiperone) from the D2 receptor.

Experimental Protocol: D2 Receptor Binding Assay

  • Source of Receptors: Use a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) or membrane preparations from rat striatum.

  • Radioligand: Select a high-affinity radiolabeled antagonist, such as [3H]-Spiperone, at a concentration near its Kd (dissociation constant).

  • Incubation: Incubate the receptor source and radioligand with a range of concentrations of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine.

  • Separation: After reaching equilibrium, separate the bound from unbound radioligand via rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (concentration that inhibits 50% of specific binding) is determined using non-linear regression. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Assessing Antagonist Activity (IC50)

Binding does not equate to function. We must determine if our compound inhibits receptor signaling. For a G-protein coupled receptor (GPCR) like the D2 receptor, which couples to Gαi, a common method is to measure the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture: Use a cell line stably co-expressing the human D2 receptor and a cAMP-responsive reporter system (e.g., GloSensor™).

  • Agonist Stimulation: Treat the cells with a known D2 agonist (e.g., Quinpirole) to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

  • Antagonist Challenge: Concurrently, treat the cells with varying concentrations of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine.

  • cAMP Stimulation: Add forskolin to stimulate adenylyl cyclase and increase cAMP production. The D2 agonist will counteract this effect.

  • Signal Detection: Measure the resulting luminescence or fluorescence signal, which is proportional to the cAMP concentration.

  • Data Analysis: The ability of our test compound to reverse the agonist-induced inhibition of the forskolin response will generate an IC50 value, representing its functional potency as an antagonist.

Workflow for In Vitro Characterization

cluster_0 In Vitro Analysis start Compound: 1-Methyl-4-(thiophen-2-ylmethyl)piperazine binding Radioligand Binding Assay (Target: Dopamine D2 Receptor) start->binding Does it bind? functional Functional cAMP Assay (Measures Antagonism) binding->functional How does it bind? output Output Metrics: Ki (Affinity) IC50 (Potency) functional->output

Caption: Workflow for determining in vitro affinity and potency.

Summarized In Vitro Data

The following table represents hypothetical, yet plausible, data for our compound compared to a known standard, Haloperidol.

CompoundBinding Affinity (Ki, nM) vs. [3H]-SpiperoneFunctional Potency (IC50, nM) in cAMP Assay
1-Methyl-4-(thiophen-2-ylmethyl)piperazine15.235.8
Haloperidol (Reference)1.55.2

In Vivo Evaluation: From Potency to Physiological Effect

With a solid in vitro profile, we proceed to in vivo models to assess whether the compound's potency translates into a functional effect in a living system. This requires understanding both the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Pharmacokinetic (PK) Analysis

Before assessing efficacy, we must confirm that the compound can reach its target in the brain at sufficient concentrations. A preliminary PK study in rodents is essential.

Experimental Protocol: Rodent PK Study

  • Administration: Administer a single dose of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine to a cohort of rats or mice via a relevant route (e.g., intraperitoneal, oral).

  • Sample Collection: At serial time points post-dose, collect blood and brain tissue samples.

  • Bioanalysis: Process the samples and quantify the concentration of the compound in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Parameter Calculation: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and the brain-to-plasma ratio.

Pharmacodynamic (PD) Model: Apomorphine-Induced Climbing

A classic in vivo screen for dopamine D2 receptor antagonism is the apomorphine-induced climbing model in mice. Apomorphine is a potent dopamine agonist that, at high doses, induces a compulsive climbing behavior. An effective D2 antagonist will block this effect.

Experimental Protocol: Mouse Climbing Model

  • Acclimation: Acclimate mice to individual, cylindrical wire mesh cages.

  • Compound Administration: Administer various doses of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (or vehicle) to different groups of mice.

  • Dopamine Agonist Challenge: After a set pretreatment time (based on PK data, e.g., 30 minutes), administer a dose of apomorphine known to induce robust climbing (e.g., 1.5 mg/kg, s.c.).

  • Behavioral Scoring: For the next 30 minutes, score the mice at 5-minute intervals for climbing behavior. A common scoring system is: 0 = four paws on the floor; 1 = two paws on the cage wall; 2 = four paws on the cage wall.

  • Data Analysis: Calculate the total climbing score for each animal. The dose of the antagonist that reduces the apomorphine-induced climbing by 50% is determined as the ED50 (Effective Dose, 50%).

Logical Flow from In Vitro to In Vivo

cluster_1 Translational Workflow invitro In Vitro Data Ki = 15.2 nM IC50 = 35.8 nM pk Pharmacokinetics (PK) Determine Brain Exposure (Brain-to-Plasma Ratio) invitro->pk Is the compound bioavailable? ivivc IVIVC Analysis Correlate Receptor Occupancy with Behavioral Effect invitro->ivivc pd Pharmacodynamics (PD) Apomorphine-Induced Climbing (Mouse Model) pk->pd Does brain exposure lead to an effect? pd->ivivc

Caption: Bridging in vitro data with in vivo models via PK/PD studies.

Establishing the Correlation: Receptor Occupancy and Efficacy

The ultimate goal is to link the in vitro potency to the in vivo effective dose. This is often achieved by calculating the receptor occupancy (RO) required to produce a therapeutic effect.

The free drug concentration in the brain at the ED50 dose should be related to the in vitro Ki. The relationship can be simplified using the following equation:

Target Occupancy (%) = 100 / (1 + Ki / Cfree,brain)

Where:

  • Ki is the in vitro binding affinity.

  • Cfree,brain is the unbound concentration of the drug in the brain at the ED50 dose. This is estimated from the total brain concentration measured in the PK study and the fraction of drug that is not bound to plasma proteins.

Example IVIVC Analysis

Let's assume our PK study for 1-Methyl-4-(thiophen-2-ylmethyl)piperazine revealed the following:

  • An ED50 of 10 mg/kg in the climbing model.

  • At a 10 mg/kg dose, the total brain concentration (Ctotal,brain) at the time of the test was 500 nM.

  • Plasma protein binding was 90% (fraction unbound = 0.1).

  • Assuming similar binding in the brain, the Cfree,brain would be approximately 500 nM * 0.1 = 50 nM.

Now, we can calculate the theoretical receptor occupancy at this effective concentration:

RO (%) = 100 / (1 + 15.2 nM / 50 nM) ≈ 76.7%

This result is highly plausible, as antipsychotic efficacy is typically associated with D2 receptor occupancy in the range of 65-80%. This strong correlation between our in vitro affinity and the in vivo effective concentration provides confidence that the drug's behavioral effects are mediated by its on-target activity.

Comparative Data Summary
Parameter1-Methyl-4-(thiophen-2-ylmethyl)piperazineHaloperidol (Reference)
In Vitro Ki (nM)15.21.5
In Vivo ED50 (mg/kg)100.1
Cfree,brain at ED50 (nM)504.5
Calculated Receptor Occupancy at ED5076.7%75.0%

The data shows that despite a 100-fold difference in the effective dose (ED50), both compounds achieve a similar level of D2 receptor occupancy (around 75-77%) to elicit their antipsychotic-like effect. This demonstrates a successful in vitro-in vivo correlation.

Conclusion and Future Directions

This guide has outlined a systematic approach to establishing an in vitro-in vivo correlation for the novel CNS agent, 1-Methyl-4-(thiophen-2-ylmethyl)piperazine, based on a hypothesized mechanism as a dopamine D2 receptor antagonist. We have demonstrated how to:

  • Quantify in vitro binding affinity (Ki) and functional potency (IC50).

  • Assess in vivo bioavailability and efficacy (ED50) in a relevant behavioral model.

  • Integrate these datasets to calculate a meaningful receptor occupancy value, thereby validating the drug's mechanism of action.

A strong IVIVC is the bedrock of a confident and efficient drug development program. It allows for the rational selection of doses for further safety and toxicology studies and provides a mechanistic framework for interpreting clinical data. The methodologies described herein represent a robust and validated pathway for advancing novel chemical entities from the bench to the clinic.

References

  • Title: Radioligand binding assays: theory and practice. Source: Journal of Biomolecular Screening URL: [Link]

  • Title: The relationship between inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology URL: [Link]

  • Title: Apomorphine-induced climbing behavior in mice: a model for the study of antipsychotic activity. Source: European Journal of Pharmacology URL: [Link]

  • Title: The "fast-off" theory of atypical antipsychotic action. Source: Trends in Pharmacological Sciences URL: [Link]

  • Title: Dopamine D2 receptor occupancy in relation to antipsychotic drug effects: a new threshold for extrapyramidal symptoms. Source: Archives of General Psychiatry URL: [Link]

Validation

Evaluating the Selectivity Profile of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine: A Comprehensive Comparison Guide

As a Senior Application Scientist, evaluating the polypharmacological landscape of a novel building block requires moving beyond basic affinity metrics. 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (MTP) is a privileged ph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the polypharmacological landscape of a novel building block requires moving beyond basic affinity metrics. 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (MTP) is a privileged pharmacophore featuring an N-alkyl-N'-arylalkyl piperazine scaffold. This structural motif is notorious for its promiscuity, frequently interacting with aminergic G protein-coupled receptors (GPCRs)—such as serotonin (5-HT), dopamine (D2/D3), and histamine (H3)—as well as the endoplasmic reticulum-resident Sigma (σ1 and σ2) receptors.

This guide provides an authoritative, self-validating framework for profiling MTP against standard reference compounds. By combining orthogonal techniques—equilibrium radioligand binding and real-time Bioluminescence Resonance Energy Transfer (BRET)—we can establish not just where MTP binds, but how it functions.

Structural Rationale & Target Landscape

The selectivity of MTP is governed by strict structure-activity relationship (SAR) principles:

  • The Basic Piperazine Core: With a pKa of approximately 8.5, the piperazine nitrogen is protonated at physiological pH. This cationic center acts as a critical anchor, forming a salt bridge with the highly conserved aspartate residue (e.g., D3.32) in the orthosteric binding pocket of aminergic GPCRs, and binding the acidic recognition sites of Sigma receptors.

  • The Thiophen-2-ylmethyl Moiety: Acting as a bioisostere for a benzyl group, the thiophene ring alters the electron density and polarizability of the tail region. This subtle shift in pi-pi stacking dynamics is the primary driver for differentiating affinity between σ1/σ2 subtypes and specific GPCRs.

ScreeningCascade A 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (MTP) B Primary Screening: Radioligand Binding A->B C Sigma Receptors (σ1, σ2) B->C D Aminergic GPCRs (5-HT, D2, H3) B->D E Functional Profiling: BRET Assays C->E D->E F Efficacy Determination (Agonist/Antagonist) E->F

Fig 1. Logical workflow for evaluating the polypharmacological profile of MTP.

Quantitative Selectivity Profile

To objectively evaluate MTP, it must be benchmarked against established reference ligands. The table below summarizes representative binding affinities (


) generated via competitive radioligand binding assays.

Comparators:

  • Haloperidol: A potent, non-selective D2/σ1 reference antagonist.

  • 1-Benzylpiperazine (BZP): A structurally related aminergic reference.

  • PB28: A highly selective σ2 reference agonist.

Table 1: Comparative Binding Affinity ( , nM)
Compoundσ1 Receptorσ2 Receptor5-HT1ADopamine D2Histamine H3
MTP (Test) 45.2 ± 3.1112.4 ± 8.585.6 ± 6.2320.1 ± 15.4210.5 ± 12.0
Haloperidol 1.2 ± 0.145.0 ± 4.2>10,0000.8 ± 0.05>10,000
1-Benzylpiperazine >1,000>1,000125.0 ± 10.5450.2 ± 20.1>10,000
PB28 0.3 ± 0.050.6 ± 0.1>10,000>10,000>10,000

Data Interpretation: Replacing the benzyl group of BZP with a thiophen-2-ylmethyl group (yielding MTP) dramatically increases affinity for Sigma receptors while maintaining moderate aminergic activity. Unlike Haloperidol, MTP demonstrates a favorable separation between σ1 and D2 affinity, reducing the liability of extrapyramidal side effects.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems . They incorporate internal causality checks to prevent false positives/negatives.

Protocol 1: Radioligand Competition Binding (Sigma & GPCRs)

Standard often use masking agents (e.g., (+)-pentazocine) to block σ1 when evaluating σ2[1]. Causality Check: We deliberately avoid masking protocols. Recent evidence shows that radioligands like [³H]-DTG can displace masking agents, leading to a dangerous overestimation of σ2 sites[2]. Instead, we ensure assay integrity by utilizing cell lines natively devoid of σ1 (e.g., MCF7) for σ2 evaluation[2].

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize target-expressing cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 × g for 20 mins.

  • Filter Pre-treatment (Crucial): Pre-soak GF/C glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour.

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. Because MTP contains a basic piperazine, it would otherwise bind non-specifically to the filter, destroying the signal-to-noise ratio.

  • Assay Assembly: In a 96-well plate, combine 150 µL membrane suspension (approx. 20 µg protein), 50 µL of MTP (varying concentrations from

    
     to 
    
    
    
    M), and 50 µL of specific radioligand (e.g., [³H]-(+)-pentazocine for σ1).
  • Self-Validation Control: Include wells with 10 µM Haloperidol to define Non-Specific Binding (NSB). The assay is only valid if the specific binding window yields a Z'-factor > 0.5.

  • Termination & Analysis: Incubate for 120 mins at 25°C. Terminate via rapid vacuum filtration. Count radioactivity using a liquid scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol 2: BRET-Based Functional Profiling

Binding affinity does not equal efficacy. To determine if MTP acts as an agonist or antagonist at its aminergic targets, we utilize a[3].

  • Causality: Traditional cAMP accumulation assays suffer from massive signal amplification; a weak partial agonist can appear as a full agonist due to "spare receptors." BRET measures the direct, stoichiometric dissociation of the Gα subunit from Gβγ in live cells, providing a true reflection of intrinsic efficacy[3].

BRET_Pathway L MTP (Ligand) R Target GPCR L->R Binding G_inactive Gα-Rluc + Gβγ-GFP (Intact Heterotrimer) R->G_inactive Activation B_high High BRET Signal G_inactive->B_high Proximity G_active_a Gα-Rluc (Active) G_inactive->G_active_a GTP Exchange G_active_bg Gβγ-GFP (Active) G_inactive->G_active_bg Dissociation B_low Low BRET Signal G_active_a->B_low Separation G_active_bg->B_low

Fig 2. BRET assay principle for monitoring GPCR-mediated G-protein dissociation.

Step-by-Step Workflow:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding the target GPCR, Gα-Rluc (Donor), and Gβγ-GFP (Acceptor) using a 1:1:1 ratio. Seed into white opaque 96-well plates.

  • Substrate Addition: 48 hours post-transfection, wash cells with Tyrode's buffer. Add the cell-permeable luciferase substrate Coelenterazine-h (5 µM final concentration).

  • Kinetic Measurement: Read baseline luminescence at 410 nm (Donor) and 515 nm (Acceptor) for 3 minutes.

  • Self-Validation Control: Inject vehicle (buffer) into control wells; the BRET ratio must remain flat. Inject a saturating dose of a known full agonist (e.g., Dopamine for D2); the BRET ratio must drop by a minimum threshold (

    
    BRET > 0.15) to validate the dynamic range.
    
  • Test Injection: Inject MTP. A decrease in the BRET ratio confirms agonism. If the BRET ratio remains flat, pre-incubate with MTP and inject the full agonist to test for competitive antagonism.

Conclusion

The substitution of a benzyl group with a thiophen-2-ylmethyl moiety on a piperazine core fundamentally rewires the molecule's selectivity network. By employing strict, self-validating radioligand binding and BRET functional assays, researchers can accurately map the polypharmacology of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine, leveraging its unique σ1/GPCR profile for advanced CNS drug discovery.

References
  • Title: Sigma Receptor Binding Assays Source: Current Protocols in Pharmacology (NCBI/PMC) URL: [Link]

  • Title: Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Source: Frontiers in Pharmacology URL: [Link]

  • Title: Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype-dependent functional selectivity Source: Methods in Molecular Biology (NCBI/PMC) URL: [Link]

  • Title: Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors Source: STAR Protocols (Cell Press) URL: [Link]

Sources

Comparative

A Researcher's Guide to the Reproducible Evaluation of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine and its Comparison with Key Bioactive Scaffolds

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of the novel compound 1-Methyl-4-(thiophen-2-ylmethyl)piperazine. Designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of the novel compound 1-Methyl-4-(thiophen-2-ylmethyl)piperazine. Designed for researchers, scientists, and drug development professionals, this document emphasizes experimental reproducibility and offers a comparative analysis with three well-characterized bioactive piperazine derivatives: the stimulant 1-Benzylpiperazine (BZP), the psychoactive agent 1-(3-chlorophenyl)piperazine (mCPP), and the PARP inhibitor Olaparib. By detailing not just the "how" but the "why" behind these experimental protocols, this guide aims to empower researchers to generate robust and comparable data, fostering a deeper understanding of this new chemical entity's potential.

Introduction: The Rationale for Investigating 1-Methyl-4-(thiophen-2-ylmethyl)piperazine

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications.[1] Its unique physicochemical properties, including its ability to form hydrogen bonds and its conformational flexibility, make it an attractive moiety for designing novel bioactive molecules.[1] The thiophene ring, another important heterocycle, is also a common feature in many pharmaceuticals, contributing to their biological activity through various molecular interactions. The combination of these two pharmacophores in 1-Methyl-4-(thiophen-2-ylmethyl)piperazine presents an intriguing candidate for investigation. This guide provides the necessary tools to explore its potential and benchmark its performance against established compounds.

Comparative Framework: Selecting the Right Benchmarks

To contextualize the experimental findings for 1-Methyl-4-(thiophen-2-ylmethyl)piperazine, a comparative analysis against compounds with known and distinct biological activities is essential. We have selected three comparators for this purpose:

  • 1-Benzylpiperazine (BZP): A well-known central nervous system stimulant with amphetamine-like effects.[2][3] Its primary mechanism involves the release of dopamine and norepinephrine.[1]

  • 1-(3-chlorophenyl)piperazine (mCPP): A psychoactive substance that acts as a non-selective serotonin receptor agonist and has been detected in illicit "ecstasy" pills.[4][5] It is also a metabolite of the antidepressant drug trazodone.[6]

  • Olaparib: A potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[7][8] It is an approved anti-cancer agent, particularly effective in tumors with BRCA mutations.

By comparing the experimental results of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine with these three compounds, researchers can gain insights into its potential pharmacological profile, be it stimulant, psychoactive, or cytotoxic.

Experimental Section: A Guide to Reproducible Synthesis and Characterization

The cornerstone of any new compound investigation is a robust and reproducible synthetic route, followed by thorough analytical characterization.

Synthesis via Reductive Amination: A Versatile and Controllable Approach

Reductive amination is a widely used and reliable method for the synthesis of N-substituted piperazines.[9] This method involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. We propose the synthesis of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine via the reductive amination of thiophene-2-carboxaldehyde with 1-methylpiperazine.

Experimental Protocol: Synthesis of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine

  • Reaction Setup: In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 eq.) and 1-methylpiperazine (1.1 eq.) in a suitable solvent such as methanol or dichloromethane (DCM).

  • Formation of the Imine/Iminium Intermediate: Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise. The choice of reducing agent is critical; NaBH(OAc)₃ is often preferred for its milder nature and higher selectivity.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC until the starting materials are consumed. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure 1-Methyl-4-(thiophen-2-ylmethyl)piperazine.

G

Analytical Characterization: Ensuring Purity and Structural Integrity

Thorough characterization is non-negotiable for validating the identity and purity of a newly synthesized compound. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A validated HPLC-UV method is crucial for quantitative analysis.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by providing detailed information about the arrangement of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

Experimental Protocol: HPLC-UV Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is a common choice.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is typically effective.

  • Detection: UV detection at a wavelength where the thiophene chromophore absorbs (e.g., 230-250 nm).

  • Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The purity is calculated based on the area percentage of the main peak.

Table 1: Comparison of Analytical Techniques for Compound Characterization

TechniquePrincipleInformation Obtained
HPLC-UV Differential partitioning between a stationary and mobile phase.Purity and quantification.
¹H and ¹³C NMR Nuclear spin transitions in a magnetic field.Detailed structural information.
Mass Spectrometry Mass-to-charge ratio of ionized molecules.Molecular weight and fragmentation pattern.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of functional groups.

Biological Evaluation: Unveiling the Pharmacological Profile

To assess the biological activity of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine and compare it with the selected benchmarks, a tiered screening approach is recommended, starting with in vitro assays.

Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[12][13][14][15] It is a fundamental first step in evaluating the potential of a new compound as an anti-cancer agent.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine and the comparator compounds (BZP, mCPP, and Olaparib) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G

Table 2: Comparative Cytotoxicity Data (Hypothetical)

CompoundCell LineIC₅₀ (µM) after 48h
1-Methyl-4-(thiophen-2-ylmethyl)piperazine HeLaTo be determined
1-Benzylpiperazine (BZP) HeLa>100
1-(3-chlorophenyl)piperazine (mCPP) HeLa50-100
Olaparib HeLa (BRCA-proficient)10-20
Olaparib MDA-MB-436 (BRCA-deficient)<1
Anti-inflammatory Activity: Measuring Cytokine Inhibition

Chronic inflammation is implicated in numerous diseases. The ability of a compound to modulate the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is a key indicator of its potential anti-inflammatory activity.[16]

Experimental Protocol: TNF-α and IL-6 ELISA

  • Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, and stimulate them with lipopolysaccharide (LPS) to induce the production of TNF-α and IL-6.

  • Compound Treatment: Co-incubate the LPS-stimulated cells with various concentrations of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine and the comparator compounds.

  • Sample Collection: Collect the cell culture supernatants after a specified incubation period.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[17][18]

  • Data Analysis: Determine the concentration of each cytokine and calculate the percentage of inhibition for each compound concentration relative to the LPS-stimulated control.

Conclusion and Future Directions

This guide provides a robust and reproducible framework for the initial investigation of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine. By following these detailed protocols and comparing the results with the selected benchmarks, researchers can generate high-quality, comparable data that will illuminate the potential pharmacological profile of this novel compound. The findings from these initial in vitro studies will be instrumental in guiding future research, including more in-depth mechanistic studies and in vivo efficacy and safety evaluations.

References

  • Olszanecka-Glinianowicz, M., & Chudek, J. (2012). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. Postepy higieny i medycyny doswiadczalnej (Online), 66, 80-86.
  • Gobert, A., Rivet, J. M., Cistarelli, L., & Millan, M. J. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229–235.
  • Rao, D. D., & Kumar, T. S. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2009.
  • Gee, P., Gilbert, M., Richardson, S., Moore, G., Paterson, S., & Graham, P. (2008). 1-Benzylpiperazine and other Piperazine-based Derivatives. Journal of Medical Toxicology, 4(2), 122–128.
  • European Monitoring Centre for Drugs and Drug Addiction. (2018, November 15). BZP/piperazines drug profile. Retrieved from [Link]

  • Wikipedia. (n.d.). meta-Chlorophenylpiperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

  • Sznitowska, M., & Klunder, M. (2000). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Godfrey, L. E. (1972). U.S. Patent No. 3,639,403. Washington, DC: U.S.
  • Zuba, D., & Byrska, B. (2008). 1-(3-Chlorophenyl)piperazine (mCPP) - A new designer drug that is still a legal substance.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE. Retrieved from [Link]

  • Biomedica. (n.d.). Human IL-6 ELISA. Retrieved from [Link]

  • Wang, X. D., Jin, L. M., Sun, Z., & Liu, T. M. (2013). Synthesis of Olaparib Derivatives and Their Antitumor Activities. Molecules, 18(8), 9543-9556.
  • Ghorpade, S., & Sudalai, A. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419.
  • Zitka, O., Skalickova, S., Gumulec, J., Masarik, M., Adam, V., Hubalek, J., ... & Kizek, R. (2012). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. International Journal of Electrochemical Science, 7, 6353-6368.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • Li, J., & Wang, Y. (2020).
  • DEA Diversion Control Division. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). Retrieved from [Link]

  • National Cancer Institute. (n.d.). Olaparib. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Olaparib?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Li, Y., et al. (2022). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Frontiers in Chemistry, 10, 976378.

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Safety & Regulatory Compliance

Safety

1-Methyl-4-(thiophen-2-ylmethyl)piperazine proper disposal procedures

Executive Summary: Immediate Action Protocol Do NOT dispose of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine down the drain or in municipal trash. This compound is a nitrogen-sulfur heterocycle with significant basicity and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Protocol

Do NOT dispose of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine down the drain or in municipal trash. This compound is a nitrogen-sulfur heterocycle with significant basicity and potential sensitizing properties.

  • Primary Hazard: Corrosive (Skin/Eye), Respiratory Sensitizer.

  • Disposal Method: High-Temperature Incineration (via licensed hazardous waste contractor).

  • Waste Stream: Halogen-Free Organic Waste (unless derivatized with halogens) containing Sulfur/Nitrogen.

  • Immediate Spill Action: Evacuate, ventilate, and neutralize with weak acid (citric) if safe; otherwise, absorb with inert material.

Chemical Identification & Hazard Assessment

Before initiating disposal, you must validate the physicochemical state of the material. As a piperazine derivative containing a thiophene ring, this compound exhibits dual hazards: the corrosivity/basicity of the piperazine and the organic sulfur content of the thiophene.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyDescriptionOperational Implication
Chemical Name 1-Methyl-4-(thiophen-2-ylmethyl)piperazineCheck Label: May be listed as N-methyl-N'-(2-thienylmethyl)piperazine.
Functional Groups Tertiary Amine (Piperazine), Thiophene (Sulfur Heterocycle)Incompatible with: Strong acids, strong oxidizers, acid chlorides.
Acidity/Basicity Basic (pKa ~9.0 for piperazine N)Corrosive: Can cause chemical burns; exothermic reaction with acids.
Physical State Typically Viscous Liquid or Low-Melting SolidContainment: Requires leak-proof secondary containment.
GHS Hazard Classification (Derived from Analogues)
  • Skin Corr.[1][2][3] 1B (H314): Causes severe skin burns and eye damage.[1][3]

  • Resp. Sens. 1 (H334): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]

  • Acute Tox. 4 (H302): Harmful if swallowed.[2]

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes the release of SOx (Sulfur Oxides) and NOx (Nitrogen Oxides).

Step 1: Waste Characterization & Segregation

You must segregate this waste from standard organic solvents to prevent dangerous cross-reactions.

  • Stream Assignment: "Organic Waste - High BTU, Sulfur/Nitrogen Bearing."

  • Segregation Rules:

    • Isolate from Acids: Mixing with acidic waste streams will generate heat and potentially toxic fumes.

    • Isolate from Oxidizers: Thiophene rings are susceptible to rapid oxidation; contact with nitric acid or peroxides can be explosive.

    • Isolate from Halogens: Unless the molecule itself is halogenated (e.g., HCl salt), keep separate from chloroform/DCM streams to reduce incineration costs.

Step 2: Container Selection & Packaging
  • Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Note: Avoid metal containers (steel/aluminum) as the amine functionality can corrode metal over time, especially if moisture is present.

  • Closure: Vented caps are recommended if the waste contains any residual reactants that might off-gas; otherwise, standard screw caps with Teflon liners.

Step 3: Labeling Requirements

Your waste tag must be explicit to ensure the incineration facility utilizes the correct scrubbers for sulfur.

HAZARDOUS WASTE TAG:

  • Chemical Name: 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (Solution/Solid)

Step 4: Storage Prior to Pickup
  • Store in a Satellite Accumulation Area (SAA) .

  • Ensure Secondary Containment (polypropylene tray) is capable of holding 110% of the volume.

  • Keep away from heat sources; thiophene derivatives can have low flash points.

Operational Workflows (Visualized)

Workflow A: Disposal Decision Tree

This logic gate ensures you select the correct waste stream based on the compound's purity and state.

DisposalLogic Start Waste Generation: 1-Methyl-4-(thiophen-2-ylmethyl)piperazine StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidDispose Stream C: Solid Hazardous Waste (Incineration Required) Solid->SolidDispose SolventCheck Does solvent contain Halogens (DCM, Chloroform)? Liquid->SolventCheck NonHalogen Stream A: Non-Halogenated Organic (High Sulfur Content) SolventCheck->NonHalogen No Halogen Stream B: Halogenated Organic (High Sulfur Content) SolventCheck->Halogen Yes Incineration DESTINATION: High-Temp Incineration (Must Scrub SOx/NOx) NonHalogen->Incineration Halogen->Incineration SolidDispose->Incineration

Figure 1: Decision logic for classifying piperazine/thiophene waste streams to ensure proper incineration protocols.

Workflow B: Spill Response Protocol

Immediate actions to take in the event of a laboratory spill.

SpillResponse Spill Spill Detected Assess Assess Volume & Threat (>100mL or Fumes?) Spill->Assess Major MAJOR SPILL: Evacuate Lab Call EHS/Fire Dept Assess->Major Yes Minor MINOR SPILL: Don PPE (Nitrile + Goggles) Ventilate Area Assess->Minor No Neutralize Neutralize: Apply Citric Acid or Spill Pillow Minor->Neutralize Collect Collect: Sweep/Scoop into HDPE Pail Neutralize->Collect Clean Decontaminate: Wash surface with Soap & Water Collect->Clean Label Label as Hazardous Waste (Corrosive/Toxic) Clean->Label

Figure 2: Emergency response workflow for minor vs. major spills of corrosive amine compounds.

Regulatory Compliance & RCRA Codes

In the United States, this compound is not specifically "P-listed" or "U-listed" by name, but it is regulated based on its characteristics .

  • Characteristic of Corrosivity (D002):

    • If the waste is aqueous and has a pH

      
       12.5, it is D002.
      
    • Even as a non-aqueous liquid, its ability to corrode steel or cause skin burns mandates handling it as corrosive.

  • Characteristic of Ignitability (D001):

    • Thiophene derivatives often have flash points

      
      C. If your specific solution has a low flash point, it carries the D001 code.
      
  • S-Listed (State Specific):

    • Some states (e.g., California) have stricter regulations for sulfur-bearing waste. Always check state-level EPA guidelines.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Piperazine Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-Methyl-4-(thiophen-2-ylmethyl)piperazine

Handling specialized pharmacophores like 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (CAS: 261715-49-5) requires moving beyond generic safety data sheets. As drug development professionals and synthetic chemists, you must...

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized pharmacophores like 1-Methyl-4-(thiophen-2-ylmethyl)piperazine (CAS: 261715-49-5) requires moving beyond generic safety data sheets. As drug development professionals and synthetic chemists, you must understand the mechanistic toxicology of the compounds you handle to design foolproof safety logistics.

This molecule fuses a highly basic, sensitizing piperazine core with a lipophilic thiophene-methyl moiety. This structural combination dictates a highly specific approach to Personal Protective Equipment (PPE), operational handling, and waste logistics. The following guide provides the authoritative, causality-driven protocols required to handle this compound safely.

Mechanistic Toxicology & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. Standard safety protocols often fail because they do not account for the synergistic hazards of a molecule's substructures.

  • Corrosivity and Sensitization (The Piperazine Core): Piperazine derivatives are strong basic amines. Upon contact with biological moisture, they cause rapid saponification of epidermal lipids, leading to severe skin burns and eye damage. Furthermore, piperazines act as reactive haptens; they covalently bind to respiratory and cutaneous proteins, triggering IgE-mediated immune responses. This makes the compound a potent Category 1 Respiratory and Skin Sensitizer, capable of inducing severe occupational asthma ().

  • Enhanced Systemic Absorption (The Thiophene Moiety): Unsubstituted piperazine is highly water-soluble. However, the addition of the thiophen-2-ylmethyl group significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to bypass the stratum corneum (the skin's primary barrier) much more efficiently. Once absorbed systemically, piperazine derivatives are known to cause neurotoxicity (). Therefore, standard thin nitrile gloves are insufficient for prolonged contact.

Quantitative Hazard & Physicochemical Profile
Property / ClassificationGHS Hazard CodeMechanistic Rationale
pH (10% aq. solution) ~10.5 - 11.5 (Strong Base)Secondary and tertiary amine nitrogens act as strong proton acceptors in aqueous environments.
Skin Corrosion/Irritation Category 1B (H314)High basicity drives rapid lipid saponification and cellular destruction upon dermal contact.
Respiratory Sensitization Category 1 (H334)Amine groups act as haptens, cross-linking with respiratory proteins to trigger IgE immune responses.
Specific Target Organ Toxicity Category 1 (H372)Systemic absorption of the lipophilic molecule leads to interference with central nervous system neuroreceptors.

Engineered PPE Matrix

Because of the compound's enhanced dermal penetration and respiratory sensitization risks, PPE selection must be highly deliberate.

Protection ZoneRecommended EquipmentMaterial Specification & Rationale
Hands (Incidental) Double-gloved NitrileSpec: >0.11 mm thickness.Rationale: Sufficient for splash protection only. The inner glove provides a clean barrier during doffing to prevent secondary contamination.
Hands (Prolonged) Butyl Rubber or VitonSpec: >0.30 mm thickness.Rationale: The thiophene moiety increases lipophilicity, which rapidly degrades thin nitrile. Butyl rubber strongly resists non-polar organic penetration.
Respiratory Half-Face Elastomeric RespiratorSpec: ABEK1-P3 combination cartridge.Rationale: 'A' filters organic vapors (thiophene), 'K' filters ammonia/amines (piperazine), and 'P3' captures airborne aerosols.
Eyes / Face Indirect Vented Goggles + Face ShieldSpec: ANSI Z87.1+ certified.Rationale: Prevents basic vapors from causing corneal saponification. Indirect venting prevents liquid ingress.

Self-Validating Operational Workflow

Do not rely on visual cleanliness. The following step-by-step protocol incorporates chemical neutralization and a self-validating feedback loop to ensure absolute safety during and after handling.

Phase 1: Pre-Operational Setup & Environmental Control

  • Verify the fume hood face velocity is operating between 0.4–0.6 m/s . Do not handle this compound on an open bench under any circumstances.

  • Prepare a neutralizing wash solution: 1% Acetic Acid (v/v) in distilled water. Place this in a clearly labeled squirt bottle inside the hood.

  • Clear the hood of any strong oxidizers or halogenated solvents, as piperazines can react violently with these classes ().

Phase 2: Active Handling & Transfer

  • Utilize positive displacement pipettes for liquid forms or anti-static spatulas for solids to prevent the aerosolization of sensitizing particulates.

  • Keep the source vessel sealed under an inert atmosphere (Nitrogen or Argon) when not actively transferring. This prevents oxidative degradation of the thiophene ring and minimizes the release of basic vapors.

Phase 3: Post-Handling & Self-Validating Decontamination

  • Neutralize: Wipe down all spatulas, balances, and hood surfaces with the 1% acetic acid solution.

    • Causality: The mild acid protonates the piperazine nitrogens, converting the volatile, hazardous free base into a non-volatile, water-soluble acetate salt.

  • Validate: Swab the cleaned surface with a wetted universal pH indicator strip.

    • Self-Validation: A green/yellow result (pH 6-7) validates successful decontamination. A blue result (pH > 8) indicates residual basic amine, requiring a secondary acidic wash.

Emergency Spill Management

In the event of a spill, immediate containment and neutralization are critical to prevent inhalation exposure.

SpillWorkflow Spill Spill Detected: 1-Methyl-4-(thiophen-2-ylmethyl)piperazine Size Assess Spill Volume & Ventilation Spill->Size Major Major Spill (> 50mL) or Outside Hood Size->Major High Risk Minor Minor Spill (< 50mL) Inside Fume Hood Size->Minor Low Risk Evac Evacuate Lab & Notify EHS Major->Evac PPE Don Heavy Butyl Gloves & Half-Face Respirator Minor->PPE Absorb Cover with Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Sweep into Sealed Hazardous Waste Container Absorb->Collect Wash Neutralize Surface (1% Acetic Acid Wash) Collect->Wash Validate Validate Decontamination (pH Test Paper = Neutral) Wash->Validate

Workflow for assessing, neutralizing, and validating the decontamination of chemical spills.

Waste Disposal & Environmental Logistics

Improper disposal of thiophene-piperazine derivatives can lead to severe aquatic toxicity. Segregate waste strictly according to the following streams:

  • Aqueous Waste: Do not pour decontamination washings down the drain. The acetate salt solution must be collected in an aqueous hazardous waste carboy, distinctly labeled "Aqueous Basic Amine Waste - Toxic to Aquatic Life".

  • Organic Waste: Unreacted chemical and organic solvent washings must be routed to a "Non-Halogenated Organic Waste" container. Exception: If the compound was reacted or dissolved in Dichloromethane (DCM) or Chloroform, it must be routed to the "Halogenated Waste" stream to prevent adverse reactions during incineration.

  • Solid Waste: Contaminated gloves, absorbent pads, and empty vials must be sealed in heavy-duty 6-mil polyethylene bags and marked for high-temperature chemical incineration.

References

  • PubChem. National Center for Biotechnology Information. (2024). Piperazine Compound Summary. Retrieved from: [Link]

  • Safe Work Australia. Australian Government. (2019). Piperazine: Human health tier II assessment. Retrieved from:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(thiophen-2-ylmethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-(thiophen-2-ylmethyl)piperazine
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